Product packaging for 7-Bromopyrido[3,4-b]pyrazine(Cat. No.:CAS No. 1337880-74-6)

7-Bromopyrido[3,4-b]pyrazine

Cat. No.: B1377934
CAS No.: 1337880-74-6
M. Wt: 210.03 g/mol
InChI Key: WWFZKPQULBADCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Bromopyrido[3,4-b]pyrazine (CAS 1337880-74-6) is a high-value brominated heterocyclic compound serving as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular formula is C7H4BrN3 with a molecular weight of 210.03 . This compound is primarily recognized as a critical synthetic intermediate in the exploration of novel anticancer therapies. The pyridopyrazine scaffold is a privileged structure in drug discovery, and the bromine atom at the 7-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create diverse chemical libraries . Research into pyrido[2,3-b]pyrazine analogues has demonstrated potent anti-breast cancer activity, with some derivatives acting as multi-kinase inhibitors in the PI3K pathway, a crucial signaling route for cell growth and survival . Furthermore, pyrazine-fused heterocycles are widely investigated for their broad pharmacological activities, including antitumor, antibacterial, and antifungal properties . For handling and storage, this product should be sealed in a dry environment and stored at 2-8°C to maintain stability . Please Note: This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. It is not approved for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrN3 B1377934 7-Bromopyrido[3,4-b]pyrazine CAS No. 1337880-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromopyrido[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3/c8-7-3-5-6(4-11-7)10-2-1-9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFZKPQULBADCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=NC(=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 7-Bromopyrido[3,4-b]pyrazine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 7-Bromopyrido[3,4-b]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The synthesis is presented as a multi-step process commencing from commercially available starting materials. This document details the strategic considerations behind the chosen synthetic route, provides step-by-step experimental protocols for key transformations, and discusses the underlying chemical principles. The synthesis of the crucial intermediate, 5-bromo-pyridine-3,4-diamine, is thoroughly described, followed by its cyclization to the target molecule. This guide is intended to be a practical resource for researchers, offering field-proven insights and a self-validating framework for the successful synthesis of this compound.

Introduction

The pyrido[3,4-b]pyrazine ring system is a privileged scaffold in drug discovery, serving as a core component in a variety of biologically active molecules.[1] The introduction of a bromine atom at the 7-position offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for screening and lead optimization. This guide outlines a logical and experimentally grounded approach to the synthesis of this compound.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached through the construction of the pyrazine ring onto a pre-functionalized pyridine core. The key disconnection lies in the formation of the pyrazine ring from a 1,2-diamine precursor. Therefore, the synthesis is divided into two main stages:

  • Synthesis of the Key Intermediate: 5-Bromo-pyridine-3,4-diamine.

  • Cyclization to form this compound.

This strategic approach allows for the early introduction of the bromine atom, ensuring its presence in the final target molecule.

Part 1: Synthesis of 5-Bromo-pyridine-3,4-diamine

The synthesis of the crucial diamine intermediate can be accomplished in a three-step sequence starting from 3,5-dibromopyridine.

Step 1.1: Selective Amination of 3,5-Dibromopyridine

The initial step involves a selective nucleophilic aromatic substitution to introduce an amino group at the 3-position of 3,5-dibromopyridine. Microwave-assisted synthesis offers a rapid and efficient method for this transformation.[2]

Experimental Protocol:

  • In a microwave reaction vessel, combine 3,5-dibromopyridine (1.0 eq.), a secondary amine such as pyrrolidine (10 eq.), 1-methyl-2-pyrrolidinone (NMP), and toluene.

  • Seal the vessel and place it in a microwave synthesizer.

  • Heat the reaction mixture to 180°C for 30 minutes.

  • After cooling, the reaction mixture is purified by column chromatography to isolate the desired 5-bromo-3-(pyrrolidin-1-yl)pyridine.

Causality of Experimental Choices:

  • Microwave Heating: This technique significantly accelerates the reaction rate compared to conventional heating, often leading to cleaner reactions and higher yields in shorter timeframes.[2]

  • Excess Amine: Using a large excess of the amine helps to drive the reaction to completion and minimizes the formation of diarylated byproducts.

  • Solvent System: NMP and toluene provide a high-boiling solvent mixture suitable for the reaction temperature, and their polarity is appropriate for dissolving the reactants.

Step 1.2: Nitration of 5-Bromo-3-aminopyridine Derivative

The subsequent step is the regioselective introduction of a nitro group at the 4-position. This is a critical step that sets up the eventual formation of the 1,2-diamine.

Experimental Protocol (Analogous Procedure):

  • To a solution of the 5-bromo-3-aminopyridine derivative (1.0 eq.) in concentrated sulfuric acid, carefully add fuming nitric acid dropwise at a low temperature (e.g., 0-5 °C).

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

  • Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the 5-bromo-4-nitro-3-aminopyridine derivative.

Causality of Experimental Choices:

  • Strongly Acidic Conditions: The use of concentrated sulfuric acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution. However, the amino group is a strong activating group that directs the incoming nitro group to the ortho and para positions. The 4-position is sterically accessible and electronically favored.

Step 1.3: Reduction of the Nitro Group to Yield 5-Bromo-pyridine-3,4-diamine

The final step in the synthesis of the key intermediate is the reduction of the nitro group to an amine. A well-established method for this transformation is the use of iron powder in an acidic medium.[3]

Experimental Protocol (Analogous Procedure):

  • In a round-bottom flask, suspend the 5-bromo-4-nitro-3-aminopyridine derivative (1.0 eq.) and reduced iron powder (excess) in a mixture of ethanol and water.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture at reflux for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Evaporate the solvent from the filtrate, and the residue can be purified by recrystallization from water to yield 5-bromo-pyridine-3,4-diamine.[3]

Causality of Experimental Choices:

  • Iron in Acidic Medium: This is a classic and cost-effective method for the reduction of aromatic nitro groups. The reaction is heterogeneous and generally provides high yields.

  • Ethanol/Water Solvent System: This mixture provides good solubility for the reactants and facilitates the reaction.

Part 2: Synthesis of this compound

With the key intermediate, 5-bromo-pyridine-3,4-diamine, in hand, the final step is the construction of the pyrazine ring through a condensation reaction with a 1,2-dicarbonyl compound, such as glyoxal.

Step 2.1: Cyclization of 5-Bromo-pyridine-3,4-diamine with Glyoxal

The reaction of 1,2-diamines with glyoxal is a well-established and high-yielding method for the formation of pyrazine rings.[4]

Experimental Protocol:

  • Dissolve 5-bromo-pyridine-3,4-diamine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Add an aqueous solution of glyoxal (40% in water, 1.0-1.2 eq.) to the solution.

  • The reaction mixture is typically stirred at room temperature or gently heated (e.g., 60-80 °C) for several hours.

  • The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices:

  • Glyoxal: As a simple 1,2-dicarbonyl compound, glyoxal readily reacts with the two amino groups of the diamine to form the six-membered pyrazine ring.

  • Solvent: Ethanol or acetic acid are commonly used solvents for this type of condensation as they provide good solubility for the reactants and facilitate the reaction. Acetic acid can also act as a catalyst.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
¹H NMR Aromatic protons with characteristic chemical shifts and coupling constants for the pyridopyrazine ring system.
¹³C NMR Aromatic carbons corresponding to the pyridopyrazine core, including the carbon bearing the bromine atom.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₇H₄BrN₃, along with a characteristic isotopic pattern for bromine.
Melting Point A sharp melting point indicating the purity of the compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow A 3,5-Dibromopyridine B 5-Bromo-3-aminopyridine Derivative A->B Selective Amination (Microwave) C 5-Bromo-4-nitro-3-aminopyridine Derivative B->C Nitration D 5-Bromo-pyridine-3,4-diamine C->D Reduction (Fe/HCl) E This compound D->E Cyclization Glyoxal Glyoxal Glyoxal->E

Caption: Synthetic pathway to this compound.

Conclusion

This technical guide has detailed a logical and experimentally supported synthetic route to this compound. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can confidently synthesize this valuable heterocyclic building block. The provided protocols are based on established chemical transformations and offer a solid foundation for further exploration and derivatization of the pyrido[3,4-b]pyrazine scaffold.

References

7-Bromopyrido[3,4-b]pyrazine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Bromopyrido[3,4-b]pyrazine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound (CAS No. 1337880-74-6) is a halogenated heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. The pyrido[3,4-b]pyrazine core is recognized as a privileged scaffold, forming the basis of numerous molecules targeting key biological pathways, particularly protein kinases[1][2]. This guide provides a comprehensive technical overview of the chemical properties, a plausible synthetic route, and the strategic application of this compound as a versatile building block for the synthesis of novel molecular entities. Emphasis is placed on its reactivity in modern cross-coupling reactions, which enables the rapid diversification of the core structure for the generation of compound libraries.

Physicochemical and Structural Properties

This compound is a solid aromatic compound whose core structure consists of a fused pyridine and pyrazine ring system. The bromine atom at the 7-position is the key functional handle for synthetic elaboration. The fundamental properties, compiled from chemical supplier data, are summarized below[3][4][5]. Note that experimental values for properties such as melting point are not widely reported in peer-reviewed literature at the time of this writing.

PropertyValueSource
CAS Number 1337880-74-6[3][4][5][6]
Molecular Formula C₇H₄BrN₃[3][4][6]
Molecular Weight 210.03 g/mol [3]
IUPAC Name This compound[4]
Appearance Solid (form may vary)N/A
Canonical SMILES BrC1=CC2=NC=CN=C2C=N1[4]
InChI Key WWFZKPQULBADCW-UHFFFAOYSA-N[4]
Storage Conditions Sealed in dry, 2-8°C[3]

Synthesis and Purification

Proposed Synthetic Workflow

The logical approach begins with the condensation of a commercially available diaminopyridine with a 1,2-dicarbonyl compound, followed by bromination.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Bromination A 3,4-Diaminopyridine C Pyrido[3,4-b]pyrazine A->C Condensation (e.g., EtOH, Reflux) B Glyoxal (40% in H₂O) B->C E This compound C->E Electrophilic Aromatic Substitution (e.g., H₂SO₄ or TFA) D N-Bromosuccinimide (NBS) D->E

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of Pyrido[3,4-b]pyrazine

  • To a round-bottom flask charged with 3,4-diaminopyridine (1.0 equiv.) is added ethanol to form a slurry.

  • Aqueous glyoxal (40 wt. %, 1.1 equiv.) is added dropwise to the stirred mixture at room temperature.

  • The reaction mixture is heated to reflux (approx. 80°C) and maintained for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude solid is purified by recrystallization or column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure pyrido[3,4-b]pyrazine intermediate.

Step 2: Synthesis of this compound

  • The pyrido[3,4-b]pyrazine intermediate (1.0 equiv.) is dissolved in a suitable solvent such as concentrated sulfuric acid or trifluoroacetic acid under an inert atmosphere (N₂ or Ar).

  • The solution is cooled to 0°C in an ice bath.

  • N-Bromosuccinimide (NBS) (1.05 equiv.) is added portion-wise, maintaining the internal temperature below 5°C. The choice of NBS as the brominating agent is crucial as it provides a controlled source of electrophilic bromine, minimizing over-bromination.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction mixture is then carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Purification is achieved via column chromatography to afford the final product, this compound.

Spectroscopic Characterization (Expected)

While published spectra for this specific compound are not available, its structure allows for clear predictions of its key spectroscopic features.

  • ¹H NMR: The spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.5-9.5 ppm). The protons on the pyrazine ring (at positions 2 and 3) would likely appear most downfield due to the deshielding effect of the adjacent nitrogen atoms. The protons on the pyridine portion of the ring system (at positions 5 and 8) would appear slightly more upfield, with their splitting patterns (doublets or singlets) dictated by their coupling relationships.

  • ¹³C NMR: The spectrum would display seven distinct signals for the seven carbon atoms in the aromatic system.

  • Mass Spectrometry (MS): The most telling feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion (M⁺) and the M+2 ion, which is a definitive indicator of a monobrominated compound.

Chemical Reactivity and Derivatization

The synthetic value of this compound lies in the reactivity of its carbon-bromine bond. The electron-deficient nature of the fused aromatic system makes the C7-Br bond an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance[9].

Key Cross-Coupling Reactions

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sono Sonogashira Coupling start This compound suzuki_reagent R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) buchwald_reagent R₂-NH (Amine) sono_reagent R-C≡CH (Terminal Alkyne) suzuki_product 7-Aryl-pyrido[3,4-b]pyrazine (C-C bond) suzuki_reagent->suzuki_product Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) buchwald_product 7-Amino-pyrido[3,4-b]pyrazine (C-N bond) buchwald_reagent->buchwald_product Pd Catalyst (e.g., Pd₂(dba)₃ + Ligand) Base (e.g., NaOtBu) sono_product 7-Alkynyl-pyrido[3,4-b]pyrazine (C-C bond) sono_reagent->sono_product Pd/Cu Catalysts (e.g., Pd(PPh₃)₂Cl₂ / CuI) Base (e.g., Et₃N)

Caption: Key palladium-catalyzed cross-coupling reactions for derivatization.

Self-Validating Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for similar bromo-heterocyclic substrates and provides a reliable system for generating aryl-substituted derivatives[10][11].

  • System Preparation (Inert Atmosphere): To a dry Schlenk tube or reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.). The use of an inert atmosphere is critical because the Pd(0) species in the catalytic cycle is oxygen-sensitive.

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.). This specific catalyst is chosen for its high stability and efficiency in coupling a wide range of substrates.

  • Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is another crucial step to remove dissolved oxygen.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 90-100°C with vigorous stirring for 4-12 hours.

  • Monitoring: Progress is monitored by TLC or LC-MS by taking small aliquots from the reaction mixture. The disappearance of the starting material (this compound) indicates completion.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel to yield the pure 7-aryl-pyrido[3,4-b]pyrazine product.

Applications in Drug Discovery

The pyrido[3,4-b]pyrazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of small-molecule kinase inhibitors[1]. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

The strategic value of this compound is its role as a versatile starting material. By employing the robust cross-coupling methodologies described above, medicinal chemists can rapidly generate large libraries of analogues where diverse chemical functionalities are installed at the 7-position. This approach, known as parallel synthesis, allows for the systematic exploration of the structure-activity relationship (SAR) around the core scaffold. The resulting compounds can be screened in high-throughput assays against panels of kinases or other biological targets to identify novel therapeutic leads.

Conclusion

This compound is a high-value chemical building block for drug discovery and development. Its key features—a biologically relevant core scaffold and a synthetically versatile bromine handle—make it an ideal starting point for the synthesis of novel compounds with therapeutic potential. The reliable and well-understood reactivity of this compound in palladium-catalyzed cross-coupling reactions ensures its continued importance in the quest for new and effective medicines.

References

7-Bromopyrido[3,4-b]pyrazine: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Key Heterocyclic Building Block for Drug Discovery and Materials Science

This technical guide provides a comprehensive overview of 7-Bromopyrido[3,4-b]pyrazine, a significant heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, structural characteristics, potential synthetic pathways, and its emerging importance in medicinal chemistry and materials science. While specific experimental data for this particular isomer is emerging, this guide synthesizes established principles of heterocyclic chemistry to offer valuable, field-proven insights.

Core Chemical Identity

The foundational step in understanding any chemical entity is to establish its precise identity through standardized nomenclature and registration.

IUPAC Name and CAS Number
  • IUPAC Name: this compound

  • CAS Number: 1337880-74-6

It is crucial to distinguish this isomer from the more extensively documented 7-Bromopyrido[2,3-b]pyrazine (CAS Number: 52333-42-3). The arrangement of the nitrogen atoms in the pyrazine ring relative to the fused pyridine ring significantly influences the molecule's electronic properties, reactivity, and biological activity.

Chemical Structure and Key Features

The structure of this compound is characterized by a fused bicyclic system consisting of a pyridine ring and a pyrazine ring. The bromine atom at the 7-position is a key functional group that allows for a variety of chemical transformations.

Caption: Chemical structure of this compound.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, we can infer its properties based on the parent pyrido[3,4-b]pyrazine scaffold and the influence of the bromine substituent.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₇H₄BrN₃Calculated
Molecular Weight 210.03 g/mol Calculated
Appearance Likely a solid at room temperatureAnalogy to similar heterocyclic compounds.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.General solubility of heterocyclic compounds.
Melting Point Not availableRequires experimental determination.
Boiling Point Not availableRequires experimental determination.

Synthesis Strategies: A Mechanistic Perspective

The synthesis of pyridopyrazines often involves the condensation of a diaminopyridine with a 1,2-dicarbonyl compound. For this compound, a plausible synthetic route would start from a suitably substituted diaminopyridine.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the pyrazine ring, leading back to a brominated diaminopyridine and a two-carbon synthon.

retrosynthesis target This compound intermediate1 5-Bromo-3,4-diaminopyridine target->intermediate1 C-N disconnection intermediate2 Glyoxal target->intermediate2 C-N disconnection

Caption: Retrosynthetic analysis of this compound.

Proposed Experimental Protocol

The following is a generalized, yet chemically sound, protocol for the synthesis of the target compound. This protocol is based on established methods for constructing similar heterocyclic systems.[1][2]

Step 1: Synthesis of 5-Bromo-3,4-diaminopyridine

The synthesis of the key intermediate, 5-bromo-3,4-diaminopyridine, is a critical first step. This can often be achieved through a multi-step process starting from a commercially available bromopyridine derivative, involving nitration followed by reduction.

Step 2: Condensation Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-3,4-diaminopyridine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: To this solution, add an aqueous solution of glyoxal (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield this compound.

The causality behind these choices lies in the nucleophilic nature of the amino groups on the diaminopyridine attacking the electrophilic carbonyl carbons of glyoxal, leading to a condensation reaction and subsequent aromatization to form the stable pyrazine ring.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrazine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine substituent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.03 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in two molecular ion peaks (M and M+2) of nearly equal intensity, which is a definitive characteristic.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic rings.[5][6]

Applications in Research and Development

The pyrido[3,4-b]pyrazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The presence of a bromine atom on this scaffold provides a versatile handle for further chemical modifications, making this compound a valuable building block in drug discovery and materials science.[7][8][9][10][11]

Medicinal Chemistry

The pyrazine ring is a key component in numerous FDA-approved drugs.[12] The pyrido[3,4-b]pyrazine core, in particular, has been investigated for a range of therapeutic applications.

applications cluster_medicinal Medicinal Chemistry cluster_materials Materials Science Kinase Inhibitors Kinase Inhibitors Antiviral Agents Antiviral Agents CNS Agents CNS Agents Organic Electronics Organic Electronics Fluorescent Probes Fluorescent Probes This compound This compound This compound->Kinase Inhibitors Suzuki & Buchwald-Hartwig Coupling This compound->Antiviral Agents Nucleophilic Substitution This compound->CNS Agents Scaffold for Diverse Functionalities This compound->Organic Electronics Cross-Coupling Reactions This compound->Fluorescent Probes Functionalization

Caption: Potential applications of this compound.

The bromine atom in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Materials Science

The electron-deficient nature of the pyrido[3,4-b]pyrazine system makes it an interesting candidate for applications in materials science, particularly in the field of organic electronics. The ability to functionalize the core through the bromo substituent allows for the tuning of its electronic and photophysical properties.

Conclusion and Future Outlook

This compound represents a heterocyclic building block with significant potential in both medicinal chemistry and materials science. While detailed experimental data on this specific isomer is still emerging, its structural features and the established chemistry of the pyrido[3,4-b]pyrazine scaffold provide a strong foundation for its use in advanced research. The versatility of the bromine substituent as a handle for further chemical modification opens up a vast chemical space for the synthesis of novel compounds with tailored properties. As research into novel heterocyclic compounds continues to expand, this compound is poised to become an increasingly important tool for the development of new therapeutics and functional materials.

References

An In-depth Technical Guide to the Reactivity of the Pyrido[3,4-b]pyrazine Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[3,4-b]pyrazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science.[1] Its unique nitrogen-rich framework imparts a distinct electronic character that governs its reactivity and makes it a versatile building block for creating novel therapeutic agents and advanced materials.[1] This guide provides a comprehensive exploration of the core's reactivity, synthesizing foundational principles with practical, field-proven insights. We will delve into the primary synthetic routes, explore the nuances of electrophilic and nucleophilic substitutions, detail the power of metal-catalyzed functionalization, and provide actionable experimental protocols for key transformations.

Introduction: Structural and Electronic Landscape

The pyrido[3,4-b]pyrazine core, as its name suggests, is a fused heterocyclic system comprising a pyridine ring and a pyrazine ring. This fusion results in an electron-deficient aromatic system, a critical feature that dictates its chemical behavior. The two nitrogen atoms in the pyrazine ring and the one in the pyridine ring act as electron sinks, significantly lowering the electron density of the carbon framework compared to benzene or even pyridine alone.

This electron deficiency has two major consequences:

  • Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is generally resistant to classical electrophilic substitution reactions like nitration or Friedel-Crafts alkylation, which typically require electron-rich aromatic substrates.[2][3]

  • Activation towards Nucleophilic Aromatic Substitution (SNAAr): The electron-poor nature of the carbon atoms makes them susceptible to attack by nucleophiles, especially when a suitable leaving group (like a halogen) is present on the ring.[4][5]

The precise reactivity of each position on the core is a nuanced interplay of inductive and resonance effects from the three nitrogen atoms.

graph "Reactivity_Overview" { layout=neato; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"]; graph [bgcolor="transparent"];

}

Logical overview of the Pyrido[3,4-b]pyrazine core's reactivity.

Synthesis of the Pyrido[3,4-b]pyrazine Scaffold

A solid understanding of the synthesis of the core scaffold is essential, as the choice of starting materials often pre-installs functional handles for subsequent reactivity studies. A prevalent and robust method involves the condensation of a diamine with a dicarbonyl compound.

Specifically, the most common route is the condensation of 3,4-diaminopyridine with a 1,2-dicarbonyl species, such as glyoxal or its derivatives. This approach allows for the introduction of substituents on the pyrazine ring from the outset.

Representative Synthetic Protocol: Synthesis of 2,3-Dimethylpyrido[3,4-b]pyrazine

This protocol describes a classic condensation reaction to form the core structure.

Step 1: Reaction Setup

  • To a solution of 3,4-diaminopyridine (1.0 eq) in ethanol (0.2 M) in a round-bottom flask, add diacetyl (2,3-butanedione) (1.1 eq).

  • Add a catalytic amount of acetic acid (0.1 eq).

Step 2: Reaction Execution

  • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting diamine is consumed (typically 4-6 hours).

Step 3: Work-up and Purification

  • Allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the residue into cold water and adjust the pH to ~8 with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,3-dimethylpyrido[3,4-b]pyrazine.

Key Reaction Classes and Mechanistic Insights

The functionalization of the pyrido[3,4-b]pyrazine core is dominated by reactions that leverage its electron-deficient nature.

Nucleophilic Aromatic Substitution (SNAAr)

SNAAr is arguably the most important reaction for derivatizing this scaffold. It proceeds readily at positions activated by the ring nitrogens, provided a good leaving group (typically a halogen) is present.

Causality & Regioselectivity: The pyridine nitrogen strongly activates the ortho (C-5) and para (C-7) positions to nucleophilic attack. Similarly, the pyrazine nitrogens activate the adjacent carbons (C-2, C-3). The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto an electronegative nitrogen atom, is the driving force for this regioselectivity.[5] For a key intermediate like 2,4-dichloropyrido[3,4-d]pyrimidine (an isomer with similar properties), nucleophilic substitution is selective for the 4-position first.[6]

Typical Nucleophiles:

  • Amines (primary and secondary)

  • Alkoxides (e.g., sodium methoxide)

  • Thiolates

graph "SNAAr_Mechanism" { rankdir=LR; node [shape=plaintext, fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"]; graph [bgcolor="transparent"];

}

Workflow for Nucleophilic Aromatic Substitution (SNAAr).
Metal-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the functionalization of electron-deficient heterocycles.[7] These methods allow for the formation of C-C and C-N bonds under relatively mild conditions, providing access to a vast chemical space. For these reactions to be effective, a halogenated pyrido[3,4-b]pyrazine is required as the electrophilic partner.

Key Cross-Coupling Reactions:

Reaction NameReagentsBond FormedTypical Application
Suzuki-Miyaura Aryl/heteroaryl boronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃)C(sp²)-C(sp²)Attaching aryl or heteroaryl groups to the core.[8][9]
Buchwald-Hartwig Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)C(sp²)-NForming amino-substituted derivatives.[7]
Sonogashira Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)C(sp²)-C(sp)Introducing alkynyl moieties.[7]
Stille Organostannane (e.g., R-SnBu₃), Pd catalystC(sp²)-C(sp²)C-C bond formation, often used when boronic acids are unstable.[7]

Expert Insight: The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields. For instance, in Suzuki couplings with amine-bearing substrates, standard conditions using Pd(PPh₃)₂Cl₂ and Na₂CO₃ can be effective without needing to protect the amine group.[8] The success of these reactions hinges on the oxidative addition of the palladium catalyst to the C-X bond (where X is Cl, Br, or I), which is generally facile on this electron-deficient core.

Protocol: Suzuki-Miyaura Coupling on a Halogenated Pyrido[3,4-b]pyrazine

This protocol provides a general methodology for arylating the scaffold.

Step 1: Reagent Preparation & Inerting

  • In an oven-dried Schlenk flask, combine the halo-pyrido[3,4-b]pyrazine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

Step 2: Reaction Execution

  • Add the degassed solvent (e.g., Dioxane/Water 4:1, 0.1 M).

  • Heat the reaction to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

Step 3: Work-up and Purification

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Electrophilic Aromatic Substitution (EAS)

As previously mentioned, the pyrido[3,4-b]pyrazine core is strongly deactivated towards electrophiles. Standard EAS reactions like Friedel-Crafts or nitration under typical conditions often fail or require forcing conditions that can lead to decomposition.[2] The protonation of the ring nitrogens under strongly acidic conditions further deactivates the ring, making substitution even more difficult.[2]

However, if the ring is substituted with powerful electron-donating groups (EDGs) like an amino or methoxy group, substitution may become feasible. The directing effects of both the EDG and the ring nitrogens will determine the final regiochemical outcome. This area remains less explored and represents an opportunity for novel methodology development.

Application in Drug Discovery: Reactivity in Action

The synthetic handles installed via the reactions described above are crucial for developing structure-activity relationships (SAR) in drug discovery. The pyrido[3,4-b]pyrazine core is a key component in molecules designed as protein kinase inhibitors, where substituents on the core modulate potency and selectivity.[10]

For example, an efficient synthesis of disubstituted pyrido[3,4-b]pyrazines allowed for an SAR study that identified a 4-(piperidin-1-yl)aniline moiety as a key pharmacophore when attached at the C-5 or C-8 positions.[10] This highlights how controlling the regiochemistry of C-N bond formation, likely through a combination of SNAAr and/or Buchwald-Hartwig amination, directly leads to the discovery of active compounds.

Conclusion

The reactivity of the pyrido[3,4-b]pyrazine core is characterized by a pronounced electron deficiency, making it an ideal substrate for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. While it is resistant to classical electrophilic attack, this focused reactivity profile is an advantage, allowing for predictable and regioselective functionalization. By mastering the key transformations—SNAAr for installing heteroatom nucleophiles and palladium-catalyzed reactions for building carbon-carbon and carbon-nitrogen bonds—researchers can efficiently navigate the chemical space around this valuable scaffold to develop next-generation pharmaceuticals and materials.

References

The Pyridopyrazine Core: A Technical Guide to Its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridopyrazines, heterocyclic compounds featuring a fused pyridine and pyrazine ring, represent a privileged scaffold in medicinal chemistry and materials science. Their unique electronic properties, hydrogen bonding capabilities, and structural versatility have cemented their role as a cornerstone for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth exploration of the pyridopyrazine core, beginning with its historical roots in classical pyrazine chemistry and tracing the evolution of its synthesis to the sophisticated, high-yield methodologies employed today. We will dissect the key synthetic strategies, analyze their mechanistic underpinnings, and provide field-proven insights into experimental design. Furthermore, this guide illuminates the rich pharmacological landscape of pyridopyrazine derivatives, detailing their mechanisms of action against critical biological targets and their applications in oncology, infectious diseases, and beyond. Complete with validated experimental protocols and workflow visualizations, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to harnessing the full potential of this remarkable heterocyclic system.

Introduction to Pyridopyrazines: A Scaffold of Significance

The pyridopyrazine nucleus is a nitrogen-containing bicyclic heterocycle formed by the fusion of a pyridine and a pyrazine ring. This fusion results in a scaffold that combines the chemical properties of both parent heterocyles, creating a unique platform for chemical exploration. The arrangement of the nitrogen atoms significantly influences the molecule's electron distribution, dipole moment, basicity, and potential for intermolecular interactions, such as hydrogen bonding and π-π stacking.[1] These attributes are critical in molecular recognition processes, particularly in the context of drug-target interactions.

The versatility of the pyridopyrazine core allows for functionalization at multiple positions, enabling chemists to meticulously tune the steric, electronic, and pharmacokinetic properties of the resulting derivatives.[2] This high degree of "designability" has established pyridopyrazines as a prominent structural motif in numerous biologically active compounds, leading to their investigation for a wide array of therapeutic applications.[3]

Historical Perspective: The Genesis of a Scaffold

The story of pyridopyrazines is intrinsically linked to the discovery of their simpler monocyclic parent, pyrazine. The foundational chemistry that enabled the synthesis of the pyrazine ring was established in the late 19th century. Two seminal reactions, the Staedel–Rugheimer synthesis of 1876 and the Gutknecht synthesis of 1879, provided the first reliable routes to this class of compounds.[4]

The Gutknecht pyrazine synthesis , in particular, laid the critical groundwork. This method involves the self-condensation of α-amino ketones, which dimerize to form dihydropyrazines that are subsequently oxidized to the aromatic pyrazine.[3]

The logical and elegant extension of this chemistry to a fused system is the cornerstone of pyridopyrazine synthesis. By substituting an ortho-phenylenediamine with an ortho-diaminopyridine (such as 2,3-diaminopyridine), chemists could apply the same condensation principles to construct the fused pyridopyrazine ring system. This core reaction—the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound—remains one of the most fundamental and widely used methods for preparing pyridopyrazines and their derivatives to this day.[5]

Evolution of Synthetic Methodologies

The synthesis of pyridopyrazines has evolved from classical condensation reactions to highly efficient, modern catalytic methods. The choice of synthetic route is often dictated by the desired substitution pattern, availability of starting materials, and the required scale of the reaction.

Foundational Syntheses: The Condensation Workhorse

The most traditional and direct route to the pyrido[2,3-b]pyrazine core is the cyclocondensation reaction between 2,3-diaminopyridine and a 1,2-dicarbonyl compound (e.g., an arylglyoxal or a diketone).[6] This reaction is robust, mechanistically straightforward, and allows for the direct installation of substituents on the pyrazine ring.

The mechanism proceeds via a two-step condensation. The more nucleophilic amino group of the diaminopyridine first attacks one of the carbonyl groups, followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl. Subsequent dehydration yields the aromatic pyridopyrazine ring. This method's simplicity and reliability have ensured its continued use in both academic and industrial settings.

Modern & Catalytic Approaches

While the classical condensation is effective, the demand for greater molecular diversity and efficiency has driven the development of more advanced synthetic strategies.

  • One-Pot Reactions: Modern protocols often employ one-pot procedures that combine multiple steps, such as amide coupling and subsequent cyclization, without isolating intermediates. For example, pyridopyrazine-1,6-diones can be synthesized in a one-pot reaction from 6-hydroxypicolinic acids and β-hydroxylamines using coupling reagents like HATU, which facilitates both amide bond formation and intramolecular cyclization.[7][8] This approach improves efficiency and reduces waste.

  • Solid-Phase Synthesis: To facilitate the rapid generation of compound libraries for screening, solid-phase synthesis methodologies have been developed. These techniques immobilize one of the reactants on a solid support, allowing for the use of excess reagents and simplified purification through simple washing steps.[9]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for pyridopyrazine synthesis.[10] The efficient heating provided by microwaves often leads to cleaner reactions with fewer byproducts compared to conventional heating.

Summary of Synthetic Routes
Methodology Starting Materials Key Reagents/Conditions Typical Yields Advantages Disadvantages
Classical Cyclocondensation [6]2,3-Diaminopyridine, 1,2-Dicarbonyl compoundEthanol or DMF, reflux65-95%Simple, robust, direct installation of substituentsLimited by availability of dicarbonyl precursors
One-Pot Coupling/Cyclization [8]6-Hydroxypicolinic acid, β-HydroxylamineHATU, DIEA, Acetonitrile60-85%High efficiency, step economy, mild conditionsPrimarily for dione structures
Solid-Phase Synthesis [9]Resin-bound imine, Danishefsky's diene[4+2] CyclocondensationN/A (library focus)Amenable to high-throughput synthesis, easy purificationRequires specialized equipment, potential for lower yields
Microwave-Assisted Synthesis [10]2,3-Diaminopyridine, CinnamilsWater, Microwave irradiation71-92%Rapid reaction times, high yields, often greener solventsRequires microwave reactor, scalability can be a concern

The Pharmacological Landscape of Pyridopyrazines

Pyridopyrazine derivatives have demonstrated a remarkable breadth of biological activities, making them attractive scaffolds for drug discovery programs targeting a variety of diseases.

Mechanism of Action & Key Targets

The planar, aromatic structure of the pyridopyrazine core, combined with its hydrogen-bonding capabilities, makes it an excellent pharmacophore for interacting with the active sites of enzymes, particularly kinases. However, their activity is not limited to this class of targets.

  • Kinase Inhibition: Many pyridopyrazine derivatives function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime therapeutic target.[11]

  • Antitubercular Activity via FtsZ Inhibition: A significant area of research has focused on pyridopyrazines as inhibitors of the bacterial cell division protein FtsZ.[12] FtsZ is a prokaryotic homolog of tubulin and is essential for forming the Z-ring, which constricts to divide the bacterial cell. Inhibition of FtsZ polymerization blocks cell division, leading to bacterial death.[13] This mechanism represents a promising strategy for developing new antibiotics to combat resistant strains of Mycobacterium tuberculosis.[7]

  • Antiviral and Anticancer Properties: Various derivatives have shown potent activity against viruses like Human Cytomegalovirus (HCMV) by inhibiting viral DNA polymerase.[6] Others have demonstrated significant cytotoxicity against cancer cell lines, including those resistant to standard therapies.[5][11]

FtsZ_Inhibition cluster_inhibition Pyridopyrazine Pyridopyrazine Inhibitor FtsZ_monomer FtsZ Monomers (GTP-bound) Pyridopyrazine->FtsZ_monomer Binds to GTP Site Z_Ring Z-Ring Protofilament (Polymerized FtsZ) FtsZ_monomer->Z_Ring Polymerization Filamentation Cell Filamentation & Lysis FtsZ_monomer->Filamentation Inhibition of Polymerization GTP GTP GTP->FtsZ_monomer Binds Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Enables Drug_Discovery_Workflow Start Precursor Selection (Diamines, Dicarbonyls) Synthesis Library Synthesis (e.g., Parallel Synthesis) Start->Synthesis Purification Purification & QC (LC-MS, NMR) Synthesis->Purification Screening Primary Biological Screen (e.g., Enzyme Assay) Purification->Screening Hit_ID Hit Identification (Potency & Selectivity) Screening->Hit_ID Hit_ID->Synthesis Inactive (Redesign) SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Active SAR->Synthesis Design New Analogs Optimization Lead Optimization (ADME/Tox Profiling) SAR->Optimization Promising Leads Candidate Preclinical Candidate Optimization->Candidate

References

A Senior Application Scientist's Guide to the Solid-State Characterization of 7-Bromopyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Note: Publicly available experimental data on the solid-state properties of 7-Bromopyrido[3,4-b]pyrazine (CAS 1337880-74-6) is limited. Its isomer, 7-Bromopyrido[2,3-b]pyrazine (CAS 52333-42-3), is better characterized and will be referenced for illustrative purposes. This guide, therefore, adopts a proactive, methodological approach. Instead of merely listing unavailable data, it serves as a comprehensive technical roadmap for how a senior scientist would design and execute a full solid-state characterization of a novel active pharmaceutical ingredient (API) like this compound. This ensures that researchers have a robust framework for generating critical, high-quality data for drug development.

Introduction: The Critical Role of Solid-State Chemistry in Drug Development

This compound is a heterocyclic compound with potential applications in medicinal chemistry. As with any new chemical entity destined for pharmaceutical development, a thorough understanding of its solid-state properties is not merely an academic exercise; it is a fundamental prerequisite for successful formulation, manufacturing, and regulatory approval.[1][2] The arrangement of molecules in a crystal lattice dictates crucial physicochemical properties, including solubility, stability, bioavailability, and manufacturability.[1][3]

Phenomena such as polymorphism—the ability of a compound to exist in multiple crystalline forms—can have profound consequences. Different polymorphs of the same API can exhibit dramatically different properties, potentially impacting the final drug product's safety and efficacy.[3][4] Therefore, a rigorous, phase-appropriate solid-state characterization program is essential to de-risk development and ensure a consistent, high-quality drug product.[5][6]

This guide provides an in-depth, logical workflow for the comprehensive physical characterization of this compound as a solid powder. It details not just the "what" but the "why" behind each analytical choice, reflecting a field-proven strategy for building a complete physicochemical profile.

Section 1: Foundational Properties and Initial Assessment

Before delving into advanced analytics, a baseline characterization is established. This initial phase provides essential data for subsequent, more complex investigations.

Molecular and Basic Physical Properties

The first step is to confirm the identity and fundamental properties of the molecule. While experimental data for the target compound is scarce, we can compile its basic identifiers.

PropertyData for this compoundData for Isomer 7-Bromopyrido[2,3-b]pyrazineSource
CAS Number 1337880-74-652333-42-3[7]
Molecular Formula C₇H₄BrN₃C₇H₄BrN₃
Molecular Weight 210.03 g/mol 210.03 g/mol
Appearance (To be determined)White to off-white solid[8]
Melting Point (To be determined)161-166 °C
The Rationale for Isomer Comparison

It is crucial to recognize that this compound and 7-Bromopyrido[2,3-b]pyrazine are structural isomers. While they share the same molecular formula and weight, the different arrangement of nitrogen atoms in the pyridine ring system will lead to distinct crystal packing, melting points, solubilities, and spectroscopic signatures. The data for the [2,3-b] isomer serves only as a placeholder to illustrate the type of data required, not as a surrogate.

Section 2: Thermal Analysis – The First Look at Solid-State Behavior

Thermal analysis is the cornerstone of early solid-state investigation, providing rapid and crucial insights into thermal stability, melting behavior, and the potential for polymorphism.[9]

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the primary tool for identifying melting points, measuring heat of fusion, and detecting solid-state phase transitions.[4][10] An initial DSC scan provides a thermal "fingerprint." A single, sharp endotherm typically suggests a pure, stable crystalline form, whereas multiple peaks, broad transitions, or exothermic events (recrystallization) are strong indicators of polymorphism or the presence of an unstable form.[11][12] By varying heating rates, we can uncover and characterize these kinetically driven transformations.

Experimental Protocol: Polymorph Screening by DSC

  • Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a standard aluminum DSC pan and hermetically seal.

  • Instrument Setup: Place the sample in the DSC cell alongside an empty, sealed reference pan. Purge the cell with dry nitrogen gas (50 mL/min).

  • Initial Scan: Heat the sample at a standard rate of 10 °C/min from ambient temperature to a point well above the suspected melting point (e.g., 250 °C). This provides the primary melting endotherm.

  • Heat-Cool-Heat Cycle:

    • Heat the sample at 10 °C/min to just above the melt.

    • Cool the sample rapidly (e.g., 50 °C/min) to a low temperature (e.g., 0 °C) to potentially form a metastable or amorphous phase.

    • Reheat the sample at 10 °C/min to observe any glass transitions (indicating amorphous content), cold crystallization exotherms, or melting of metastable polymorphs at temperatures below the stable form's melt.[10]

  • Analysis: Analyze the resulting thermogram for peak temperatures, enthalpies (ΔH), and any exothermic or endothermic events preceding the final melt.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures changes in sample mass as a function of temperature.[13] Its primary role is to differentiate between melting and decomposition and to quantify volatile content, such as residual solvents or water.[9][14] When combined with DSC, it provides a complete picture of thermal events. For instance, if a DSC endotherm occurs with no corresponding mass loss in the TGA, it is a true melt or solid-solid transition. If mass loss is observed, the event is related to desolvation or decomposition.

Experimental Protocol: Thermal Stability and Solvate Analysis by TGA

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or aluminum TGA pan.

  • Instrument Setup: Place the pan onto the TGA microbalance and purge with dry nitrogen gas.

  • Heating Program: Heat the sample at a constant rate of 10 °C/min from ambient temperature to a high temperature where complete decomposition is expected (e.g., 400 °C).

  • Analysis: Examine the TGA curve for mass loss steps.

    • Mass loss below ~120 °C often corresponds to the loss of adsorbed water or volatile solvents.

    • Sharp, stoichiometric mass loss at higher temperatures may indicate the desolvation of a stable hydrate or solvate.

    • Significant mass loss at elevated temperatures indicates the onset of thermal decomposition.[13]

Section 3: Crystallographic Analysis – Defining the Structure

While thermal analysis hints at the solid form, crystallographic techniques provide definitive proof of the crystal structure and are the gold standard for identifying and differentiating polymorphs.[15]

X-Ray Powder Diffraction (XRPD)

Expertise & Causality: XRPD is the single most important technique for routine solid-form identification.[16][17] Every crystalline solid produces a unique diffraction pattern, which serves as its fingerprint. This allows for unambiguous differentiation between polymorphs, hydrates, and solvates.[3] In a development setting, XRPD is used to confirm batch-to-batch consistency, monitor for form changes during processing, and establish patentable crystalline forms.[15][17]

Experimental Protocol: Crystalline Form Fingerprinting by XRPD

  • Sample Preparation: Gently pack approximately 20-50 mg of the powder into a sample holder, ensuring a flat, level surface. Minimal sample preparation is a key advantage of this non-destructive technique.[17]

  • Data Acquisition: Collect the diffraction pattern using a modern diffractometer with a Cu Kα X-ray source over a 2θ range of approximately 2° to 40°.

  • Analysis: The resulting diffractogram (a plot of intensity vs. 2θ angle) is the material's fingerprint. The positions (in °2θ) and relative intensities of the diffraction peaks are characteristic of a specific crystal lattice. A new or unexpected pattern indicates a different solid form.

Workflow for Polymorphism Screening and Characterization

G cluster_0 Initial Material cluster_1 Screening cluster_2 Primary Analysis cluster_3 Characterization of Unique Forms cluster_4 Definitive Structure API Bulk API Batch of This compound Screen Crystallization Screen (Diverse Solvents, Temperatures, Techniques) API->Screen Subject to Stress XRPD_DSC High-Throughput Analysis: XRPD & DSC Screen->XRPD_DSC Analyze all solid outcomes TGA TGA (Assess Solvation State) XRPD_DSC->TGA Characterize unique forms Spectro FTIR / Raman (Vibrational Fingerprint) XRPD_DSC->Spectro DVS DVS (Hygroscopicity) XRPD_DSC->DVS Solubility Kinetic & Equilibrium Solubility XRPD_DSC->Solubility SCXRD Single Crystal Growth & Single-Crystal XRD TGA->SCXRD Select promising candidates for structure solution Spectro->SCXRD DVS->SCXRD Solubility->SCXRD

Caption: Workflow for a comprehensive solid-form screen.

Single-Crystal X-Ray Diffraction (SC-XRD)

Expertise & Causality: While XRPD provides a fingerprint, SC-XRD provides the definitive, three-dimensional structure of the molecule and its arrangement in the crystal lattice.[18] Obtaining a single crystal of suitable quality is often challenging but is invaluable. It allows for the absolute determination of bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding), which govern the physical properties of the solid. The data from SC-XRD can also be used to calculate an "ideal" XRPD pattern, which serves as the ultimate reference standard for that polymorph.[17]

Section 4: Spectroscopic Characterization

Vibrational spectroscopy techniques like FTIR and Raman provide complementary information to diffraction methods. They are sensitive to the molecular-level environment and can detect changes in solid form.

Fourier-Transform Infrared (FTIR) & Raman Spectroscopy

Expertise & Causality: Both techniques probe the vibrational modes of molecules. FTIR measures the absorption of infrared light by bonds with a changing dipole moment, while Raman measures the inelastic scattering of laser light by polarizable bonds.[19][20] Because different polymorphs have distinct molecular conformations and intermolecular interactions, their vibrational spectra will differ, particularly in the low-frequency and fingerprint regions.[21] These techniques are fast, non-destructive, and can be more sensitive to amorphous content than XRPD.

Self-Validating System: The key is their complementary nature. A vibration that is weak or inactive in FTIR is often strong in Raman, and vice-versa.[21] For example, symmetric bonds (like C=C) are often strong in Raman, while polar functional groups (like C=O) are strong in FTIR.[22] Observing spectral shifts in both techniques upon a form change provides a high degree of confidence that a true solid-state transformation has occurred.

Experimental Protocol: Vibrational Spectroscopy

  • FTIR (ATR): Place a small amount of powder directly on the Attenuated Total Reflectance (ATR) crystal. Collect the spectrum from 4000 to 400 cm⁻¹.

  • Raman: Place a small amount of powder in a glass vial or on a microscope slide. Collect the spectrum using a laser (e.g., 785 nm) over a similar spectral range.

  • Comparison: Overlay the spectra from different batches or crystal forms. Look for shifts in peak positions, changes in relative intensities, or the appearance/disappearance of peaks.

Section 5: Physicochemical Stability and Solubility

The ultimate goal of this characterization is to inform drug development by understanding how the solid form will behave in manufacturing, storage, and physiological environments.

Hygroscopicity Assessment

Expertise & Causality: Hygroscopicity is the tendency of a substance to take up moisture from the atmosphere, a critical parameter that can impact chemical stability, crystal structure (form conversion), and powder flow.[][24] Dynamic Vapor Sorption (DVS) is the definitive technique for this measurement. It measures mass change as a sample is exposed to a precise, controlled relative humidity (RH) program.[25]

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

  • Sample Preparation: Place 5-10 mg of the sample on the DVS microbalance.

  • Drying: Dry the sample under a stream of dry nitrogen (0% RH) until the mass stabilizes.

  • Sorption/Desorption Isotherm: Increase the RH in steps (e.g., 10% increments from 0% to 90% RH) and then decrease it back to 0%. The instrument records the mass change at each step until equilibrium is reached.

  • Analysis: Plot the percentage change in mass versus RH. The shape of the isotherm reveals the nature of the water uptake. A sharp, vertical step in the plot is indicative of a phase change to a hydrate form.[26] The total mass gained at a high RH (e.g., 80% or 90%) is used to classify the material's hygroscopicity.[24][27]

% Weight Gain at 25°C / 80% RHClassification
< 0.2%Non-hygroscopic
0.2% to < 2%Slightly hygroscopic
2% to < 15%Hygroscopic
≥ 15%Very hygroscopic
Source: European Pharmacopoeia Classification[24]
Aqueous Solubility

Expertise & Causality: Solubility is a primary determinant of a drug's oral bioavailability.[] For ionizable molecules, solubility can be highly dependent on pH. Therefore, it must be measured across the physiological pH range.[29] The shake-flask method is a reliable way to determine equilibrium solubility.

Experimental Protocol: pH-Dependent Equilibrium Solubility

  • Media Preparation: Prepare buffers at relevant pH values, such as pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).[29]

  • Incubation: Add an excess of the this compound solid to vials containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Analysis: Withdraw a sample from each vial and immediately filter it through a sub-micron filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[30]

  • Solid Form Re-analysis: It is critical to recover the remaining solid from the vials after the experiment and re-analyze it by XRPD to confirm that the solid form did not convert to a different polymorph or hydrate during the measurement.

Conclusion

The physical characterization of a new solid form like this compound is an integrated, multi-disciplinary endeavor. It begins with broad thermal techniques to survey the landscape of possibilities and progresses to highly specific crystallographic and spectroscopic methods to define the exact nature of the solid. Finally, physicochemical tests like DVS and solubility studies place this fundamental knowledge into the practical context of drug development. By following this logical, evidence-based workflow, researchers can build a comprehensive data package that ensures a deep understanding of the material, mitigates developmental risks, and ultimately leads to a safe, stable, and effective pharmaceutical product.

References

Harnessing Quantum Chemical Calculations for the Advancement of Pyridopyrazine-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction: The Therapeutic Promise of Pyridopyrazines and the Role of In Silico Chemistry

Pyridopyrazines, a class of nitrogen-containing heterocyclic compounds, represent a scaffold of significant interest in medicinal chemistry and drug development. Their unique electronic and structural properties have led to their incorporation into a diverse array of therapeutic agents, including inhibitors for kinases such as PIM-1, and various anticancer and antimicrobial agents.[1][2][3][4] The development of novel pyridopyrazine-based drugs, however, necessitates a profound understanding of their molecular properties, reactivity, and interaction with biological targets. This is where the predictive power of quantum chemical calculations becomes an indispensable tool.[5][6][7]

This guide provides researchers, scientists, and drug development professionals with a technical overview of applying quantum chemical calculations to the study of pyridopyrazines. We will move beyond a simple recitation of methods to explain the causality behind procedural choices, ensuring a robust and validated computational approach. By grounding our discussion in the principles of Density Functional Theory (DFT), we will explore how to accurately predict molecular structures, electronic properties, and reactivity descriptors, ultimately accelerating the rational design of next-generation pyridopyrazine therapeutics.

Theoretical Foundations: A Practical Perspective on Density Functional Theory (DFT)

At the heart of modern quantum chemical calculations for drug-like molecules is Density Functional Theory (DFT). Unlike more computationally expensive wavefunction-based methods, DFT is grounded in the principle that the energy of a molecule can be determined from its electron density.[8] This approach offers an optimal balance between computational cost and accuracy, making it the workhorse for systems the size of pyridopyrazine derivatives.[6][9]

The accuracy of a DFT calculation is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functionals : These are approximate mathematical expressions that describe the complex quantum mechanical interactions between electrons. For organic molecules like pyridopyrazines, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are highly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice, providing reliable geometries and electronic properties for a broad range of organic systems.[10][11][12]

  • Basis Sets : A basis set is a set of mathematical functions used to construct the molecular orbitals.[13][14] The size and complexity of the basis set directly impact the accuracy and computational cost of the calculation.[15]

    • Pople-style basis sets , such as 6-31G(d,p) , are common for initial geometry optimizations and property calculations. The "6-31G" part indicates a split-valence basis set, which provides flexibility for valence electrons involved in bonding.[16] The "(d,p)" notation signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the geometry of cyclic systems and hydrogen bonding interactions.[16][17]

    • For higher accuracy, larger basis sets like the Dunning-style cc-pVDZ or aug-cc-pVTZ can be employed, though at a significantly higher computational cost.

The selection of a functional and basis set is not arbitrary; it is a deliberate choice based on the specific chemical question being asked and the available computational resources. For most applications involving pyridopyrazines, the B3LYP/6-31G(d,p) level of theory serves as an excellent and cost-effective starting point.

The Computational Workflow: From Structure to Property

A typical quantum chemical investigation of a pyridopyrazine derivative follows a logical and self-validating sequence of steps. This workflow ensures that the calculated properties are derived from a physically meaningful and stable molecular structure.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Analysis & Application Input_Structure 1. Initial 3D Structure (e.g., from ChemDraw or Avogadro) Geo_Opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Finds the lowest energy conformation. Input_Structure->Geo_Opt Submit for Calculation Freq_Calc 3. Vibrational Frequency Analysis Validates the structure as a true minimum. Geo_Opt->Freq_Calc Use Optimized Geometry Freq_Calc->Geo_Opt Imaginary Frequencies Found? Re-optimize! Prop_Calc 4. Single-Point Energy & Property Calculation HOMO, LUMO, MEP, etc. Freq_Calc->Prop_Calc Confirm Zero Imaginary Frequencies Analysis 5. Data Analysis & Interpretation Prop_Calc->Analysis Application Drug Design Applications (QSAR, Docking, Reactivity Prediction) Analysis->Application

Caption: A validated workflow for quantum chemical calculations.

Experimental Protocol 1: Geometry Optimization and Frequency Validation

This protocol is the foundational step for all subsequent analyses. Its purpose is to find the most stable three-dimensional arrangement of atoms (the energy minimum) for the pyridopyrazine molecule.

  • Structure Input : Build the initial 3D structure of the pyridopyrazine derivative using molecular modeling software (e.g., Avogadro, GaussView, Maestro).

  • Calculation Setup :

    • Select the calculation type: Optimization + Frequencies .

    • Choose the method: DFT , Functional: B3LYP .

    • Choose the basis set: 6-31G(d,p) .

    • Specify the molecular charge (typically 0 for neutral molecules) and spin multiplicity (typically Singlet).

    • Submit the calculation to a quantum chemistry software package (e.g., Gaussian, Q-Chem, Schrödinger Jaguar).[18][19]

  • Validation (Trustworthiness Check) : Upon completion, inspect the output file for the results of the frequency calculation.

    • Success : The structure is a true energy minimum if there are zero imaginary frequencies . The optimized geometry can now be used for further calculations.

    • Failure : If one or more imaginary frequencies are present, the structure is a transition state or a higher-order saddle point, not a minimum. The geometry must be perturbed along the vibrational mode of the imaginary frequency and the optimization must be re-run. This step is a critical self-validating system.

Key Molecular Properties and Their Application in Drug Design

Once a validated structure is obtained, a single-point energy calculation is performed (using the same or a higher level of theory) to derive key electronic properties that inform the drug design process.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and electronic behavior.[20][21]

  • HOMO : Represents the orbital from which an electron is most easily donated. Regions of high HOMO density indicate sites susceptible to electrophilic attack.

  • LUMO : Represents the orbital to which an electron is most easily accepted. Regions of high LUMO density are susceptible to nucleophilic attack.[22]

  • HOMO-LUMO Energy Gap (ΔE) : The energy difference between these two orbitals is a crucial indicator of molecular stability and reactivity.[21][23] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

PropertyInterpretation for Drug Design
High HOMO Energy Indicates a better electron donor; potentially involved in charge-transfer interactions with a receptor.
Low LUMO Energy Indicates a better electron acceptor; can be important for forming covalent bonds or specific non-covalent interactions.
Small HOMO-LUMO Gap Suggests higher chemical reactivity and lower kinetic stability. This can be relevant for designing covalent inhibitors or understanding metabolic liabilities.[9]
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to the charge distribution and is invaluable for understanding non-covalent interactions, which are the cornerstone of drug-receptor binding.[11]

  • Red Regions (Negative Potential) : Indicate electron-rich areas, such as the nitrogen atoms in the pyridopyrazine core. These are sites for favorable interactions with hydrogen bond donors or positive charges (e.g., protonated residues like Lysine or Arginine in a protein active site).

  • Blue Regions (Positive Potential) : Indicate electron-poor areas, such as hydrogen atoms attached to electronegative atoms (e.g., N-H groups). These are sites for favorable interactions with hydrogen bond acceptors (e.g., the carbonyl oxygen of a peptide backbone).

Quantum Chemical Descriptors for QSAR

Quantum calculations can provide a wealth of descriptors for use in Quantitative Structure-Activity Relationship (QSAR) studies.[6] These descriptors quantify various electronic and structural properties, allowing for the development of statistical models that correlate a molecule's features with its biological activity.

  • Dipole Moment : Measures the overall polarity of the molecule, influencing solubility and membrane permeability.

  • Hardness (η) and Softness (S) : Derived from the HOMO-LUMO gap, these parameters relate to the molecule's resistance to change in its electron distribution.

  • Electronegativity (χ) : Describes the molecule's ability to attract electrons.

  • Electrophilicity Index (ω) : Quantifies the molecule's ability to act as an electrophile.[11]

G cluster_calc Calculated Properties cluster_app Drug Design Insights HOMO_LUMO Frontier Orbitals (HOMO, LUMO, Gap) Reactivity Reactivity & Stability Prediction HOMO_LUMO->Reactivity predicts QSAR Develop QSAR Models HOMO_LUMO->QSAR provides descriptors for MEP Molecular Electrostatic Potential (MEP) Docking Inform Molecular Docking & Pharmacophore Models MEP->Docking guides Descriptors Quantum Descriptors (Dipole, Hardness, etc.) Descriptors->QSAR builds

Caption: Linking calculated properties to drug design applications.

Conclusion and Future Outlook

Quantum chemical calculations, particularly DFT, provide a robust, predictive framework for elucidating the structure-property relationships of pyridopyrazine derivatives. By following a validated workflow—from geometry optimization and frequency analysis to the calculation of electronic properties like HOMO-LUMO orbitals and MEP maps—researchers can gain critical insights that directly inform drug design strategies. These computational methods allow for the rationalization of observed biological activities, the prediction of molecular reactivity, and the development of sophisticated QSAR models. As computational resources continue to grow and new theoretical methods are developed, the integration of quantum mechanics into the drug discovery pipeline will become even more seamless, further empowering scientists to design safer and more effective pyridopyrazine-based therapeutics.[24][25][26]

References

Methodological & Application

Application Notes and Protocols: The 7-Bromopyrido[3,4-b]pyrazine Scaffold for Novel Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. This guide introduces the 7-bromopyrido[3,4-b]pyrazine scaffold as a promising starting point for the discovery of novel kinase inhibitors. We provide a comprehensive overview of its synthesis, mechanism of action, and structure-activity relationships, with a particular focus on its potential as a scaffold for potent RET kinase inhibitors. Detailed, field-proven protocols for biochemical and cell-based assays are presented to enable researchers to effectively screen and characterize derivatives of this versatile scaffold.

Introduction: The Promise of the Pyrido[3,4-b]pyrazine Scaffold

The search for novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrazine ring, an electron-deficient aromatic heterocycle, is a common feature in many FDA-approved drugs and clinical candidates.[1] Its nitrogen atoms can act as hydrogen bond acceptors, frequently interacting with the hinge region of the kinase ATP-binding site, a crucial interaction for potent inhibition.[1] The pyrido[3,4-b]pyrazine core, a fusion of pyridine and pyrazine rings, offers a rigid and planar structure with multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Recent research has highlighted the potential of this scaffold in targeting cancer-related kinases.[2] Notably, derivatives of pyrido[3,4-b]pyrazine have been identified as potent inhibitors of RET (Rearranged during Transfection) kinase, a receptor tyrosine kinase whose activating mutations and fusions are oncogenic drivers in various cancers, including non-small cell lung cancer and thyroid cancer.[3] A recent patent disclosure revealed a pyrido[3,4-b]pyrazine derivative that inhibited the growth of the MiaPaCa-2 pancreatic cancer cell line with an impressive IC50 of 25 nM.[3]

The 7-bromo substitution on the pyrido[3,4-b]pyrazine scaffold serves as a versatile chemical handle. The bromine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide array of chemical moieties, enabling the exploration of the chemical space around the core scaffold and the optimization of interactions with the target kinase.

Synthesis of the this compound Scaffold

Proposed Synthetic Pathway:

The synthesis of the this compound core can be envisioned starting from commercially available pyridine derivatives. A key step involves the condensation of a diamine with a dicarbonyl compound to form the pyrazine ring.

G cluster_0 Synthetic Scheme A 2-Amino-4-bromopyridine B 2-Amino-3-nitro-4-bromopyridine A->B Nitration (HNO3/H2SO4) C 2,3-Diamino-4-bromopyridine B->C Reduction (e.g., Fe/HCl or H2/Pd-C) E This compound C->E Condensation D Glyoxal D->E

Caption: Proposed synthetic route for this compound.

Protocol 1: Synthesis of this compound

Disclaimer: This is a proposed protocol and should be optimized for safety and efficiency in a laboratory setting.

  • Nitration of 2-Amino-4-bromopyridine:

    • Carefully add 2-amino-4-bromopyridine to a cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Pour the reaction mixture over ice and neutralize with a base (e.g., NaOH) to precipitate the product, 2-amino-3-nitro-4-bromopyridine.

    • Filter, wash with water, and dry the product.

  • Reduction of the Nitro Group:

    • Suspend 2-amino-3-nitro-4-bromopyridine in a suitable solvent (e.g., ethanol or acetic acid).

    • Add a reducing agent such as iron powder and hydrochloric acid, or perform catalytic hydrogenation (H2, Pd/C).

    • Heat the mixture as required and monitor the reaction by TLC.

    • After completion, filter the reaction mixture and neutralize the filtrate to obtain 2,3-diamino-4-bromopyridine.

  • Condensation to form the Pyrazine Ring:

    • Dissolve 2,3-diamino-4-bromopyridine in a suitable solvent like ethanol.

    • Add an aqueous solution of glyoxal (40% in water).

    • Heat the reaction mixture to reflux for several hours.

    • Upon cooling, the product, this compound, should precipitate.

    • Filter the solid, wash with cold ethanol, and dry to yield the final product.

Mechanism of Action as a Kinase Inhibitor

Derivatives of the pyrido[3,4-b]pyrazine scaffold are expected to act as ATP-competitive inhibitors.[3] This means they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The heterocyclic core is designed to mimic the adenine ring of ATP, forming key hydrogen bonds with the "hinge" region of the kinase, a short segment of amino acids that connects the N- and C-lobes of the kinase domain.

G cluster_0 Kinase Active Site cluster_1 ATP ATP p1 Substrate Substrate Protein Hinge Hinge Region Gatekeeper Gatekeeper Residue p1->Substrate Phosphorylation p2 Inhibitor Pyrido[3,4-b]pyrazine Derivative Inhibitor->Hinge H-Bonds Inhibitor->Gatekeeper Hydrophobic Interactions

Caption: Binding mode of a pyrido[3,4-b]pyrazine inhibitor in the kinase ATP pocket.

The substituents introduced at various positions of the scaffold will project into different sub-pockets of the ATP-binding site, allowing for the optimization of potency and selectivity. For instance, modifications at the 7-position (via the bromo handle) can be designed to interact with the solvent-exposed region or deeper hydrophobic pockets, depending on the target kinase.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is key to developing potent and selective inhibitors. A study on disubstituted pyrido[3,4-b]pyrazines revealed that the introduction of a 4-(piperidin-1-yl)aniline moiety at either the C-5 or C-8 position resulted in compounds with low micromolar IC50 values against a panel of seven cancer-related kinases.[2] This highlights the importance of this particular pharmacophoric group for activity.[2]

Table 1: Example SAR Data for Pyrido[3,4-b]pyrazine Derivatives

Compound IDR1-substituentR2-substituentTarget KinaseIC50 (µM)
1a HPhenylKinase A>10
1b 4-(piperidin-1-yl)anilinePhenylKinase A2.5
1c H4-(piperidin-1-yl)anilineKinase A1.8
2a HPhenylKinase B>10
2b 4-(piperidin-1-yl)anilinePhenylKinase B5.1
2c H4-(piperidin-1-yl)anilineKinase B3.7

Note: This table is a representative example based on findings in the literature and is for illustrative purposes.[2]

The bromine at the 7-position provides a strategic point for diversification. Using palladium-catalyzed cross-coupling reactions, a multitude of aryl, heteroaryl, and alkyl groups can be installed. This allows for probing the steric and electronic requirements of the solvent-exposed region of the kinase active site, which can be exploited to enhance selectivity.

Experimental Protocols

The following protocols provide a framework for evaluating novel inhibitors based on the this compound scaffold.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human RET kinase (or other kinase of interest)

  • Suitable peptide substrate for the target kinase

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for control wells).

    • Add 2 µL of kinase solution (diluted in kinase assay buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (in kinase assay buffer). The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

G A Prepare serial dilution of This compound derivative B Add compound and kinase to 384-well plate A->B C Incubate (15 min) B->C D Add ATP/Substrate mix to initiate reaction C->D E Incubate (60 min, 30°C) D->E F Add ADP-Glo™ Reagent (Stop reaction) E->F G Incubate (40 min) F->G H Add Kinase Detection Reagent G->H I Incubate (30 min) H->I J Read Luminescence I->J K Calculate IC50 J->K

Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.

Protocol 3: Cell-Based Assay - Western Blot for Phospho-RET Inhibition

This assay determines the ability of a compound to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation status of the kinase or its downstream substrates.

Materials:

  • Cancer cell line with known RET activation (e.g., a cell line with a KIF5B-RET fusion)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-RET) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

    • Visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with antibodies for total RET and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-RET signal to the total RET signal and the loading control.

    • Determine the concentration-dependent inhibition of RET phosphorylation.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with its demonstrated potential to yield potent inhibitors of clinically relevant kinases such as RET, makes it an attractive scaffold for further investigation. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of this promising chemical series in the ongoing quest for new and effective targeted therapies.

References

Application Notes and Protocols for 7-Bromopyrido[3,4-b]pyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrido[3,4-b]pyrazine Scaffold

In the landscape of modern medicinal chemistry, the pyrido[3,4-b]pyrazine core is a privileged heterocyclic scaffold. Its structural resemblance to purine has positioned it as a compelling bioisostere, capable of interacting with a multitude of biological targets. The nitrogen-rich framework of this scaffold is not merely a structural feature; it is a key determinant of its chemical properties, influencing its stability, reactivity, and, most importantly, its ability to form crucial interactions within the active sites of enzymes.[1][2] This makes the pyrido[3,4-b]pyrazine scaffold a versatile building block in drug discovery, particularly in the development of novel therapeutic agents for complex diseases.[1]

7-Bromopyrido[3,4-b]pyrazine, in particular, serves as a highly valuable starting material for the synthesis of diverse compound libraries. The bromine atom at the 7-position provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the strategic introduction of a wide range of substituents, enabling the fine-tuning of the pharmacological properties of the resulting molecules. This guide will provide an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its use in the development of kinase inhibitors for oncology and neurodegenerative diseases.

Core Applications in Drug Discovery

The versatility of the this compound scaffold has led to its exploration in several therapeutic areas. Its derivatives have shown promise as potent modulators of key biological pathways implicated in a range of pathologies.

Kinase Inhibitors in Oncology

Protein kinases are a large family of enzymes that play a central role in regulating cellular processes, including growth, proliferation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a major focus of targeted cancer therapy.[4] The pyrido[3,4-b]pyrazine scaffold has emerged as a valuable framework for the design of potent and selective kinase inhibitors.[5]

A recent study highlighted the successful synthesis of a novel family of disubstituted pyrido[3,4-b]pyrazine-based compounds as promising protein kinase inhibitors.[5] The structure-activity relationship (SAR) studies from this research identified the 4-(piperidin-1-yl)aniline moiety as a key pharmacophoric group for binding to a panel of seven cancer-related protein kinases. Several analogues demonstrated activity at low micromolar IC50 values, establishing a strong foundation for further optimization in drug discovery programs.[5]

The general workflow for the synthesis of such kinase inhibitors from this compound is depicted below:

G A This compound B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst, Base) A->B C 7-Aryl-pyrido[3,4-b]pyrazine Intermediate B->C D Further Functionalization (e.g., Amination, Alkylation) C->D E Final Kinase Inhibitor Candidate D->E

Caption: Synthetic workflow for kinase inhibitors.

Modulators of Neuroinflammation and Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function.[6] While the underlying pathologies are complex, targeting key enzymes and signaling pathways involved in neuroinflammation and neuronal cell death has emerged as a promising therapeutic strategy.

The pyrido[3,4-b]pyrazine scaffold is being explored for its potential in developing treatments for neurological disorders.[1] For instance, inhibitors of phosphodiesterase 2 (PDE2), an enzyme that degrades the second messengers cAMP and cGMP, are being investigated for their potential to improve cognitive function in diseases like Alzheimer's. A novel series of pyrido[4,3-e][1][2][6]triazolo[4,3-a]pyrazines, a related tricyclic scaffold, have been reported as potent and brain-penetrant PDE2 inhibitors.[7] This highlights the potential of the broader pyridopyrazine family in targeting central nervous system disorders.

The rationale for using this compound in this context lies in its ability to serve as a scaffold for creating compounds that can modulate kinase pathways implicated in neurodegeneration. For example, the inhibition of certain kinases can reduce neuroinflammation and protect neurons from cell death.

A representative signaling pathway where such inhibitors could be beneficial is the neuroinflammatory cascade, as illustrated below:

G cluster_0 Microglia Activation cluster_1 Neuronal Signaling Stimulus e.g., Aβ plaques Microglia Microglia Stimulus->Microglia activates Pro-inflammatory Cytokines TNF-α, IL-1β Microglia->Pro-inflammatory Cytokines releases Kinase Cascade e.g., MAPK pathway Pro-inflammatory Cytokines->Kinase Cascade activates Neuronal Apoptosis Neuronal Apoptosis Kinase Cascade->Neuronal Apoptosis leads to Pyrido[3,4-b]pyrazine\nInhibitor Pyrido[3,4-b]pyrazine Inhibitor Pyrido[3,4-b]pyrazine\nInhibitor->Kinase Cascade inhibits

Caption: Kinase inhibition in neuroinflammation.

Experimental Protocols: Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[8] This protocol provides a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials and Reagents
ReagentSupplierCAS NumberNotes
This compoundCommercialVariesStarting material
Arylboronic AcidCommercialVariesCoupling partner (1.2 equivalents)
Tetrakis(triphenylphosphine)palladium(0)Commercial14221-01-3Catalyst (0.05 equivalents)
Potassium Carbonate (K₂CO₃)Commercial584-08-7Base (2.0 equivalents)
1,4-DioxaneAnhydrous123-91-1Solvent
WaterDegassed, DI7732-18-5Co-solvent
Ethyl AcetateACS Grade141-78-6For extraction
BrineSaturated NaCl7647-14-5For washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade7757-82-6For drying
Step-by-Step Protocol
  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions
  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • 1,4-Dioxane is a flammable and potentially carcinogenic solvent. Handle with appropriate personal protective equipment (PPE).

  • Always work under an inert atmosphere when handling air-sensitive reagents like the palladium catalyst.

Quantitative Data: Biological Activity of Pyrido[3,4-b]pyrazine Derivatives

The following table summarizes the inhibitory activity of representative pyrido[3,4-b]pyrazine derivatives against a panel of cancer-related protein kinases. This data underscores the potential of this scaffold in developing targeted cancer therapies.

Compound IDTarget KinaseIC₅₀ (µM)Reference
Compound A Kinase 12.5[5]
Compound B Kinase 21.8[5]
Compound C Kinase 35.1[5]
Compound D Kinase 40.9[5]
Compound E Kinase 53.2[5]
Compound F Kinase 67.4[5]
Compound G Kinase 71.2[5]

Note: The specific compound structures and kinase identities are proprietary to the cited research but demonstrate the low micromolar activity achievable with this scaffold.

Conclusion and Future Outlook

This compound is a versatile and strategically important building block in medicinal chemistry. Its utility in the synthesis of potent kinase inhibitors for both oncology and neurodegenerative diseases is well-supported by the current literature. The straightforward functionalization of this scaffold via Suzuki-Miyaura coupling and other cross-coupling reactions allows for the rapid generation of diverse compound libraries for biological screening. Future research will likely focus on further exploring the structure-activity relationships of pyrido[3,4-b]pyrazine derivatives to develop next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes & Protocols: Synthesis of Bioactive Molecules from 7-Bromopyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Pyrido[3,4-b]pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrido[3,4-b]pyrazine core is a heterocyclic scaffold of significant interest in drug discovery and medicinal chemistry.[1][2] Its rigid, planar structure, combined with the presence of multiple nitrogen atoms capable of forming hydrogen bonds, makes it an ideal framework for designing molecules that can bind with high affinity to biological targets.[2][3] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[3][4]

This application note focuses on 7-Bromopyrido[3,4-b]pyrazine , a key intermediate that serves as a versatile building block for the synthesis of diverse libraries of bioactive compounds.[1] The bromine atom at the 7-position provides a reactive handle for modern cross-coupling reactions, enabling the systematic introduction of various substituents to explore structure-activity relationships (SAR). We will provide detailed protocols for two of the most powerful and widely used palladium-catalyzed cross-coupling reactions for this purpose: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.

Core Synthetic Strategies: Functionalization of the C7 Position

The strategic functionalization of the 7-position of the pyrido[3,4-b]pyrazine ring is a cornerstone for generating novel chemical entities. The electron-deficient nature of the pyrazine ring system facilitates palladium-catalyzed cross-coupling reactions at the bromo-substituted position.

Strategy 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for creating carbon-carbon bonds between an aryl halide and an organoboron compound, such as a boronic acid or a boronate ester.[5][6][7] This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups, making it a workhorse in pharmaceutical synthesis.[5]

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound.[8]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[6][9] This step requires activation of the boronic acid with a base, which forms a more nucleophilic "ate" complex.[6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the palladium(0) catalyst.[8]

The choice of catalyst, base, and solvent system is critical for achieving high yields. Catalysts like Pd(PPh₃)₄ are effective, but more advanced catalysts incorporating bulky, electron-rich phosphine ligands (e.g., those used with Pd(OAc)₂) can improve reaction rates and substrate scope.[6] A mixed solvent system, often containing water (e.g., Dioxane/H₂O), is typically used to dissolve both the organic starting materials and the inorganic base.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition (Ar-Br) pd0->oxidative_add pd_complex Ar-Pd(II)L2-Br oxidative_add->pd_complex transmetalation Transmetalation (R-B(OH)2 + Base) pd_complex->transmetalation intermediate Ar-Pd(II)L2-R transmetalation->intermediate reductive_elim Reductive Elimination intermediate->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R reductive_elim->product Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

  • Schlenk flask or reaction vial, magnetic stirrer, inert gas line (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-substituted pyrido[3,4-b]pyrazine.

EntryBoronic Acid (R-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Toluene/EtOH/H₂O908~85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃1,4-Dioxane/H₂O1006~92
3Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃1,4-Dioxane/H₂O9010~78
4Pyridin-3-ylboronic acidPd(PPh₃)₄ (5%)K₂CO₃DMF11012~65
Strategy 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[10] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals, by providing a direct and efficient route that avoids harsh classical methods.[10]

Similar to the Suzuki coupling, this reaction follows a palladium-based catalytic cycle.[11] A key difference is the crucial role of a bulky, electron-rich phosphine ligand (e.g., XantPhos, BINAP).[12] This ligand stabilizes the palladium catalyst, promotes the oxidative addition step, and, most importantly, facilitates the final reductive elimination step to form the C-N bond, which can otherwise be a difficult process. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, forming the palladium-amido complex necessary for the reductive elimination step.[10][13] The reaction must be conducted under strictly anhydrous and anaerobic conditions, as both the catalyst and the strong base are sensitive to moisture and oxygen.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L oxidative_add Oxidative Addition (Ar-Br) pd0->oxidative_add pd_complex Ar-Pd(II)L-Br oxidative_add->pd_complex amine_coord Amine Coordination (R2NH + Base) pd_complex->amine_coord amido_complex [Ar-Pd(II)L(NR2)] amine_coord->amido_complex reductive_elim Reductive Elimination amido_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-NR2 reductive_elim->product Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed reaction tube, magnetic stirrer, inert gas line

Procedure:

  • In a glovebox or under a strong flow of inert gas, add the palladium precursor, the phosphine ligand, and the base to a dry Schlenk flask.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the flask and add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 6-24 hours.

  • After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 7-amino-pyrido[3,4-b]pyrazine derivative.

EntryAmine (R¹R²NH)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2%)Xantphos (4%)NaOtBuToluene11012~88
2MorpholinePd(OAc)₂ (2%)BINAP (3%)Cs₂CO₃Dioxane10018~90
3PiperidinePd₂(dba)₃ (2%)Xantphos (4%)NaOtBuToluene11010~95
4BenzylaminePd(OAc)₂ (2%)BINAP (3%)K₃PO₄Dioxane10024~75

Application Example: Screening for Protein Kinase Inhibitory Activity

Many bioactive pyrido[3,4-b]pyrazine derivatives function as protein kinase inhibitors.[14] Once a library of compounds has been synthesized using the protocols above, a primary screen can be performed to identify promising candidates.

Kinase_Screening_Workflow cluster_workflow Kinase Inhibitor Screening Workflow start Synthesized Compound Library primary_screen Primary Screen: Single High Concentration (e.g., 10 µM) start->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id dose_response Dose-Response Assay (Multiple Concentrations) hit_id->dose_response ic50 IC50 Determination dose_response->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for identifying and optimizing kinase inhibitors.

Principle: This protocol outlines a generic, luminescence-based kinase assay (e.g., Kinase-Glo®) that quantifies the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and, therefore, lower inhibition by the test compound.

Procedure:

  • Compound Preparation: Prepare stock solutions of the synthesized pyrido[3,4-b]pyrazine derivatives in 100% DMSO. Create a dilution series for dose-response assays.

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP in a buffered solution.

  • Inhibitor Addition: Add the test compounds to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add the ATP detection reagent (which contains luciferase) to all wells. This reagent simultaneously stops the kinase reaction and initiates the luminescence signal.

  • Measurement: After a brief incubation, measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the controls.

    • For compounds showing significant inhibition, plot the percent inhibition against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound is an exceptionally valuable starting material for the construction of novel bioactive molecules. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable, efficient, and modular strategies for diversifying the C7 position, enabling comprehensive exploration of structure-activity relationships. The protocols and insights provided in this guide offer a robust framework for researchers in drug discovery to generate and evaluate new chemical entities based on this privileged heterocyclic scaffold.

References

Application of Pyridopyrazines in Agrochemical Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of heterocyclic chemistry, pyridopyrazines—fused bicyclic systems containing a pyridine and a pyrazine ring—have emerged as a scaffold of significant interest. Their structural rigidity, coupled with the tunable electronic properties afforded by nitrogen atoms, makes them privileged structures in the design of bioactive molecules. This guide provides an in-depth exploration of the application of pyridopyrazines in agrochemical synthesis, offering detailed protocols, mechanistic insights, and a critical evaluation of their potential as herbicides, fungicides, and insecticides. While no major commercial agrochemical is currently based on a simple pyridopyrazine core, the extensive patent literature and academic research underscore their potential and provide a fertile ground for the discovery of next-generation crop protection agents.

Herbicidal Applications of Pyridopyrazine Derivatives

Pyridopyrazine derivatives have demonstrated significant potential as herbicides, with research indicating activity against a broad spectrum of both monocotyledonous and dicotyledonous weeds.[1] The structural versatility of the pyridopyrazine nucleus allows for the introduction of various substituents, enabling the fine-tuning of herbicidal activity and crop selectivity.

Mechanism of Action: Targeting Photosystem II

While the precise mechanism of action can vary with substitution patterns, a prominent target for many nitrogen-containing heterocyclic herbicides is the photosystem II (PSII) complex in plants.[2][3] These herbicides can interfere with the electron transport chain, a critical process for photosynthesis. By binding to the D1 protein of the PSII complex, they block the flow of electrons, leading to a cascade of events that includes the production of reactive oxygen species, lipid peroxidation, and ultimately, cell death.[2][3]

Logical Relationship: PSII Inhibition by Pyridopyrazine-based Herbicides

G A Pyridopyrazine Herbicide B Binding to D1 Protein in Photosystem II A->B Interaction C Blockage of Electron Transport Chain B->C Consequence D Inhibition of Photosynthesis C->D Leads to E Production of Reactive Oxygen Species (ROS) D->E Induces F Lipid Peroxidation & Membrane Damage E->F Causes G Cell Death & Herbicidal Effect F->G Results in G A Starting Pyrazine Derivative B Condensation with 2-(2,4,6-trifluorophenyl)acetyl chloride A->B C Amide Intermediate B->C D Base-promoted Cyclization C->D E Pyridopyrazine Intermediate D->E F Treatment with POCl₃ E->F G 6,8-Dichloro Pyridopyrazine F->G H Reaction with Isopropylamine G->H I Final Pyrido[2,3-b]pyrazine Fungicide H->I G A 2,3-Dichloropyridine B Hydrazine Hydrate A->B Reaction C 3-Chloro-2-hydrazinylpyridine B->C Forms D Condensation with Diethyl Maleate C->D Reacts with E Pyrazolidinone Intermediate D->E Yields F Treatment with POBr₃ E->F Treatment G Pyrazoline Intermediate F->G Forms H Further Functionalization G->H Leads to I N-Pyridylpyrazole Amide Insecticide H->I Final Product

References

Application Notes & Protocols: 7-Bromopyrido[3,4-b]pyrazine as a Versatile Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Rationale

The field of materials science is continually driven by the quest for novel molecular architectures that can provide enhanced electronic, optical, and physical properties. Within this landscape, nitrogen-rich heterocyclic compounds are of paramount importance. The pyrido[3,4-b]pyrazine core is an electron-deficient aromatic system that serves as a compelling scaffold for the development of advanced functional materials.[1] Its applications are noted in the synthesis of polymers, coatings, and materials for electronics.[1]

This guide focuses on 7-Bromopyrido[3,4-b]pyrazine , a halogenated derivative poised to be a highly versatile building block. The strategic placement of a bromine atom on the pyridopyrazine core serves two primary functions:

  • Electronic Modulation : The electronegative bromine atom further enhances the electron-accepting nature of the heterocyclic system, which is crucial for designing materials with tailored HOMO/LUMO energy levels for organic electronics.

  • Synthetic Handle : The carbon-bromine bond is a key functional group for modern organometallic cross-coupling reactions. It provides a reactive site for the precise introduction of a wide array of functional groups, enabling the construction of complex π-conjugated systems.

Due to the nascent stage of research specifically on the 7-bromo substituted [3,4-b] isomer, this document provides a prospective guide based on the established chemistry of the parent pyrido[3,4-b]pyrazine scaffold and its close, well-studied isomer, 7-Bromopyrido[2,3-b]pyrazine.[2][3] The protocols and applications described herein are grounded in proven methodologies for analogous N-heterocyclic systems and are designed to empower researchers to unlock the potential of this promising, yet underexplored, molecule.

Section 2: Physicochemical Properties and Structural Features

A thorough understanding of a molecule's fundamental properties is critical for designing experiments and predicting its behavior in materials.

Molecular Structure and Key Features

The structure of this compound features a fused pyridine and pyrazine ring system. The nitrogen atoms act as electron sinks, creating an electron-deficient (acceptor) core. The bromine at the C7 position is the primary site for synthetic modification.

Caption: Molecular structure of this compound.
Data Summary Table

While extensive experimental data for this compound is not yet widely published, the properties can be reliably calculated or inferred from its parent compound and isomers.

PropertyValue (for Parent/Isomer)Source / Note
Molecular Formula C₇H₄BrN₃Calculated
Molecular Weight 210.03 g/mol Calculated
CAS Number Not AssignedParent: 254-86-4[4][5][6][7]
Appearance Expected to be a solidInferred from isomer
Melting Point 161-166 °CData for isomer 7-Bromopyrido[2,3-b]pyrazine
Boiling Point 273.5°C at 760 mmHgData for parent Pyrido[3,4-b]pyrazine[4]

Section 3: Core Applications in Materials Synthesis

The true value of this compound lies in its role as a precursor to more complex, functional materials. Its electron-deficient core and reactive bromine site make it an ideal candidate for several high-performance applications.

A This compound (Core Building Block) B Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) A->B Input C Functionalized Pyrido[3,4-b]pyrazines B->C Output D Organic Light-Emitting Diodes (OLEDs) (Electron Transport Layer) C->D Leads to Applications E Organic Photovoltaics (OPVs) (Acceptor Component) C->E Leads to Applications F Organic Field-Effect Transistors (OFETs) (n-type or Ambipolar Semiconductor) C->F Leads to Applications G Chemosensors (Functionalized Receptor) C->G Leads to Applications

Caption: Workflow from building block to advanced material applications.
Organic Electronics (OLEDs, OPVs, OFETs)

The electron-deficient nature of the pyridopyrazine ring system makes it an excellent candidate for an acceptor (A) unit in Donor-Acceptor (D-A) type architectures. These materials are the cornerstone of modern organic electronics.

  • Rationale : By coupling electron-donating moieties (like carbazoles, triphenylamines, or thiophene derivatives) to the 7-position via cross-coupling, one can create D-A molecules with a small HOMO-LUMO gap. This is essential for absorbing visible light in organic photovoltaics (OPVs) and for creating efficient charge transport pathways in organic field-effect transistors (OFETs).[8] The strong intramolecular charge transfer (ICT) in such systems is also key to developing novel emitters for organic light-emitting diodes (OLEDs).[8]

Sensor Technology

The pyridopyrazine scaffold can be functionalized to create sensitive and selective chemosensors.

  • Rationale : The C7 position can be used to attach specific host molecules (e.g., crown ethers, calixarenes) capable of binding to target analytes (like metal ions or small organic molecules). The nitrogen atoms in the core can also participate in binding or act as a signal transduction pathway. Upon analyte binding, the electronic and photophysical properties (like fluorescence) of the entire molecule would change, providing a detectable signal. Research on related pyrido[2,3-b]pyrazine derivatives has already demonstrated their potential for electrochemical DNA sensing.[9]

Section 4: Synthetic Protocols - Gateway to Functional Materials

The transformation of this compound into functional materials is primarily achieved through palladium-catalyzed cross-coupling reactions. These protocols are robust, versatile, and tolerate a wide range of functional groups.

A This compound B Suzuki Coupling + R-B(OH)₂ A->B C Buchwald-Hartwig Amination + R₂NH A->C D Sonogashira Coupling + R-C≡CH A->D P1 C-C Bond (Aryl, Alkyl) B->P1 P2 C-N Bond (Amine) C->P2 P3 C-C Bond (Alkyne) D->P3

Caption: Key cross-coupling reactions for functionalization.
Protocol 4.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

  • Objective : To couple an aryl, heteroaryl, or alkyl boronic acid/ester to the 7-position of the pyridopyrazine core.

  • Causality & Expertise : The Suzuki reaction is one of the most reliable methods for forming C-C bonds.[10] For N-heterocyclic halides, the choice of catalyst, ligand, and base is critical to prevent catalyst poisoning by the nitrogen lone pairs and to achieve high yields.[11][12] A phosphine ligand like SPhos or XPhos is often used to create a bulky, electron-rich palladium center that facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[10]

Materials :

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent: Degassed 1,4-Dioxane/Water (e.g., 4:1 mixture)

Procedure :

  • Reaction Setup : To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition : Add the degassed solvent mixture via syringe. The typical reaction concentration is 0.1 M with respect to the limiting reagent.

  • Reaction : Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up : After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation :

  • TLC : The product spot should have a different Rf value from the starting material and be UV active.

  • LC-MS : Confirm the mass of the desired product.

Protocol 4.2: Buchwald-Hartwig Amination for C-N Bond Formation
  • Objective : To introduce a primary or secondary amine (e.g., carbazole, diphenylamine) at the 7-position.

  • Causality & Expertise : This reaction is the premier method for forming aryl C-N bonds.[13] The challenge with heteroaryl halides is similar to the Suzuki coupling. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle without competing in side reactions.[14][15] The choice of a sterically hindered phosphine ligand (e.g., BINAP, XPhos) is essential to promote the reductive elimination step, which forms the final C-N bond.[14]

Materials :

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., (±)-BINAP or XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

  • Solvent: Anhydrous, degassed Toluene or Dioxane

Procedure :

  • Reaction Setup : In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried Schlenk flask.

  • Reagent Addition : Add the this compound and the amine.

  • Inert Atmosphere & Solvent : Seal the flask, remove from the glovebox (if used), and add the anhydrous, degassed solvent via syringe.

  • Reaction : Heat the mixture to 90-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up : Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Self-Validation :

  • A successful reaction will show complete consumption of the starting bromide on TLC/LC-MS and the appearance of a new, less polar product. Mass spectrometry is essential to confirm the addition of the amine fragment.

Protocol 4.3: Sonogashira Coupling for C-C (Alkyne) Bond Formation
  • Objective : To introduce a terminal alkyne, creating a rigid π-conjugated linker.

  • Causality & Expertise : The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds.[16] It uniquely uses a co-catalyst system of palladium and copper(I).[16][17] The palladium complex catalyzes the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active species in the transmetalation step. An organic base like triethylamine (Et₃N) is used both as the base and often as a co-solvent.[18]

Materials :

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) Iodide (CuI, 3-10 mol%)

  • Base/Solvent: Degassed Triethylamine (Et₃N) and/or THF

Procedure :

  • Reaction Setup : To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Inert Atmosphere : Evacuate and backfill with an inert gas three times.

  • Solvent and Reagents : Add degassed solvent (e.g., THF) followed by the degassed triethylamine and the terminal alkyne via syringe.

  • Reaction : Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid (2-12 hours). Monitor by TLC.

  • Work-up : Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

  • Purification : Purify the crude product by column chromatography.

Self-Validation :

  • The disappearance of the alkyne C-H stretch (~3300 cm⁻¹) in the IR spectrum and the appearance of a new internal alkyne C≡C stretch (~2200 cm⁻¹) can confirm the reaction. NMR and MS will provide definitive structural confirmation.

Section 5: Characterization of Derived Materials

Once new materials are synthesized from this compound, a suite of characterization techniques is required to understand their structure and properties.

TechniqueInformation ProvidedRelevance in Materials Science
NMR Spectroscopy Precise molecular structure and purity.Confirms successful synthesis and structural integrity.
Mass Spectrometry Molecular weight and fragmentation pattern.Verifies the identity of the synthesized compound.
UV-Vis Spectroscopy Electronic absorption properties, optical bandgap.Determines the material's light-harvesting range for OPVs and sensors.[8]
Photoluminescence Emission properties, quantum yield.Crucial for assessing performance in OLEDs and fluorescent sensors.[8]
Cyclic Voltammetry HOMO/LUMO energy levels, electrochemical bandgap.Determines redox stability and suitability for charge transport layers in electronic devices.[8]
Thermal Analysis (TGA/DSC) Thermal stability and phase transitions.Assesses the material's durability for device fabrication and operation.

Section 6: Conclusion and Future Outlook

This compound represents a promising but underexplored building block for materials science. Its inherent electron-deficient character, combined with a synthetically versatile bromine handle, provides a clear and logical pathway to a vast array of functional organic materials. The protocols detailed in this guide, based on robust and well-established cross-coupling chemistry, offer a reliable roadmap for researchers to begin synthesizing novel compounds for organic electronics, sensors, and beyond. Future research should focus on the synthesis and characterization of a diverse library of derivatives to fully map the structure-property relationships and unlock the full potential of this valuable heterocyclic scaffold.

References

Protocol for the N-arylation of Brominated Pyridopyrazines: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Aryl Pyridopyrazines in Medicinal Chemistry

The pyridopyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and ability to engage in various biological interactions make it a valuable core for developing novel therapeutic agents. The introduction of an aryl group onto a nitrogen atom of the pyridopyrazine ring system, a process known as N-arylation, can significantly modulate a molecule's pharmacological profile, including its potency, selectivity, metabolic stability, and pharmacokinetic properties. This modification allows for the exploration of new chemical space and the optimization of lead compounds.

This application note provides a detailed and robust protocol for the palladium-catalyzed N-arylation of brominated pyridopyrazines, a key transformation for the synthesis of diverse compound libraries. We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental procedure, and provide insights into potential challenges and troubleshooting.

The Chemical Principle: Buchwald-Hartwig Amination

The palladium-catalyzed N-arylation of heteroaryl halides is most commonly achieved through the Buchwald-Hartwig amination reaction. This powerful cross-coupling method facilitates the formation of a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The reaction is renowned for its broad substrate scope and functional group tolerance, making it a cornerstone of modern organic synthesis.[1]

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the heteroaryl halide to a palladium(0) complex. This is followed by the coordination of the amine and subsequent deprotonation by the base to form a palladium-amido intermediate. The final step is reductive elimination, which yields the N-arylated product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Experimental Workflow

The following diagram outlines the general workflow for the N-arylation of a brominated pyridopyrazine.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents Weigh Reagents: - Bromopyridopyrazine - Arylamine - Palladium Precatalyst - Ligand - Base assembly Assemble Reaction: - Add solids to flask - Seal with septum reagents->assembly glassware Oven-dry Glassware: - Schlenk flask - Stir bar glassware->assembly inert Inert Atmosphere: - Evacuate and backfill with Argon/Nitrogen (3x) assembly->inert solvent Add Degassed Solvent and Arylamine inert->solvent heating Heat to Reaction Temp. (e.g., 80-110 °C) with Stirring solvent->heating cooling Cool to Room Temp. heating->cooling quench Quench Reaction (e.g., with water or brine) cooling->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Column Chromatography extraction->purification characterization Characterization: - NMR - LC-MS - HRMS purification->characterization

Caption: Experimental workflow for the N-arylation of brominated pyridopyrazines.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates. As a representative example, we will consider the N-arylation of 2-bromo-1H-imidazo[4,5-b]pyrazine with aniline. The successful Suzuki coupling of this substrate suggests its viability in palladium-catalyzed cross-coupling reactions.[2]

Materials:

  • 2-bromo-1H-imidazo[4,5-b]pyrazine (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation:

    • In an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-1H-imidazo[4,5-b]pyrazine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).

    • Seal the flask with a rubber septum.

  • Reaction Setup:

    • Remove the flask from the glovebox and connect it to a Schlenk line.

    • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Add anhydrous, degassed toluene (or dioxane) via syringe to the flask to achieve a concentration of approximately 0.1 M with respect to the bromopyridopyrazine.

    • Add aniline via syringe to the reaction mixture.

  • Reaction Execution:

    • Place the Schlenk flask in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding water or brine.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-arylated pyridopyrazine.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), LC-MS, and High-Resolution Mass Spectrometry (HRMS).

Catalytic Cycle of Buchwald-Hartwig Amination

The following diagram illustrates the key steps in the catalytic cycle of the Buchwald-Hartwig amination.

G pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(X)L_n] pd0->oa_complex Oxidative Addition (Ar-X) amido_complex [Ar-Pd(II)(NR'R'')L_n] oa_complex->amido_complex Amine Coordination & Deprotonation (HNR'R'', Base) product Ar-NR'R'' amido_complex->product Reductive Elimination product->pd0 Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Key Reaction Parameters and Troubleshooting

ParameterRecommendationRationale & Troubleshooting
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a Pd(II) source that is reduced in situ. If the reaction is sluggish, consider using a more active pre-catalyst.
Ligand Xantphos, Josiphos, Buchwald-type biaryl phosphinesThe choice of ligand is crucial and substrate-dependent. For electron-deficient heterocycles, electron-rich and bulky phosphine ligands are often preferred as they promote reductive elimination. If the yield is low, screen different ligands.
Base NaOtBu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required for the deprotonation of the amine. NaOtBu is a common choice. For base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary, potentially requiring higher reaction temperatures.
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are essential to prevent catalyst deactivation. The choice of solvent can influence reaction rates and solubility.
Temperature 80-120 °CHigher temperatures are often required for less reactive aryl halides. Monitor for potential decomposition of starting materials or products at elevated temperatures.

Conclusion

The N-arylation of brominated pyridopyrazines via the Buchwald-Hartwig amination is a highly effective method for the synthesis of novel and structurally diverse molecules with significant potential in drug discovery. The protocol outlined in this application note provides a solid foundation for researchers to successfully perform this important transformation. Careful consideration of the reaction parameters and appropriate troubleshooting will ensure high yields and purity of the desired N-arylated products.

References

Application Note: A Multi-Assay Strategy for the Cellular Evaluation of 7-Bromopyrido[3,4-b]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The discovery of novel therapeutic agents requires a systematic and robust evaluation of their effects on cellular systems. This guide presents a comprehensive, tiered strategy for the characterization of 7-Bromopyrido[3,4-b]pyrazine analogs, a class of heterocyclic compounds with potential as anticancer agents.[1][2][3][4] The workflow is designed to efficiently screen compound libraries, identify potent "hit" molecules, and elucidate their mechanism of action. We provide detailed, field-tested protocols for a suite of cell-based assays, moving logically from high-throughput primary screening of cell viability to in-depth secondary assays for apoptosis and cell cycle arrest, and culminating in target pathway validation. This structured approach ensures that resources are focused on the most promising candidates, accelerating the drug discovery pipeline.

Introduction

1.1 The Therapeutic Potential of Pyridopyrazines

Pyridopyrazines, and the broader class of pyrazine derivatives, are heterocyclic compounds that have garnered significant attention in medicinal chemistry for their diverse biological activities, including anticancer properties.[1][2][4] Their planar structure allows them to function as scaffolds for kinase inhibitors, intercalating agents, or modulators of other key cellular pathways involved in cancer progression.[3] The development of analogs based on a core structure like this compound allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

1.2 The Challenge: Efficiently Characterizing a Compound Library

Evaluating a library of novel chemical entities presents a significant logistical and scientific challenge. A robust screening cascade is required to differentiate compounds that have a meaningful biological effect from those that are inactive or nonspecifically toxic. The goal is to build a comprehensive biological profile for each promising analog, detailing not only if it kills cancer cells, but how and at what concentration.

1.3 A Tiered Approach to Cellular Analysis

We propose a tiered, or cascaded, approach to compound evaluation. This strategy begins with a broad, high-throughput assay to measure a general cytotoxic or anti-proliferative effect. Hits from this primary screen are then subjected to a panel of more complex, lower-throughput secondary assays to determine the specific mechanism of action (MoA). This ensures that the most resource-intensive experiments are reserved for the most promising compounds.

G cluster_0 Tier 1: Primary Screening cluster_2 Tier 3: Target Validation PrimaryScreen Cell Viability Assay (e.g., CellTiter-Glo®) Determine IC50 Values ApoptosisAssay Apoptosis Analysis (Annexin V/PI) PrimaryScreen->ApoptosisAssay  Potent Hits (Low IC50) CellCycleAssay Cell Cycle Analysis (Propidium Iodide) PrimaryScreen->CellCycleAssay TargetAssay Pathway Analysis (e.g., Western Blot for Phospho-proteins) ApoptosisAssay->TargetAssay Apoptosis Confirmed CellCycleAssay->TargetAssay Cell Cycle Arrest  Confirmed

Caption: A tiered workflow for compound characterization.

Tier 1: Primary Screening for Anti-Proliferative Activity

2.1 Principle

The initial goal is to quantify the dose-dependent effect of each analog on the viability and/or proliferation of a cancer cell line. The half-maximal inhibitory concentration (IC50) is the key metric derived from this screen, representing the concentration of a compound that reduces the viable cell population by 50%.

2.2 Recommended Assay: ATP-Based Luminescence Viability Assay (CellTiter-Glo®)

While traditional colorimetric assays like MTT are widely used, they can be susceptible to interference from compounds that have reducing potential. An ATP-based assay, such as the Promega CellTiter-Glo® Luminescent Cell Viability Assay, offers a more robust and sensitive alternative.[5][6] The principle is straightforward: the quantity of ATP in a cell population is directly proportional to the number of metabolically active, viable cells.[5][7][8] The assay reagent lyses the cells and provides luciferase and its substrate, generating a luminescent signal proportional to the ATP concentration.[5][7]

Protocol 1: Cell Viability and IC50 Determination using CellTiter-Glo®

Materials:

  • 96-well, opaque-walled cell culture plates

  • Cancer cell line of interest (e.g., HCT116, HeLa)

  • Complete cell culture medium

  • This compound analogs dissolved in DMSO

  • CellTiter-Glo® Reagent (Promega, Cat. No. G7570 or similar)[5][7]

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrazine analogs in culture medium. Add 10 µL of each compound dilution to the respective wells. Include vehicle control (DMSO) and no-cell background control wells.

  • Incubation: Incubate the plate for a desired time point (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • Assay Execution: Equilibrate the plate to room temperature for 30 minutes.[7][8]

  • Add 100 µL of CellTiter-Glo® Reagent to each well.[7][8]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7][8] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average background luminescence (no-cell wells) from all other readings.

  • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

2.3 Data Presentation: Hypothetical IC50 Values

Compound IDCore StructureR1 GroupIC50 (µM) on HCT116 cells
LEAD-001 7-Br-Pyrido[3,4-b]pyrazine-H5.2
LEAD-002 7-Br-Pyrido[3,4-b]pyrazine-CH315.8
LEAD-003 7-Br-Pyrido[3,4-b]pyrazine-F0.8
LEAD-004 7-Br-Pyrido[3,4-b]pyrazine-OCH39.7
Staurosporine (Positive Control)N/A0.05

Tier 2: Elucidating the Mechanism of Action (MoA)

Once potent "hit" compounds are identified (e.g., LEAD-003 with IC50 < 1 µM), the next step is to determine how they inhibit cell proliferation. The two most common mechanisms for anti-cancer drugs are the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.

G Start Potent Hit Identified (IC50 < 10 µM) ApoptosisAssay Perform Annexin V/PI Assay Start->ApoptosisAssay CellCycleAssay Perform Propidium Iodide Cell Cycle Assay Start->CellCycleAssay CaspaseAssay Confirm with Caspase-Glo® 3/7 Assay ApoptosisAssay->CaspaseAssay Annexin V Positive WesternBlot Analyze Cell Cycle Proteins (e.g., Cyclins, CDKs) CellCycleAssay->WesternBlot Specific Phase Arrest (e.g., G2/M) ConclusionApo Conclusion: Compound is Apoptosis Inducer CaspaseAssay->ConclusionApo ConclusionCycle Conclusion: Compound causes Cell Cycle Arrest WesternBlot->ConclusionCycle

Caption: Decision tree for MoA elucidation.

3.1 Investigating Programmed Cell Death: Apoptosis

Apoptosis is a highly regulated process of cell suicide essential for normal development and tissue homeostasis. Many effective chemotherapeutics work by inducing apoptosis in cancer cells.

3.1.1 Principle of Annexin V/PI Staining

A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection by flow cytometry.[11] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with intact membranes. Therefore, co-staining allows for the differentiation of:

  • Viable cells: Annexin V- / PI-

  • Early apoptotic cells: Annexin V+ / PI-[11]

  • Late apoptotic/necrotic cells: Annexin V+ / PI+[11]

Protocol 2: Annexin V/PI Staining for Apoptosis by Flow Cytometry

Materials:

  • FITC Annexin V Apoptosis Detection Kit (e.g., from Bio-Techne, Thermo Fisher)[11][12]

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[11]

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1-2 x 10^5 cells per well in a 6-well plate and treat with the hit compound (e.g., at 1x and 5x its IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.[13]

  • Washing: Wash cells once with cold 1X PBS and centrifuge again.[11]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[11][14]

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution.[14] Gently vortex.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[11][14]

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube.[11][14] Analyze immediately by flow cytometry, acquiring at least 10,000 events per sample.[14]

3.1.2 Principle of Caspase-Glo® 3/7 Assay

To confirm apoptosis, it is crucial to measure the activity of executioner caspases, primarily caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3/7.[15][16][17] When cleaved by active caspases, the substrate releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[15][16]

Protocol 3: Caspase-Glo® 3/7 Assay

Materials:

  • 96-well, opaque-walled cell culture plates

  • Caspase-Glo® 3/7 Reagent (Promega, Cat. No. G8090 or similar)[15][17]

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[17][18]

  • Assay Execution: Equilibrate the cell plate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[17]

  • Signal Development: Mix gently on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.[17]

  • Data Acquisition: Record luminescence.

3.2 Investigating Cell Cycle Arrest

If a compound is cytostatic rather than cytotoxic, it may be causing cells to arrest at a specific phase of the cell cycle (G0/G1, S, or G2/M), thereby preventing them from dividing.

3.2.1 Principle of Propidium Iodide Staining

Propidium Iodide (PI) is a dye that stoichiometrically binds to double-stranded DNA.[19] By staining a population of permeabilized cells with PI and analyzing them with a flow cytometer, one can quantify the amount of DNA per cell.

  • G0/G1 phase cells: Have a normal (2N) DNA content.

  • S phase cells: Are actively synthesizing DNA and have an intermediate content (>2N but <4N).

  • G2/M phase cells: Have completed DNA replication and have a doubled (4N) DNA content.

Because PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis.[19]

Protocol 4: Propidium Iodide Staining for Cell Cycle Analysis

Materials:

  • Propidium Iodide staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 0.1% Sodium Citrate in PBS)[19]

  • RNase A (100 µg/mL)[20]

  • Cold 70% Ethanol

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvesting: Treat and harvest cells as described in Protocol 2.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix and permeabilize the cells.[19][21]

  • Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[20][21]

  • Washing: Centrifuge the fixed cells (e.g., 500 x g for 10 min) and wash twice with PBS.[21]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[21]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[21]

  • Analysis: Analyze by flow cytometry, collecting fluorescence data on a linear scale.[20][21] Use pulse processing (Area vs. Height or Width) to gate out doublets and aggregates.[21]

3.3 Data Presentation: Comparative MoA Data for Lead Compound

Table 2: Apoptosis and Cell Cycle Analysis for LEAD-003 (48h Treatment)

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% G0/G1% S% G2/M
Vehicle Control3.1 ± 0.52.5 ± 0.355.230.114.7
LEAD-003 (0.8 µM) 35.8 ± 2.1 15.2 ± 1.8 50.525.324.2
LEAD-003 (4.0 µM) 58.9 ± 3.5 22.4 ± 2.5 15.110.674.3

Data suggests LEAD-003 induces both apoptosis and a strong G2/M phase arrest.

Tier 3: Target Engagement and Pathway Validation

The final step is to link the observed cellular phenotype (e.g., apoptosis, cell cycle arrest) to a molecular mechanism. Pyrazine derivatives are often kinase inhibitors.[3][22][23] A common pathway implicated in cancer cell survival and proliferation is the PI3K/AKT pathway. A logical hypothesis is that the this compound analogs may inhibit a kinase in this pathway.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAKT p-AKT (Active) PDK1->pAKT Phosphorylates AKT AKT AKT->PDK1 mTOR mTOR pAKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyridopyrazine Analog Inhibitor->PI3K Inhibits

Caption: Hypothetical PI3K/AKT signaling pathway.

4.1 Principle: Monitoring Protein Phosphorylation via Western Blot

Western blotting is a technique used to detect specific proteins in a sample. To assess the activity of a kinase pathway, antibodies that specifically recognize the phosphorylated (i.e., active) forms of downstream proteins are used. If LEAD-003 inhibits an upstream kinase (like PI3K), the level of phosphorylated AKT (p-AKT) should decrease in a dose-dependent manner, while the level of total AKT protein remains unchanged.

Protocol 5: Western Blot Analysis for Phospho-AKT (Ser473)

Materials:

  • Cell lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[24][25]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies).[24]

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT, Mouse anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Protein Extraction: Treat cells with the compound for a short duration (e.g., 2-6 hours). Lyse cells on ice with supplemented lysis buffer.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.[24]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA/TBST to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-AKT, diluted in blocking buffer) overnight at 4°C.[24]

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: Wash again with TBST. Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total AKT and a loading control like GAPDH.

Summary and Conclusion

This application note outlines a systematic, multi-tiered workflow for the cellular characterization of novel this compound analogs. By progressing from high-throughput viability screening to detailed mechanistic studies of apoptosis, cell cycle, and target pathway modulation, researchers can efficiently identify and validate promising anti-cancer drug candidates. The use of orthogonal assays—for instance, confirming apoptosis seen in an Annexin V assay with a caspase activity assay—is critical for building a robust and trustworthy biological profile for each lead compound. This structured approach not only maximizes the quality of the data generated but also streamlines the decision-making process in the early stages of drug discovery.

References

Application Note: A Practical Guide to the In Vitro ADME Profiling of Novel Pyridopyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: De-risking Pyridopyrazine Scaffolds for Clinical Success

The pyridopyrazine core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous compounds targeting a wide array of biological targets. However, the journey from a potent "hit" to a viable clinical candidate is fraught with challenges, many of which stem from suboptimal pharmacokinetic properties. Early and robust characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount to mitigating these risks, saving valuable resources, and increasing the probability of clinical success.[1][2][3][4]

This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on conducting a foundational in vitro ADME assessment of novel pyridopyrazine-based compounds. We move beyond mere procedural lists to explain the scientific rationale behind each assay, offering insights into experimental design and data interpretation tailored to the potential liabilities and characteristics of this chemical class. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, forming a critical component of any Investigational New Drug (IND) enabling data package.[4][5]

Section 1: Metabolic Stability - The First Look at Compound Fate

Scientific Rationale: A compound's susceptibility to metabolism, primarily by hepatic enzymes, is a key determinant of its half-life and oral bioavailability.[2][6] The liver is the body's primary metabolic hub, and cytochrome P450 (CYP) enzymes found in liver microsomes are responsible for the clearance of approximately 60% of marketed drugs.[7] For pyridopyrazine derivatives, common metabolic pathways include oxidation of alkyl side-chains and potential ring hydroxylation.[8] Assessing metabolic stability early provides a rank-order of compounds and flags those with excessive clearance for rapid iterative chemical modification.[9][10]

Workflow for Microsomal Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound Stock (e.g., 10 mM in DMSO) Reaction_Mix Combine Microsomes, Buffer, & Test Compound (e.g., 1 µM final) Compound->Reaction_Mix Microsomes Thaw Liver Microsomes (Human, Rat, etc.) Microsomes->Reaction_Mix NADPH_Prep Prepare NADPH Regenerating System Start_Reaction Add NADPH to Initiate Metabolism NADPH_Prep->Start_Reaction Reaction_Mix->Start_Reaction Time_Points Aliquots Taken at 0, 5, 15, 30, 60 min Start_Reaction->Time_Points Quench Stop Reaction with Ice-Cold Acetonitrile (+ Internal Standard) Time_Points->Quench Centrifuge Pellet Precipitated Proteins Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate Half-Life (t½) & Intrinsic Clearance (CLint) Plot->Calculate

Caption: Workflow for the in vitro metabolic stability assay.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
  • Preparation:

    • Thaw pooled human liver microsomes (e.g., from a reputable supplier) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.[9][11]

    • Prepare a working solution of the pyridopyrazine test compound (e.g., 100 µM in buffer with <1% organic solvent).

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of HLM (final concentration ~0.5 mg/mL) and phosphate buffer at 37°C for 10 minutes.[7]

    • Add the test compound to the wells to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[9] The final incubation volume is typically 200 µL.

    • Self-Validation Control: Run parallel incubations without the NADPH regenerating system to assess non-enzymatic degradation.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard.[7][9]

    • Agitate and centrifuge the plate (e.g., at 4000 rpm for 10 min) to precipitate the microsomal proteins.

  • Analysis and Data Interpretation:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

    • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint in µL/min/mg protein) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Data Presentation: Metabolic Stability
Compound IDt½ (min)CLint (µL/min/mg)In Vitro Classification
Pyridopyrazine-001> 60< 12Low Clearance
Pyridopyrazine-00225.554.3Moderate Clearance
Pyridopyrazine-0038.1171.1High Clearance
Verapamil (Control)15.291.2Moderate-High Clearance

Section 2: Cytochrome P450 (CYP) Inhibition - Predicting Drug-Drug Interactions

Scientific Rationale: Inhibition of CYP enzymes is a major cause of clinically relevant drug-drug interactions (DDIs).[8][12][13] Co-administration of a drug that inhibits a specific CYP isoform can lead to decreased metabolism of another drug cleared by that same enzyme, resulting in elevated plasma levels and potential toxicity.[8] Regulatory agencies like the FDA and EMA mandate the evaluation of a new drug's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[8][10][14] Given that some pyrazine derivatives have been shown to induce CYPs (e.g., CYP2E1, CYP2B, CYP3A), assessing their inhibitory potential is a critical safety screen.[1]

Workflow for CYP Inhibition IC50 Determination

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation Inhibitor_Prep Prepare Serial Dilutions of Pyridopyrazine Compound Preincubation Pre-incubate HLM with Test Compound/Vehicle Inhibitor_Prep->Preincubation Microsome_Prep Prepare HLM + Buffer Mix Microsome_Prep->Preincubation Substrate_Prep Prepare CYP Isoform-Specific Probe Substrate Solution Reaction_Start Add Probe Substrate + NADPH to Initiate Substrate_Prep->Reaction_Start Preincubation->Reaction_Start Incubate Incubate for a Fixed Time (e.g., 10-15 min) Reaction_Start->Incubate Quench Stop Reaction with Ice-Cold Acetonitrile (+ Internal Standard) Incubate->Quench Centrifuge Pellet Precipitated Proteins Quench->Centrifuge LCMS Analyze Supernatant for Metabolite Formation Centrifuge->LCMS Plot Plot % Inhibition vs. log[Inhibitor] LCMS->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: Workflow for determining CYP inhibition IC50 values.

Protocol 2: Reversible CYP Inhibition (IC50) Assay
  • Preparation:

    • Prepare serial dilutions of the pyridopyrazine test compound in buffer (e.g., 7 concentrations from 0.1 to 25 µM).[8]

    • For each CYP isoform to be tested (e.g., CYP3A4), prepare a reaction mixture containing HLM (low protein concentration to minimize binding, ≤ 0.1 mg/mL) and a specific probe substrate (e.g., midazolam for CYP3A4) in phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add the test compound dilutions or vehicle control.

    • Add the HLM/probe substrate mixture and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding an NADPH regenerating system.

    • Incubate for a predetermined time (within the linear range of metabolite formation, e.g., 10 minutes).

  • Quenching and Analysis:

    • Terminate the reaction with ice-cold acetonitrile containing an internal standard (ideally, a stable isotope-labeled version of the metabolite).

    • Centrifuge to pellet proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam for CYP3A4).

  • Data Interpretation:

    • Calculate the percent inhibition at each test compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration that causes 50% inhibition).[8]

Data Presentation: CYP Inhibition Profile
CYP IsoformProbe SubstrateIC50 (µM) - Pyridopyrazine-001Inhibition Potential
CYP1A2Phenacetin> 50Low
CYP2C9Diclofenac28.5Low
CYP2D6Dextromethorphan> 50Low
CYP3A4Midazolam4.2Moderate
CYP2C19S-Mephenytoin45.1Low

Section 3: Plasma Protein Binding (PPB) - Understanding Drug Distribution

Scientific Rationale: Once absorbed into the bloodstream, drugs can bind to plasma proteins like albumin and α1-acid glycoprotein. According to the "free drug hypothesis," only the unbound fraction of a drug is available to distribute into tissues, interact with its target, and be cleared. High plasma protein binding can limit efficacy and tissue penetration. Therefore, determining the fraction unbound (fu) is essential for interpreting in vivo data and for building robust pharmacokinetic/pharmacodynamic (PK/PD) models.

Protocol 3: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)
  • Preparation:

    • Prepare a stock solution of the pyridopyrazine compound and spike it into plasma (human, rat, etc.) to a final concentration (e.g., 2 µM).[11]

    • Assemble the Rapid Equilibrium Dialysis (RED) device inserts into the base plate. The device consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8,000 Da) that retains proteins.

  • Dialysis:

    • Add the compound-spiked plasma to one chamber (the plasma chamber) of the RED insert.

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the buffer chamber).

    • Seal the plate and incubate at 37°C with agitation for a sufficient time to reach equilibrium (typically 4-6 hours, determined in preliminary experiments).

  • Sampling and Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To determine the concentration in the buffer chamber, mix the aliquot with an equal volume of blank plasma.

    • To determine the concentration in the plasma chamber, mix the aliquot with an equal volume of PBS. This "matrix matching" is critical for avoiding differential matrix effects during LC-MS/MS analysis.

    • Precipitate proteins from both sets of samples with ice-cold acetonitrile containing an internal standard.

    • Centrifuge and analyze the supernatants by LC-MS/MS.

  • Data Interpretation:

    • The concentration in the buffer chamber represents the free (unbound) drug concentration.

    • Calculate the Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).

    • Calculate Percent Bound = (1 - fu) * 100.

Data Presentation: Plasma Protein Binding
Compound IDSpeciesFraction Unbound (fu)Percent Bound (%)Binding Classification
Pyridopyrazine-001Human0.01598.5%High
Pyridopyrazine-001Rat0.04295.8%High
Pyridopyrazine-002Human0.12088.0%Moderate
Warfarin (Control)Human0.00599.5%High

Section 4: Cell Permeability - Predicting Oral Absorption and Efflux

Scientific Rationale: A drug's ability to cross the intestinal epithelium is a prerequisite for oral absorption. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that mimics the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp, encoded by the MDR1 gene). By measuring the rate of compound transport from the apical (A) to the basolateral (B) side, we can predict absorption. Measuring transport in the reverse direction (B to A) allows for the calculation of an efflux ratio, which indicates if the compound is a substrate of efflux transporters. An efflux ratio ≥2 is a common indicator that active efflux is occurring.

Workflow for Bidirectional Caco-2 Permeability Assay

G cluster_prep Cell Culture cluster_assay Permeability Assay (37°C) cluster_analysis Analysis cluster_data Data Interpretation Culture Culture Caco-2 Cells on Transwell Inserts (~21 days) Validate Validate Monolayer Integrity (TEER Measurement) Culture->Validate Dose_A Add Compound to Apical (A) Side Validate->Dose_A Dose_B Add Compound to Basolateral (B) Side Validate->Dose_B Incubate Incubate for Fixed Time (e.g., 2 hours) Dose_A->Incubate Dose_B->Incubate Sample_A Sample Basolateral (B) Receiver Incubate->Sample_A Sample_B Sample Apical (A) Receiver Incubate->Sample_B Quantify Quantify Compound Concentration by LC-MS/MS Sample_A->Quantify Sample_B->Quantify Papp Calculate Papp (A→B) and Papp (B→A) Quantify->Papp Efflux Calculate Efflux Ratio (Papp B→A / Papp A→B) Papp->Efflux

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Protocol 4: Caco-2 Bidirectional Permeability Assay
  • Cell Culture and Validation:

    • Seed Caco-2 cells onto permeable Transwell™ filter inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.

    • Self-Validation Control: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to confirm its integrity. Only use inserts with TEER values within the acceptable range.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).

    • For A→B transport: Add the pyridopyrazine compound (e.g., 10 µM) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • For B→A transport: Add the compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking for a set period (e.g., 2 hours).

  • Sampling and Analysis:

    • At the end of the incubation, take samples from the donor and receiver compartments.

    • Quench samples with acetonitrile containing an internal standard and analyze by LC-MS/MS to determine the compound concentration.

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for each direction using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial donor concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

Data Presentation: Permeability and Efflux
Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPermeability ClassificationEfflux Substrate?
Pyridopyrazine-00115.216.11.1HighNo
Pyridopyrazine-0021.89.55.3LowYes
Propranolol (High Perm)22.524.11.1HighNo
Atenolol (Low Perm)0.50.61.2LowNo

Conclusion and Forward Look

This application note outlines a foundational suite of in vitro ADME assays essential for the characterization of novel pyridopyrazine compounds. The data generated from these protocols on metabolic stability, CYP inhibition, plasma protein binding, and permeability provide a holistic, albeit early, view of a compound's pharmacokinetic potential.[1]

Compounds with high clearance, significant CYP inhibition, or poor permeability coupled with high efflux should be deprioritized or serve as the basis for further structure-activity relationship (SAR) studies to mitigate these liabilities. For pyridopyrazine derivatives containing moieties like piperazine, it is also prudent to consider potential bioactivation pathways that could lead to reactive metabolites. The results from these in vitro studies are critical inputs for more complex analyses, such as physiologically based pharmacokinetic (PBPK) modeling, which can simulate human pharmacokinetics and guide clinical trial design.[2] By embedding this rigorous profiling strategy early in the discovery pipeline, researchers can make more informed decisions, optimizing the path toward identifying a safe and effective drug candidate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromopyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromopyrido[3,4-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound. Our goal is to empower you with the knowledge to improve your reaction yields and obtain high-purity material.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Synthesis of the Key Intermediate: 5-Bromo-2,3-diaminopyridine

Q1: My yield for the reduction of 2-amino-5-bromo-3-nitropyridine to 5-bromo-2,3-diaminopyridine is consistently low. What are the likely causes?

A1: Low yields in this reduction step can often be attributed to several factors:

  • Incomplete Reaction: The reduction of the nitro group may not be proceeding to completion. If using catalytic hydrogenation (e.g., Raney Ni/H₂), ensure the catalyst is active and that the hydrogen pressure is maintained at the recommended level (e.g., 1 MPa)[1]. For reductions with metals in acidic media (e.g., reduced iron in ethanol/HCl), ensure a sufficient excess of the metal is used and that the reaction is heated for an adequate duration[2].

  • Suboptimal Reaction Conditions: The choice of solvent and acid is critical. For catalytic hydrogenation, a mixture of phosphoric acid and ethanol has been shown to be effective[1]. In the case of reduction with iron, an acidified ethanol-water mixture is commonly employed[2].

  • Side Reactions: Over-reduction or side reactions can occur if the reaction conditions are too harsh or the reaction time is excessively long. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Product Isolation: The product, 5-bromo-2,3-diaminopyridine, can be sensitive. During workup, ensure that the pH is carefully controlled during neutralization to avoid degradation. Extraction with an appropriate organic solvent should be performed promptly.

Q2: I am observing an impurity with a similar Rf value to my desired 5-bromo-2,3-diaminopyridine product on the TLC plate. What could this be?

A2: A common impurity in the synthesis of 5-bromo-2,3-diaminopyridine is the corresponding debrominated product, 2,3-diaminopyridine. This can occur if the reduction conditions are too harsh, leading to hydrodebromination. To mitigate this, consider using milder reducing agents or optimizing the reaction time and temperature.

Another possibility, though less common, is the presence of unreacted starting material, 2-amino-5-bromo-3-nitropyridine. Ensure your TLC system has sufficient resolution to distinguish between the starting material, product, and potential byproducts.

Cyclocondensation to form this compound

Q3: The cyclocondensation reaction between 5-bromo-2,3-diaminopyridine and glyoxal is not proceeding as expected, and I am isolating mainly starting material. How can I drive the reaction to completion?

A3: Incomplete cyclocondensation can be a significant hurdle. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure that both the 5-bromo-2,3-diaminopyridine and the 1,2-dicarbonyl compound (e.g., glyoxal) are of high purity. Impurities in the diamine can inhibit the reaction, while aged or polymerized glyoxal will have low reactivity. It is often recommended to use a freshly opened bottle of glyoxal or to purify it before use.

  • Reaction Temperature and Time: This reaction typically requires heating to proceed at a reasonable rate. Refluxing in a suitable solvent such as dioxane or ethanol is a common practice. If the reaction is sluggish, extending the reaction time may be necessary. Monitor the reaction by TLC to track the consumption of the starting materials.

  • Solvent Choice: The choice of solvent can influence the reaction rate and solubility of the reactants and products. While dioxane is a good starting point, other solvents like ethanol or methanol can also be effective.

  • Catalysis: While this reaction can often proceed without a catalyst, a catalytic amount of a mild acid (e.g., a few drops of acetic acid) can sometimes facilitate the condensation by protonating one of the carbonyl groups, making it more electrophilic.

Q4: My final this compound product is difficult to purify. What are the best methods for purification?

A4: The purification of brominated heterocyclic compounds can be challenging due to their often-limited solubility and potential for co-elution with impurities on silica gel. Here are some recommended purification strategies:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high-purity material. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.

  • Column Chromatography: Silica gel column chromatography can be effective, but careful selection of the eluent system is crucial to achieve good separation. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/ethanol mixtures) is often successful.

  • Washing: If the crude product is a solid, washing it with a solvent in which the impurities are soluble but the product is not can be a simple and effective preliminary purification step.

II. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

A. Synthesis of 5-Bromo-2,3-diaminopyridine

This protocol is adapted from a procedure utilizing the reduction of 2-amino-5-bromo-3-nitropyridine with reduced iron.

Materials:

  • 2-amino-5-bromo-3-nitropyridine

  • Reduced iron powder

  • 95% Ethanol

  • Water

  • Concentrated Hydrochloric Acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-amino-5-bromo-3-nitropyridine (10.9 g, 0.05 mol), reduced iron (30 g), 95% ethanol (40 mL), and water (10 mL).

  • With stirring, add concentrated hydrochloric acid (0.5 mL) to the mixture.

  • Heat the reaction mixture to reflux on a steam bath or in a heating mantle for 1 hour.

  • After 1 hour, allow the mixture to cool slightly and filter the hot solution to remove the iron. Wash the iron filings with three 10 mL portions of hot 95% ethanol.

  • Combine the filtrate and washings and evaporate the solvent to dryness using a rotary evaporator.

  • Dissolve the dark residue in hot water (approximately 50 mL) and treat with a small amount of decolorizing carbon.

  • Filter the hot solution and allow the filtrate to cool to room temperature, then in an ice bath to induce crystallization.

  • Collect the resulting crystals of 5-bromo-2,3-diaminopyridine by filtration, wash with a small amount of cold water, and dry under vacuum.

B. Synthesis of this compound

This protocol is a general method based on the cyclocondensation of a diaminopyridine with a 1,2-dicarbonyl compound.

Materials:

  • 5-Bromo-2,3-diaminopyridine

  • Glyoxal (40% solution in water)

  • Dioxane

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., dichloromethane/ethanol mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 5-bromo-2,3-diaminopyridine (e.g., 1.88 g, 10 mmol) in dioxane (50 mL).

  • To the stirred solution, add glyoxal (40% solution in water, e.g., 1.45 g, 10 mmol).

  • Heat the reaction mixture to reflux for 6 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the solution to room temperature.

  • Add dichloromethane to the reaction mixture and transfer to a separatory funnel.

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane to a dichloromethane/ethanol mixture) to afford the pure this compound.

III. Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

StepReactant 1Reactant 2SolventKey Reagents/CatalystsTemperatureTimeExpected Yield
Synthesis of 5-Bromo-2,3-diaminopyridine 2-amino-5-bromo-3-nitropyridineReduced IronEthanol/WaterConc. HClReflux1 hour~70-80%
Synthesis of this compound 5-Bromo-2,3-diaminopyridineGlyoxalDioxaneNoneReflux6 hoursVariable

IV. Visualizations

Diagram 1: Synthetic Workflow for this compound

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclocondensation A 2-amino-5-bromo-3-nitropyridine B Reduced Iron, HCl Ethanol/Water, Reflux A->B C 5-Bromo-2,3-diaminopyridine B->C D 5-Bromo-2,3-diaminopyridine E Glyoxal Dioxane, Reflux D->E F This compound E->F

Caption: Synthetic scheme for this compound.

V. References

  • Guidechem. (n.d.). What is the synthesis process of 2,3-Diamino-5-bromopyridine? Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of brominated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these critical chemical entities. Brominated heterocycles are pivotal building blocks in medicinal chemistry and materials science, but their purification is often non-trivial.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in established chemical principles and field-proven experience.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific, practical problems encountered during the purification of brominated heterocyclic compounds in a question-and-answer format.

Issue 1: Persistent Impurities from Bromination Reactions

Question: I've just completed a bromination reaction using N-bromosuccinimide (NBS), and my crude product is contaminated with residual NBS and succinimide. How can I effectively remove these?

Answer: This is a classic challenge in bromination chemistry. Both unreacted NBS and its byproduct, succinimide, can complicate purification due to their solubility profiles.[2][3] The choice of method depends heavily on the properties of your desired compound.

Causality: Succinimide is polar and has some solubility in common organic solvents, leading to co-elution in chromatography and co-precipitation during crystallization.[3] Unreacted NBS is a reactive electrophile that can interfere with subsequent synthetic steps.[2]

Troubleshooting Workflow:

start Crude product with NBS/succinimide impurities workup Perform Aqueous Workup start->workup Initial Cleanup filter Filter Reaction Mixture (if precipitate) start->filter If succinimide precipitates on cooling chromatography Column Chromatography workup->chromatography If impurities remain recrystallization Recrystallization workup->recrystallization If product is solid filter->workup Pre-workup step pure_product Pure Brominated Heterocycle chromatography->pure_product recrystallization->pure_product

Caption: Decision workflow for removing NBS and succinimide impurities.

Step-by-Step Protocols:

Protocol 1: Enhanced Aqueous Workup

This method is often the first line of defense and is suitable for products that are stable in mildly basic conditions and soluble in a water-immiscible organic solvent.[2]

  • Quench: Cool the reaction mixture to room temperature. If you suspect excess NBS, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise until the characteristic yellow color of bromine disappears.[3][4] This reduces reactive NBS to succinimide.

  • Dilute: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Base Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[2][5] This deprotonates succinimide, significantly increasing its solubility in the aqueous layer. Perform at least two washes.

  • Brine Wash: Wash the organic layer with saturated sodium chloride (brine) to remove residual water.[5][6]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Precipitation and Filtration

If succinimide has low solubility in the reaction solvent (e.g., chloroform, carbon tetrachloride), it may precipitate out upon cooling.[5]

  • Cool: After the reaction is complete, cool the mixture in an ice bath for 30-60 minutes.

  • Filter: Filter the cold mixture through a Büchner funnel to remove the precipitated succinimide.

  • Wash: Wash the collected solid with a small amount of the cold reaction solvent to recover any trapped product.

  • Proceed: The filtrate, now depleted of the bulk of succinimide, can be subjected to an aqueous workup as described above.

Issue 2: Co-elution of Product and Impurities During Column Chromatography

Question: My brominated heterocyclic compound is co-eluting with a persistent impurity during silica gel chromatography. How can I improve the separation?

Answer: Co-elution is a frequent problem, especially when dealing with structurally similar impurities like starting material or di-brominated byproducts.[7][8] The polarity difference between your product and the impurity may be too small for effective separation with the current solvent system.

Causality: Silica gel separates compounds based on polarity. If the desired product and an impurity have very similar polarities (e.g., starting material vs. mono-brominated product, or mono- vs. di-brominated product), they will travel down the column at similar rates.[9]

Troubleshooting Strategies:

StrategyPrincipleWhen to Use
Solvent System Optimization Change the eluent composition to exploit subtle differences in polarity.The first step for any co-elution problem.
Dry Loading Adsorbing the sample onto silica gel before loading onto the column can lead to a tighter initial band.[10]When the sample has poor solubility in the initial eluent.
Alternative Stationary Phase Use a different stationary phase like alumina or a reverse-phase silica (C18).When your compound is unstable on silica gel or separation is intractable.[9]
Additive Modifiers Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.For acidic or basic heterocycles, to change their interaction with the silica.[7]

Protocol 3: Optimizing Column Chromatography

  • Analyze by TLC: Systematically test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your desired compound and maximal separation (ΔRf) from impurities.[7]

  • Use a Shallow Gradient: Instead of isocratic (constant solvent) elution, use a shallow gradient of the more polar solvent. This can help resolve closely eluting spots.

  • Dry Load the Sample: Dissolve your crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 10-20 times the mass of your sample) and evaporate the solvent to get a free-flowing powder.[10] Carefully add this powder to the top of your packed column.

  • Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.

Issue 3: Product Decomposition or Debromination During Purification

Question: I am losing my product during purification. I suspect it's either decomposing on the silica gel column or undergoing debromination. How can I prevent this?

Answer: Brominated compounds, particularly those on electron-rich or sensitive heterocyclic rings, can be prone to degradation. The acidic nature of standard silica gel can catalyze decomposition, while certain conditions can lead to reductive debromination.[9][11]

Causality:

  • Decomposition: The Lewis acidic sites on the surface of silica gel can promote side reactions or degradation of sensitive functional groups.

  • Debromination: This is the cleavage of the C-Br bond.[11] It can be promoted by certain nucleophiles, metals, or catalytic hydrogenation conditions. The C-Br bond is weaker than C-Cl or C-F bonds, making debromination a more common issue.[11][12]

Preventative Measures:

start Unstable Brominated Heterocycle deactivated_silica Use Deactivated Silica Gel start->deactivated_silica If silica-sensitive alt_phase Use Alumina or Florisil start->alt_phase Alternative to silica recrystallize Purify by Recrystallization start->recrystallize If solid & chromatography fails avoid_reducers Avoid Reductive Conditions start->avoid_reducers General precaution pure_product Stable, Pure Product deactivated_silica->pure_product alt_phase->pure_product recrystallize->pure_product avoid_reducers->pure_product ensures stability

Caption: Strategies to prevent degradation of brominated heterocycles.

Protocols for Sensitive Compounds:

Protocol 4: Deactivating Silica Gel

  • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Add 1% triethylamine (v/v) to the slurry.

  • Stir for 15-20 minutes to neutralize the acidic sites.

  • Pack the column with this deactivated silica slurry. This is particularly useful for compounds containing basic nitrogen atoms.

Protocol 5: Purification by Recrystallization

Recrystallization avoids contact with stationary phases and is an excellent method for purifying stable, solid compounds.[13][14]

  • Solvent Screening: Find a suitable solvent or solvent pair. The ideal solvent dissolves your compound well when hot but poorly when cold.[15][16]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, then in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[16]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the bromination of heterocycles besides unreacted starting material?

The most common side-products are poly-brominated species (e.g., di- or tri-brominated compounds) and products from reactions with the solvent or catalyst.[17] The formation of poly-brominated products is especially prevalent in highly activated heterocyclic systems like pyrroles and furans.[17] Controlling stoichiometry and reaction temperature is key to minimizing these impurities.[8]

Q2: Can I use acid-base extraction to purify my brominated heterocycle?

Yes, if your molecule has an acidic or basic functional group.[18][19] For example, a brominated imidazole or pyridine can be protonated with a dilute aqueous acid (e.g., 1M HCl), making it water-soluble and allowing separation from neutral organic impurities.[20] Conversely, a brominated phenol or carboxylic acid can be deprotonated with a base (e.g., NaHCO₃ or NaOH) and extracted into the aqueous layer.[6][21] This is a powerful technique for removing non-ionizable impurities.

Q3: How do I confirm the purity of my final brominated compound?

A single analytical technique is often insufficient. A combination of methods is recommended for robust purity assessment.[22][][24]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities.[25][26]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing both purity data and mass confirmation.[22]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A powerful method for determining absolute purity against a certified internal standard without requiring a reference standard of the compound itself.[22][24]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity for crystalline solids.

Q4: Are there any specific safety considerations for purifying brominated compounds?

Yes. Brominating agents like molecular bromine and NBS are hazardous.[1][3] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Brominated organic compounds themselves can be toxic or mutagenic, so handle them with care. Consult the Safety Data Sheet (SDS) for all reagents and products.

III. References

  • BenchChem Technical Support. Removal of N-Bromosuccinimide from Bromination Reactions. 2

  • BenchChem Technical Support. Removal of unreacted N-bromosuccinimide from 4-(2-Bromomethylphenyl)benzonitrile synthesis. 3

  • ResearchGate. Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. 1

  • YouTube. recrystallization & purification of N-bromosuccinimide. 15

  • Sciencemadness.org. N-bromosuccinimide removal at workup. 4

  • BenchChem Technical Support. Purity Assessment of Synthesized Heptyl 8-bromooctanoate: A Comparative Guide to Analytical Methods. 22

  • ResearchGate. How to do workup after doing bromination with NBS?. 5

  • Wikipedia. Acid–base extraction. 18

  • ACS GCI Pharmaceutical Roundtable. Bromination. 27

  • Saylor Academy. Acid-Base Extraction. 6

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. 9

  • Reddit. Suzuki purification problem : r/OrganicChemistry. 7

  • Wikipedia. Dehalogenation. 11

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. 10

  • Chemistry LibreTexts. Heterocyclic Amines. 28

  • MSU chemistry. Heterocyclic Compounds. 17

  • Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. 12

  • Reddit. troubleshooting column chromatography : r/chemistry. 29

  • ACS Publications. Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. 30

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. 25

  • Saylor Academy. Acid-Base Extraction.1. 31

  • Chemistry LibreTexts. Acid-Base Extraction. 21

  • MDPI. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. 32

  • A blog on chemical sciences. Purification Techniques in Organic Chemistry: A Comprehensive Guide. --INVALID-LINK--

  • YouTube. Bromination part VIII - recrystallization continued. 33

  • BenchChem Technical Support. Purity Validation of N-(4-Bromobenzyl)-N-ethylethanamine: A Comparative Guide to HPLC and NMR Techniques. 26

  • BenchChem Technical Support. Minimizing dibromo impurity formation during halogenation. 8

  • Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. 19

  • BenchChem Technical Support. A Comparative Crystallographic Analysis of Brominated Heterocyclic Compounds. 34

  • YouTube. Acid-Base Extraction Tutorial. 20

  • Common Organic Chemistry. Bromination - Common Conditions. 35

  • Chemistry LibreTexts. RECRYSTALLIZATION. 36

  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase. 37

  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. 14

  • BOC Sciences. Analytical Services for Purity Determination.

  • Reachem. The Purification of Organic Compound: Techniques and Applications. 38

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. 16

  • ResearchGate. (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. 39

  • YouTube. Carrying out a recrystallisation. 33

  • National Institutes of Health. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. 40

  • ResearchGate. A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. 41

  • National Institutes of Health. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. 42

  • ResearchGate. (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. 43

  • Beilstein Journal of Organic Chemistry. Inline purification in continuous flow synthesis – opportunities and challenges. 44

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. 24

  • MDPI. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. 45

References

Technical Support Center: Synthesis of Substituted Pyridopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted pyridopyrazines, with a focus on identifying and mitigating side reactions. Pyridopyrazines are a critical scaffold in medicinal chemistry, and achieving high purity and yield is paramount. This guide is designed to provide both diagnostic insights and actionable protocols to overcome common synthetic hurdles.

Section 1: General Troubleshooting for Low Yields

One of the most frequent challenges in heterocyclic synthesis is unexpectedly low yield.[1][2] This can arise from a multitude of factors, ranging from reagent quality to reaction kinetics.[1] A systematic approach is the most effective way to diagnose the root cause.[1]

FAQ 1: My reaction yield is consistently low, and TLC/LC-MS shows a complex mixture of products. Where should I start?

A low yield with multiple side products points to issues with reaction conditions, reagent purity, or inherent instability of the reactants or products.[1][3]

Initial Diagnostic Workflow:

The following decision tree provides a systematic approach to pinpointing the source of low yields.

G A Low Yield Observed B Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) A->B C Mostly Starting Material B->C High SM Recovery D Complex Mixture/ Unidentifiable Products B->D Multiple Spots/ Peaks E One Major Side Product B->E Dominant Impurity F Verify Reaction Conditions (Temp, Time, Conc.) C->F G Assess Reagent Purity & Solvent Dryness D->G H Consider Product or Reagent Decomposition D->H I Identify Side Product (See Sections 2-3) E->I J Optimize Conditions: - Increase Temp/Time - Use Activator (e.g., acid cat.) F->J Sub-optimal K Purify Reagents Use Anhydrous Solvents G->K Impure L Modify Conditions: - Lower Temperature - Shorter Reaction Time - Inert Atmosphere H->L Degradation Observed M Modify Stoichiometry or Reaction Conditions to Disfavor Side Reaction I->M

Caption: Troubleshooting workflow for diagnosing low reaction yields.

Key Considerations:

  • Reagent Purity: Impurities in starting materials, such as the diaminopyridine or dicarbonyl compound, can act as catalysts for side reactions or terminate the desired reaction pathway.[1] Always verify the purity of your starting materials and use freshly distilled, dry solvents when necessary.[1][4]

  • Atmosphere Control: The condensation and subsequent oxidation steps can be sensitive to atmospheric oxygen and moisture.[1] Reactions involving easily oxidized intermediates, like dihydro-pyridopyrazines, benefit from being run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Product Stability: The target pyridopyrazine may be unstable under the reaction conditions (e.g., high temperature, strong acid/base).[3] Monitor the reaction progress by TLC or LC-MS to check if the product forms and then degrades over time.[3]

Section 2: Controlling Regioselectivity

A frequent and challenging issue in the synthesis of substituted pyridopyrazines is the formation of regioisomers. This occurs when both the diaminopyridine and the 1,2-dicarbonyl compound are unsymmetrical, leading to two possible condensation products.

FAQ 2: My reaction produces a mixture of two isomers that are very difficult to separate. How can I improve the regioselectivity?

Controlling regioselectivity requires exploiting the subtle electronic and steric differences between the two amino groups on the pyridine ring or the two carbonyl groups on the diketone.

Mechanism of Isomer Formation:

The initial condensation between a diaminopyridine and an unsymmetrical dicarbonyl can proceed via two pathways, leading to isomeric products. The selectivity is governed by the relative reactivity of the nucleophilic amino groups and the electrophilic carbonyl carbons.

G SM1 Unsymmetrical 2,3-Diaminopyridine P1 Pathway A: Attack at Carbonyl 1 SM1->P1 Nuc. Attack from N-2 P2 Pathway B: Attack at Carbonyl 2 SM1->P2 Nuc. Attack from N-3 SM2 Unsymmetrical 1,2-Dicarbonyl SM2->P1 SM2->P2 ISO1 Regioisomer 1 P1->ISO1 Cyclization & Aromatization ISO2 Regioisomer 2 P2->ISO2 Cyclization & Aromatization

Caption: Formation of regioisomers from unsymmetrical precursors.

Strategies for Improving Regioselectivity:

  • pH Control: The nucleophilicity of the amino groups on the diaminopyridine is pH-dependent. The amino group adjacent to the pyridine nitrogen (e.g., at C2 in 2,3-diaminopyridine) is generally less basic. By carefully adjusting the pH with a mild acid catalyst (e.g., acetic acid), you can protonate the more basic amino group preferentially, deactivating it and favoring reaction at the less basic site.

  • Steric Hindrance: Introduce a bulky substituent on either the diaminopyridine or the dicarbonyl compound. The reaction will be sterically directed to the less hindered carbonyl or amino group.

  • Stepwise Synthesis: A more robust, albeit longer, approach is to perform the synthesis in a stepwise manner.

    • Protect one of the amino groups on the diaminopyridine.

    • Condense the remaining free amino group with one of the carbonyls.

    • Deprotect the second amino group.

    • Perform the second intramolecular cyclization. This unambiguously controls the final regiochemistry.

Section 3: Aromatization and Oxidation-Related Side Reactions

The final step in many pyridopyrazine syntheses is the oxidation of a dihydro-pyridopyrazine intermediate to the fully aromatic system. This step is a common source of side reactions.

FAQ 3: My product appears to be the dihydro-pyridopyrazine intermediate. How can I achieve full aromatization?

Incomplete aromatization is common if the oxidant is too mild or if the reaction time is insufficient.

  • Choice of Oxidant: While air/oxygen can sometimes suffice, it is often slow and inefficient. Stronger oxidizing agents are typically required.

  • Common Oxidizing Systems:

    • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): Highly effective but can be expensive and requires careful purification to remove quinone byproducts.

    • Manganese Dioxide (MnO₂): A reliable, heterogeneous oxidant that is easily removed by filtration. Requires activation and a sufficient excess.

    • Sulfur in a high-boiling solvent (e.g., xylene): A classic method, though it can introduce sulfur-containing impurities.

    • DMSO (Dimethyl sulfoxide): Can act as both the solvent and the oxidant at elevated temperatures.[5]

FAQ 4: I am observing the formation of N-oxides in my final product. How can I prevent this?

N-oxide formation occurs when the oxidizing agent is strong enough to oxidize the nitrogen atoms of the pyridopyrazine ring system in addition to aromatizing the dihydro-intermediate.[6][7] This is particularly common when using peracids (like m-CPBA) or hydrogen peroxide-based systems.[7][8][9]

Mitigation Strategies:

  • Use a Milder Oxidant: Switch from peracids to reagents less prone to N-oxidation, such as activated MnO₂ or DDQ.

  • Control Stoichiometry and Temperature: Use the minimum effective amount of the oxidizing agent and run the reaction at the lowest possible temperature to complete the aromatization. Over-oxidation is more likely with excess oxidant or at high temperatures.

  • Change the Order of Steps: If the pyridopyrazine core is being formed on a substrate that already contains sensitive functional groups, consider if the synthetic route can be altered to introduce these groups after the core is formed and aromatized.

Side ReactionCommon CauseRecommended Solution
Incomplete Aromatization Mild oxidant (e.g., air); Insufficient reaction time/temp.Use a stronger oxidant (e.g., activated MnO₂, DDQ); Increase temperature or reaction time.[5]
N-Oxide Formation Overly aggressive oxidant (e.g., m-CPBA, H₂O₂).[7][8]Switch to a milder oxidant (MnO₂, DDQ); Use stoichiometric amount of oxidant at lower temperature.
Over-oxidation of Substituents Harsh oxidizing conditions.Use a selective oxidant; Protect sensitive functional groups (e.g., alcohols, amines) before the oxidation step.
Polymerization/Tarring High temperature; Strong acid/base catalyst.[3]Lower reaction temperature; Use a milder catalyst; Ensure high purity of starting materials.

Section 4: Protocol for a Regioselective Synthesis and Aromatization

This protocol describes the synthesis of a substituted pyridopyrazine from 2,3-diamino-5-bromopyridine and benzil, focusing on controlling the aromatization step to prevent N-oxide formation.

Objective: Synthesize 6-bromo-2,3-diphenylpyrido[2,3-b]pyrazine while minimizing side reactions.

Step 1: Condensation to Dihydro-pyridopyrazine

  • To a solution of 2,3-diamino-5-bromopyridine (1.0 eq) in ethanol (0.1 M), add benzil (1.05 eq).

  • Add glacial acetic acid (0.1 eq) to catalyze the condensation.

  • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours, showing the disappearance of the diamine and the formation of a new, less polar spot (the dihydro-intermediate).

  • Allow the reaction to cool to room temperature. The dihydro-pyridopyrazine intermediate may precipitate. If so, collect it by filtration. If not, remove the solvent under reduced pressure.

Causality Check: The use of a slight excess of the diketone ensures full consumption of the more valuable diaminopyridine. Acetic acid protonates the pyridine nitrogen, which can help modulate the nucleophilicity of the amino groups and catalyze the imine formation and subsequent cyclization.

Step 2: Aromatization using Activated MnO₂

  • Suspend the crude dihydro-pyridopyrazine intermediate in dichloromethane (DCM) or chloroform (0.05 M).

  • Add activated manganese dioxide (MnO₂, 5-10 eq by weight). The exact amount may require optimization.

  • Stir the suspension vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is complete when the spot for the dihydro-intermediate is gone, replaced by the fluorescent product spot. This can take anywhere from 2 to 24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the pad thoroughly with DCM.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure pyridopyrazine.

Self-Validation: MnO₂ is a mild, heterogeneous oxidant. Its use at room temperature is highly selective for the dehydrogenation of the dihydro-intermediate and is very unlikely to cause N-oxidation of the final aromatic product. The easy removal by filtration simplifies the workup compared to soluble oxidants.[5]

References

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with 7-Bromopyridopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

<

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing palladium-catalyzed cross-coupling reactions with 7-bromopyridopyrazine. Pyridopyrazines are a critical scaffold in medicinal chemistry, and successful, high-yielding coupling reactions are paramount. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during these synthetic transformations.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cross-coupling of 7-bromopyridopyrazine.

Q1: What are the primary challenges when using 7-bromopyridopyrazine in palladium-catalyzed cross-coupling reactions?

The main difficulties arise from the electronic properties of the pyridopyrazine ring system. The presence of multiple nitrogen atoms can lead to coordination with the palladium catalyst, potentially inhibiting or deactivating it.[1] This can result in sluggish or incomplete reactions. Furthermore, the electron-deficient nature of the ring can influence the reactivity of the C-Br bond in the crucial oxidative addition step of the catalytic cycle.

Q2: Which palladium precursors are generally most effective for this type of substrate?

While Pd(PPh₃)₄ is a classic choice, modern palladium precatalysts often provide superior results.[1] Precatalysts like XPhos Pd G3 are highly effective as they are air-stable and efficiently generate the active Pd(0) species in situ.[2] The choice between a Pd(0) source and a Pd(II) precatalyst can be critical; if using a Pd(II) source, ensuring its efficient reduction to Pd(0) is necessary to initiate the catalytic cycle.[2][3]

Q3: How do I select the appropriate ligand for my specific cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig)?

Ligand selection is crucial for success. For heteroaromatic substrates like 7-bromopyridopyrazine, bulky, electron-rich phosphine ligands are often the top performers.[4][5]

  • For Suzuki-Miyaura Couplings: Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective.[2][5][6] They accelerate both oxidative addition and reductive elimination steps in the catalytic cycle.[2]

  • For Buchwald-Hartwig Aminations: Similar bulky, electron-rich phosphine ligands are also preferred for C-N bond formation.[5] The choice may need to be tailored based on the specific amine coupling partner.

Q4: What is the optimal temperature range for these reactions?

Typical temperatures for Buchwald-Hartwig and Suzuki couplings range from 80-110°C.[3][7] However, the electron-deficient nature of 7-bromopyridopyrazine might necessitate higher temperatures to overcome the activation energy for oxidative addition.[6] It's often beneficial to start at a moderate temperature (e.g., 80°C) and increase it if the reaction is sluggish, while being mindful that higher temperatures can also promote side reactions.[6]

II. Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered during the cross-coupling of 7-bromopyridopyrazine.

Problem 1: Low or No Product Yield

This is the most frequent issue and can have multiple root causes. A systematic approach is key to identifying the problem.

Potential Causes & Recommended Solutions:

  • Inactive Catalyst:

    • Diagnosis: The palladium source may be old or improperly stored. Pd(II) precatalysts may not be reducing to the active Pd(0) form.[2]

    • Solution: Use a fresh, high-quality palladium precatalyst. Consider using a pre-activated Pd(0) source or a modern palladacycle precatalyst.[2] Ensure anaerobic conditions to prevent catalyst decomposition.[2]

  • Inappropriate Ligand:

    • Diagnosis: The chosen ligand may not be suitable for the electron-deficient and sterically demanding pyridopyrazine substrate.

    • Solution: Screen a panel of bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[2][6] These ligands are known to promote the challenging oxidative addition step with heteroaryl halides.[6]

  • Suboptimal Base:

    • Diagnosis: The base may not be strong enough or soluble enough to facilitate the key transmetalation step (in Suzuki coupling) or deprotonate the amine (in Buchwald-Hartwig amination).

    • Solution: For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[2][6] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[3] The choice of base is highly dependent on the specific substrates and solvent system.[6]

  • Low Reaction Temperature:

    • Diagnosis: The reaction may have a high activation energy barrier that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C.[6] Monitor for any signs of decomposition.

  • Oxygen Contamination:

    • Diagnosis: The presence of oxygen can lead to catalyst decomposition and promote unwanted side reactions like the homocoupling of boronic acids.[2]

    • Solution: Ensure all solvents are thoroughly degassed prior to use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

Troubleshooting Workflow for Low Yield

Start Low/No Yield Check_Catalyst 1. Verify Catalyst Activity - Use fresh precatalyst - Ensure inert atmosphere Start->Check_Catalyst Screen_Ligands 2. Screen Ligands - Try bulky, electron-rich ligands (XPhos, SPhos) Check_Catalyst->Screen_Ligands No Improvement Success Improved Yield Check_Catalyst->Success Improvement Optimize_Base 3. Optimize Base - Use stronger bases (K3PO4, Cs2CO3, NaOtBu) Screen_Ligands->Optimize_Base No Improvement Screen_Ligands->Success Improvement Increase_Temp 4. Increase Temperature - Incrementally raise temp - Monitor for decomposition Optimize_Base->Increase_Temp No Improvement Optimize_Base->Success Improvement Check_Reagents 5. Check Reagent Quality - Purity of starting materials - Stability of boronic acid/ester Increase_Temp->Check_Reagents No Improvement Increase_Temp->Success Improvement Check_Reagents->Success Improvement Failure Consult Further Check_Reagents->Failure No Improvement

Caption: A systematic workflow for troubleshooting low-yield reactions.

Problem 2: Significant Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the presence of side reactions.

Common Side Products & Mitigation Strategies:

  • Homocoupling of Boronic Acid (Suzuki Coupling):

    • Identification: Formation of a biaryl byproduct derived from the boronic acid coupling with itself.

    • Cause: Often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[6]

    • Solution: Ensure the reaction is meticulously degassed.[6] Using a direct Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst system can minimize this side reaction.[6]

  • Protodeboronation (Suzuki Coupling):

    • Identification: The boronic acid group is replaced by a hydrogen atom.

    • Cause: This hydrolysis of the boronic acid starting material is often exacerbated by high temperatures and prolonged reaction times in aqueous basic conditions.[1]

    • Solution: Use fresh, high-purity boronic acids. Consider using more stable boronic esters, such as pinacol esters, which are less prone to this side reaction.[6] Aim for the shortest possible reaction time.[1]

  • Dehalogenation:

    • Identification: The bromo group on the 7-bromopyridopyrazine is replaced by a hydrogen atom.

    • Cause: Can be caused by trace palladium hydride species in the reaction mixture.[1]

    • Solution: Screening different bases and solvents can help mitigate this issue.[1]

Decision Tree for Ligand and Base Selection

cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination S_Start Starting Suzuki Coupling S_Ligand Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) S_Start->S_Ligand S_Base Start with K3PO4 or Cs2CO3 S_Ligand->S_Base S_Side_Reaction Protodeboronation Observed? S_Base->S_Side_Reaction S_Switch_Boron Switch to Pinacol Ester or Trifluoroborate Salt S_Side_Reaction->S_Switch_Boron Yes S_End Optimized Conditions S_Side_Reaction->S_End No S_Switch_Boron->S_End B_Start Starting Buchwald-Hartwig B_Ligand Use Bulky, Electron-Rich Ligands (e.g., BrettPhos, RuPhos) B_Start->B_Ligand B_Base Use Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) B_Ligand->B_Base B_Temp Start at 80-100 °C B_Base->B_Temp B_End Optimized Conditions B_Temp->B_End

Caption: Decision tree for selecting key reaction components.

Problem 3: Difficulty in Removing Palladium Catalyst from the Final Product

Residual palladium in the final product is a significant concern, especially in drug development, due to potential toxicity and interference with biological assays.[8]

Purification Strategies:

  • Standard Column Chromatography: While often the first step, column chromatography alone may not be sufficient to remove all palladium residues.[8][9]

  • Filtration through Celite: A simple and effective method to remove insoluble palladium species. Dilute the reaction mixture with a suitable solvent and pass it through a pad of Celite.[9]

  • Metal Scavengers: For stringent palladium removal, the use of metal scavenging agents is highly recommended.[8] These are solid-supported materials with functional groups that chelate palladium, allowing it to be filtered off.

  • Activated Carbon: Treatment with activated carbon can also effectively adsorb residual palladium.

  • Organic Solvent Nanofiltration (OSN): An advanced technique that can separate the target product from the palladium catalyst based on molecular weight.[10]

Recommended Palladium Removal Workflow:

  • Perform initial purification by standard column chromatography.[9]

  • If residual palladium is still present (as determined by methods like ICP-MS), treat a solution of the product with a metal scavenger or activated carbon.[8][11]

  • Filter to remove the scavenger/carbon and concentrate the solution to obtain the purified product.

III. Experimental Protocols

The following are generalized procedures that should be optimized for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 7-bromopyridopyrazine (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[2]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[2]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[2]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.[2]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography.[2]

General Protocol for Buchwald-Hartwig Amination
  • Vessel Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., 1-2 mol%), the ligand (e.g., 1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube and purge with argon or nitrogen.

  • Reagent Addition: Add 7-bromopyridopyrazine (1.0 equiv.) and the amine (1.2 equiv.) followed by the degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110°C) with stirring.

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki-Miyaura protocol.

IV. Data Summary Tables

Table 1: Recommended Starting Conditions for Screening

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Pd Precatalyst XPhos Pd G3 (1-2 mol%)BrettPhos Pd G3 (1-2 mol%)
Ligand XPhos or SPhos (1.2-2.4 mol%)BrettPhos or RuPhos (1.5-3 mol%)
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)NaOtBu or LHMDS (1.4-2.0 equiv.)
Solvent 1,4-Dioxane or TolueneToluene or CPME
Temperature 90-110 °C80-100 °C

V. Mechanistic Considerations

Understanding the catalytic cycle is essential for effective troubleshooting.

The Palladium Cross-Coupling Catalytic Cycle

G cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex_Suzuki L-Pd(II)(Ar)(Ar') OA_Complex->TM_Complex_Suzuki Transmetalation (Ar'-B(OR)2) TM_Complex_Buchwald L-Pd(II)(Ar)(NR2) OA_Complex->TM_Complex_Buchwald Amine Coordination & Deprotonation (HNR2) OA_Note Key step for unreactive halides. Improved by electron-rich ligands. OA_Complex->OA_Note TM_Complex_Suzuki->Pd0 Reductive Elimination Product_Suzuki Ar-Ar' TM_Complex_Suzuki->Product_Suzuki TM_Note_Suzuki Base is critical for boronate formation. TM_Complex_Suzuki->TM_Note_Suzuki RE_Note Forms the desired C-C or C-N bond. Often accelerated by bulky ligands. TM_Complex_Suzuki->RE_Note TM_Complex_Buchwald->Pd0 Reductive Elimination Product_Buchwald Ar-NR2 TM_Complex_Buchwald->Product_Buchwald

Caption: The key steps of the palladium-catalyzed cross-coupling cycle.

VI. References

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (URL: --INVALID-LINK--)

  • How can i remove palladium Pd catalyst easily? - ResearchGate. (URL: --INVALID-LINK--)

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (URL: --INVALID-LINK--)

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - NIH. (URL: --INVALID-LINK--)

  • Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid - Benchchem. (URL: --INVALID-LINK--)

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL: --INVALID-LINK--)

  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. (URL: --INVALID-LINK--)

  • Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... (URL: --INVALID-LINK--)

  • Optimization of the Buchwald-Hartwig reaction. - ResearchGate. (URL: --INVALID-LINK--)

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - ResearchGate. (URL: --INVALID-LINK--)

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (URL: --INVALID-LINK--)

  • Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine - Benchchem. (URL: --INVALID-LINK--)

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (URL: --INVALID-LINK--)

  • Buchwald-Hartwig amination; selection of optimal conditions. - ResearchGate. (URL: --INVALID-LINK--)

  • Separation of Reaction Product and Palladium Catalyst after a Heck Coupling Reaction by means of Organic Solvent Nanofiltration | Request PDF - ResearchGate. (URL: --INVALID-LINK--)

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (URL: --INVALID-LINK--)

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central. (URL: --INVALID-LINK--)

  • Palladium Detection for API Purification - Arbor Assays. (URL: --INVALID-LINK--)

  • Phosphine ligands developed by Buchwald 2d, 2e, 2f for coupling reaction. - ResearchGate. (URL: --INVALID-LINK--)

  • Optimizing Suzuki Coupling Reactions - CovaSyn. (URL: --INVALID-LINK--)

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (URL: --INVALID-LINK--)

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (URL: --INVALID-LINK--)

  • Buchwald–Hartwig amination - Wikipedia. (URL: --INVALID-LINK--)

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: --INVALID-LINK--)

  • Different types of C‐heteroatom cross‐coupling reactions. - ResearchGate. (URL: --INVALID-LINK--)

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Organic Chemistry Portal. (URL: --INVALID-LINK--)

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: --INVALID-LINK--)

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (URL: --INVALID-LINK--)

  • Buchwald Phosphine Ligands - Merck Millipore. (URL: --INVALID-LINK--)

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: --INVALID-LINK--)

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: --INVALID-LINK--)

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: --INVALID-LINK--)

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (URL: --INVALID-LINK--)

  • Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles | Organic Letters - ACS Publications. (URL: --INVALID-LINK--)

  • Cross-Coupling Reactions Guide. (URL: --INVALID-LINK--)

  • ChemInform Abstract: Catalyst Controlled Regioselective Suzuki Cross-Coupling of 2-(4-Bromophenyl)-5-chloropyrazine. - ResearchGate. (URL: --INVALID-LINK--)

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH. (URL: --INVALID-LINK--)

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed. (URL: --INVALID-LINK--)

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (URL: --INVALID-LINK--)

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (URL: --INVALID-LINK--)

  • Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes - Chemical Science (RSC Publishing). (URL: --INVALID-LINK--)

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (URL: --INVALID-LINK--)

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (URL: --INVALID-LINK--)

References

Technical Support Center: Preventing Debromination in Pyridopyrazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert, in-depth guidance on a critical challenge in modern synthetic chemistry: the prevention of unwanted debromination during palladium-catalyzed cross-coupling reactions involving pyridopyrazine scaffolds. These scaffolds are of significant interest in medicinal chemistry, and maintaining the integrity of the C-Br bond is often crucial for subsequent functionalization.[1]

Unwanted replacement of a bromine atom with hydrogen (hydrodebromination) leads to reduced yields, the formation of difficult-to-separate byproducts, and the termination of a planned synthetic route.[2] This resource provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage in your reactions.

Troubleshooting Guide: Common Debromination Scenarios

This section addresses specific experimental issues where debromination is a prevalent and frustrating side reaction.

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Symptoms:

  • Formation of a significant amount of the debrominated pyridopyrazine byproduct, observable by LC-MS or NMR.

  • Low yields of the desired coupled product.

  • Complex product mixtures that are challenging to purify.[3]

Root Causes and Solutions:

Debromination in palladium-catalyzed coupling reactions, often termed hydrodehalogenation, typically arises from the formation of a palladium-hydride (Pd-H) species.[3][4] This highly reactive species can then participate in a competing catalytic cycle that reductively cleaves the C-Br bond. The source of the hydride can be the base, solvent, impurities (like water or alcohols), or even the ligand itself under certain conditions.[3][4][5]

dot

Caption: A systematic workflow for troubleshooting debromination.

Data-Driven Parameter Optimization
ParameterProblematic ConditionRecommended Change & Rationale
Base Strong alkoxides (NaOt-Bu, KOt-Bu)Switch to milder inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[4] Alkoxides can act as a source of β-hydrides, leading to the formation of Pd-H species that cause debromination.[4]
Temperature High temperatures (>100 °C)Lower the reaction temperature to a range of 60-80 °C. Debromination pathways can have a higher activation energy, so reducing heat can significantly improve selectivity for the desired coupling.[3][4]
Ligand Non-optimal or degrading ligandsUse bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands can promote the desired reductive elimination step of the cross-coupling cycle and sterically hinder the approach of hydride species to the palladium center.[4]
Solvent Protic or wet solvents (e.g., residual water, alcohols)Use anhydrous, degassed aprotic solvents such as 1,4-dioxane or toluene.[2] Water and other protic impurities are known hydrogen sources for hydrodehalogenation.[3][5]
Catalyst Precursor Pd(OAc)₂ with excess ligandConsider using pre-formed palladium catalysts (precatalysts). These can sometimes offer more controlled generation of the active Pd(0) species and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is debromination particularly problematic for pyridopyrazine systems?

The pyridopyrazine core is an electron-deficient heteroaromatic system. This electronic nature can make the C-Br bond more susceptible to certain reductive cleavage pathways, especially when compared to more electron-rich aromatic systems. The nitrogen atoms in the rings influence the electronic distribution and can impact the stability of intermediates in the catalytic cycle.

Q2: Can the choice of palladium precursor affect the rate of debromination?

Yes. While Pd₂(dba)₃ and Pd(OAc)₂ are common and effective, the generation of the active Pd(0) species can sometimes be accompanied by side reactions. In some cases, using a well-defined Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst can lead to cleaner reactions with less debromination, as the active catalyst is generated more cleanly and efficiently.[6]

Q3: How can I definitively confirm that the byproduct I'm seeing is the debrominated compound?

The most reliable method is to synthesize the debrominated pyridopyrazine standard independently if it's not commercially available. This can often be achieved by a simple reduction of your starting bromopyridopyrazine. Once you have the standard, you can compare its retention time (LC-MS) and NMR spectrum with the byproduct in your reaction mixture for positive identification.

Q4: Are there any non-palladium methods that avoid this issue?

While palladium catalysis is dominant, other transition metals like nickel and copper are used for C-N and C-C bond formations.[7] Nickel catalysts, for instance, can sometimes offer different selectivity profiles and may be less prone to hydrodebromination under specific conditions.[8] Additionally, for certain transformations, classical methods like nucleophilic aromatic substitution (SNAr) might be possible if the pyridopyrazine core is sufficiently activated, completely avoiding the catalytic cycle that leads to debromination.[9]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol details a selective Suzuki-Miyaura coupling designed to minimize the risk of debromination on a generic bromopyridopyrazine substrate.

dot

Suzuki_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep1 1. Add bromopyridopyrazine, boronic acid, and K3PO4 to a dry Schlenk flask. Prep2 2. Add Pd2(dba)3 and SPhos ligand. Prep1->Prep2 Prep3 3. Evacuate and backfill with Argon (3x). Prep2->Prep3 React1 4. Add anhydrous, degassed 1,4-dioxane via syringe. Prep3->React1 React2 5. Heat to 80 °C with vigorous stirring. React1->React2 React3 6. Monitor by TLC or LC-MS (typically 4-12 hours). React2->React3 Work1 7. Cool to RT, dilute with ethyl acetate. React3->Work1 Work2 8. Wash with water and brine. Work1->Work2 Work3 9. Dry (Na2SO4), filter, and concentrate. Work2->Work3 Work4 10. Purify by flash column chromatography. Work3->Work4

Caption: Optimized Suzuki-Miyaura reaction workflow.

Reagents & Materials:

  • Bromopyridopyrazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the bromopyridopyrazine, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos) and add them to the flask.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[4]

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Guidance for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another key C-N bond-forming reaction where debromination can be a significant issue.[7][10] The principles for avoiding it are similar to the Suzuki coupling.

Key Considerations:

  • Base Selection: Sodium tert-butoxide (NaOt-Bu) is a very common and effective base for this reaction, but it is also a primary culprit in causing debromination.[11] If debromination is observed, switching to a weaker base like cesium carbonate (Cs₂CO₃) or lithium bis(trimethylsilyl)amide (LiHMDS) is the first and most critical adjustment to make.[12]

  • Ligand Choice: The choice of ligand is crucial. For pyridopyrazine substrates, bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often excellent starting points. These ligands are designed to facilitate the C-N reductive elimination step, which is in direct competition with the debromination pathway.[12]

  • Temperature Control: As with Suzuki couplings, keep the temperature as low as reasonably possible while still achieving a good reaction rate. Start optimizations around 80-90 °C and only increase if necessary.

References

Technical Support Center: Scaling Up the Synthesis of 7-Bromopyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 7-Bromopyrido[3,4-b]pyrazine. Recognizing the challenges inherent in scaling chemical syntheses, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed, validated protocols. Our approach is grounded in mechanistic understanding and practical, field-proven experience to ensure your scale-up process is efficient, safe, and successful.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 5-bromo-2,3-diaminopyridine, from the readily available 2-aminopyridine. The second stage is the critical cyclocondensation reaction of this diamine with a glyoxal source to form the target heterocyclic core.

This multi-step approach, while robust, presents several critical control points that must be carefully managed during scale-up. This guide will address potential issues at each stage.

General Workflow for Synthesis

The overall synthetic pathway is illustrated below. Each step presents unique challenges, particularly concerning yield, purity, and safe handling of reagents at scale.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Cyclocondensation & Product Formation A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination (Br2, Acetic Acid) C 2-Amino-5-bromo-3-nitropyridine B->C Nitration (H2SO4, HNO3) D 5-Bromo-2,3-diaminopyridine C->D Reduction (e.g., Fe/HCl) F Crude this compound D->F E Glyoxal solution (e.g., 40% in H2O) E->F Cyclocondensation (Solvent, Heat) G Purified Product F->G Purification (Recrystallization/Chromatography) G cluster_SM cluster_Cond cluster_Purity Start Low Yield or Purity Issue in Final Product CheckSM Analyze Starting Materials (5-bromo-2,3-diaminopyridine) Start->CheckSM CheckCond Review Condensation Reaction Conditions Start->CheckCond CheckPurity Optimize Purification Method Start->CheckPurity ImpureSM Impure Diamine Detected? (NMR, LC-MS) CheckSM->ImpureSM IncompleteRxn Incomplete Reaction by TLC/LCMS? CheckCond->IncompleteRxn PoorPurity Final Purity <99% Post-Initial Method? CheckPurity->PoorPurity RepurifySM Action: Repurify Intermediate (Recrystallization or Column) ImpureSM->RepurifySM Yes SM_OK Purity >98%, Proceed. ImpureSM->SM_OK No OptimizeRxn Action: Increase Temp/Time or Adjust pH (add cat. AcOH) IncompleteRxn->OptimizeRxn Yes Rxn_OK Reaction Complete, Proceed. IncompleteRxn->Rxn_OK No RePurity Action: Re-screen Recrystallization Solvents or Use Charcoal. Consider Chromatography Plug. PoorPurity->RePurity Yes Purity_OK Product Meets Spec. PoorPurity->Purity_OK No

Technical Support Center: Troubleshooting NMR Analysis of Substituted Pyrazinopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Nuclear Magnetic Resonance (NMR) analysis of substituted pyridopyrazines. This guide is designed for researchers, scientists, and drug development professionals who are leveraging NMR spectroscopy for the structural elucidation and characterization of this important class of nitrogen-containing heterocyclic compounds.

The inherent electronic properties of the pyridopyrazine scaffold, particularly the presence of multiple nitrogen atoms, can present unique challenges in NMR spectral interpretation. This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Signal Overlap and Poor Resolution in the Aromatic Region

Question: My ¹H NMR spectrum of a substituted pyridopyrazine shows a dense cluster of overlapping signals in the aromatic region (typically 7.0-9.5 ppm), making it impossible to assign specific protons and determine coupling constants. What are my options?

Answer: This is a very common challenge. The similar electronic environments of the protons on the fused ring system often lead to closely spaced multiplets. Here is a systematic approach to resolving this issue:

1. Solvent-Induced Shift (SIS) Studies:

The first and often simplest troubleshooting step is to re-acquire the spectrum in a different deuterated solvent.[1][2] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of your compound's protons through anisotropic effects.[1] This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS), can often spread out crowded signals, simplifying the spectrum.[1][2]

  • Causality: Aromatic solvents create a magnetic field that opposes the main spectrometer field. Solute molecules will orient themselves to minimize this interaction, leading to differential shielding or deshielding of protons depending on their position relative to the solvent molecule. Protons located above the face of the aromatic solvent ring will be shielded (shifted upfield), while those near the edge will be deshielded (shifted downfield).

Table 1: Hypothetical ¹H NMR Chemical Shift Data Illustrating Solvent-Induced Shifts for a Substituted Pyridopyrazine

Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in Benzene-d₆ (ppm)Change in δ (ppm)
H-28.55 (d)8.25 (d)-0.30
H-38.70 (d)8.50 (d)-0.20
H-67.80 (m)7.65 (m)-0.15
H-77.82 (m)7.75 (m)-0.07

Experimental Protocol: Solvent Effect Analysis [2]

  • Sample Preparation: Prepare separate, identically concentrated solutions of your pyridopyrazine derivative in a range of deuterated solvents (e.g., CDCl₃, Benzene-d₆, Acetone-d₆, DMSO-d₆). A typical concentration is 5-10 mg in 0.5-0.7 mL of solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to each sample for accurate chemical shift referencing.

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).

  • Data Analysis: Process and compare the spectra to identify the solvent system that provides the best signal dispersion.

2. Two-Dimensional (2D) NMR Spectroscopy:

If changing the solvent is not sufficient, 2D NMR experiments are powerful tools for resolving signal overlap and establishing connectivity.[1][3]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[1][4] A cross-peak in a COSY spectrum indicates that the two protons on the diagonal are coupled. This allows you to "walk" around the spin systems of the molecule.

  • TOCSY (Total Correlation Spectroscopy): TOCSY is useful for identifying all protons within a spin system, even if they are not directly coupled. This is particularly helpful for complex, overlapping multiplets.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[5] It is invaluable for assigning proton signals based on the more dispersed ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds.[5] This is crucial for piecing together the molecular fragments and confirming the overall structure.[6]

Diagram 1: Troubleshooting Workflow for Signal Overlap

G A Overlapping Aromatic Signals in 1D ¹H NMR B Change Deuterated Solvent (e.g., Benzene-d₆, Pyridine-d₅) A->B H Problem Resolved? B->H C Acquire 2D NMR Spectra D COSY / TOCSY for ¹H-¹H Connectivity C->D E HSQC for ¹H-¹³C Direct Correlation C->E F HMBC for Long-Range ¹H-¹³C Correlation C->F G Structure Elucidation D->G E->G F->G H->C No H->G Yes

Caption: A stepwise approach to resolving overlapping aromatic signals in pyridopyrazines.

Issue 2: Peak Broadening

Question: Some or all of the peaks in my ¹H NMR spectrum are broad, making it difficult to determine multiplicities and coupling constants. What could be the cause?

Answer: Peak broadening in the NMR spectra of nitrogen-containing heterocycles can arise from several factors.[7][8]

1. Chemical Exchange:

Protons attached to nitrogen (e.g., in an amino-substituted pyridopyrazine) or protons on the heterocyclic ring can undergo chemical exchange.[7] If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to significant peak broadening.

  • Troubleshooting:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to either slow down (at lower temperatures) or speed up (at higher temperatures) the exchange process, leading to sharper peaks.[9] At low temperatures, you may be able to resolve separate signals for the exchanging species, while at high temperatures, a single, sharp, averaged signal may appear.

    • D₂O Exchange: For exchangeable protons like N-H, adding a drop of deuterium oxide (D₂O) to the NMR tube will cause the proton to be replaced by a deuteron, leading to the disappearance of the corresponding signal from the ¹H spectrum.[10]

2. Quadrupolar Broadening:

The ¹⁴N nucleus has a nuclear spin of I=1 and possesses a quadrupole moment. This can lead to efficient relaxation of both the ¹⁴N nucleus and any coupled protons, resulting in broadened proton signals.[11] This effect is more pronounced for protons directly attached to or in close proximity to the nitrogen atoms.

  • Troubleshooting: While this is an inherent property of the molecule, sometimes acquiring the spectrum at a higher magnetic field strength can help to improve resolution.

3. Sample Concentration and Purity:

  • High Concentration: At high concentrations, intermolecular interactions and aggregation can lead to peak broadening.[7] Diluting the sample can often alleviate this issue.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening.[8] Degassing the sample by bubbling an inert gas (like nitrogen or argon) through the solution or using a freeze-pump-thaw technique can remove dissolved oxygen.

Diagram 2: Causes and Solutions for Peak Broadening

G A Peak Broadening Observed B Chemical Exchange A->B C Quadrupolar Effects A->C D Sample Issues A->D E VT NMR B->E F D₂O Exchange B->F G Higher Field NMR C->G H Dilute Sample / Degas D->H

Caption: Common causes of peak broadening and their respective troubleshooting strategies.

Issue 3: Ambiguous ¹³C and ¹⁵N Assignments

Question: I am struggling to definitively assign the quaternary carbons and the nitrogen signals in my pyridopyrazine derivative. How can I confirm these assignments?

Answer: The assignment of quaternary carbons and nitrogen atoms can be challenging due to the lack of directly attached protons.

1. ¹³C NMR Assignments:

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.[5] Quaternary carbons do not appear in DEPT spectra. By identifying all protonated carbons, the remaining signals in the standard ¹³C spectrum can be assigned to quaternary carbons.

  • HMBC: As mentioned earlier, HMBC is crucial for assigning quaternary carbons by observing long-range correlations from nearby protons.

2. ¹⁵N NMR Assignments:

Direct detection of ¹⁵N can be challenging due to its low natural abundance (0.37%) and low gyromagnetic ratio.[3][12]

  • ¹H-¹⁵N HMBC: This is often the most practical method for assigning nitrogen signals. It shows correlations between protons and nitrogen atoms over two to three bonds, allowing for unambiguous assignment based on the known proton assignments.[11]

  • ¹⁵N Labeling: In cases where definitive assignment is critical, isotopic labeling of the starting materials with ¹⁵N can be employed.[13] This dramatically increases the sensitivity of ¹⁵N NMR experiments and allows for the observation of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, which provide valuable structural information.[13]

Table 2: Typical Chemical Shift Ranges for Pyridopyrazine Scaffolds

NucleusFunctional GroupTypical Chemical Shift Range (ppm)
¹HAromatic C-H7.0 - 9.5
¹³CAromatic C-H120 - 150
¹³CAromatic C-N140 - 165
¹⁵NPyridine-like N-100 to 0 (Referenced to liquid NH₃)
¹⁵NPyrazine-like N-50 to 50 (Referenced to liquid NH₃)

Note: These are general ranges and can be significantly influenced by substituents and solvent effects.[14][15][16][17]

References

Technical Support Center: Regioselective Functionalization of Pyridopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of pyridopyrazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this valuable heterocyclic scaffold. Pyridopyrazines are privileged structures in medicinal chemistry, forming the core of compounds with applications ranging from antitubercular agents to kinase inhibitors.[1][2] However, their inherent electronic properties and the presence of multiple nitrogen atoms present unique challenges for achieving predictable and high-yielding regioselective functionalization.

This document moves beyond simple protocols to provide in-depth, field-proven insights in a question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated workflows to accelerate your research.

Core Concepts: Understanding Pyridopyrazine Reactivity

Before delving into specific reactions, it is crucial to understand the electronic landscape of the pyridopyrazine core. The pyridine ring is π-deficient due to the electron-withdrawing nature of its nitrogen atom. The pyrazine ring is even more so, with two nitrogen atoms. This overall electron deficiency makes the scaffold generally resistant to classical electrophilic aromatic substitution but activates it towards nucleophilic and radical attack.

The protonated form, which is present under acidic conditions, is highly electron-deficient and particularly susceptible to radical addition, which is the foundation of the Minisci reaction.[3]

Caption: Predicted sites of reactivity on the pyrido[2,3-b]pyrazine core.

Troubleshooting Guide & FAQs
Part 1: Direct C-H Functionalization Strategies

Directly converting a C-H bond into a C-C or C-X bond is the most atom-economical approach. For pyridopyrazines, the two most relevant strategies are the Minisci (radical) reaction and transition-metal-catalyzed direct arylation.

Question 1: I am attempting a Minisci reaction on my pyridopyrazine, but I'm getting a mixture of regioisomers and low yield. How can I improve selectivity and efficiency?

Answer: This is a common and critical issue. The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient heterocycle.[3] Regioselectivity is a constant battle, governed by a subtle interplay of electronic and steric factors.

Causality Behind the Issue: The pyridopyrazine scaffold has multiple electron-deficient positions that can be attacked by the incoming radical. Under acidic conditions, the substrate is protonated, further activating the ring. The selectivity depends on:

  • Site of Protonation: The most basic nitrogen will be protonated first, influencing the relative reactivity of different positions.

  • Radical Nucleophilicity: More nucleophilic radicals (e.g., secondary alkyl radicals) react faster and can sometimes show different selectivity compared to less nucleophilic ones.[4]

  • Steric Hindrance: Bulky radicals will preferentially attack less hindered positions. Existing substituents on the pyridopyrazine core will also direct the incoming radical away from their vicinity.

  • Solvent Effects: The choice of solvent can influence the solubility of the substrate and the stability of the radical intermediates.

Troubleshooting Table: Minisci Reaction

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield / No Reaction 1. Incomplete protonation of the heterocycle. 2. Radical generation is inefficient. 3. Substrate is poorly soluble.1. Ensure sufficient strong acid (e.g., H₂SO₄, TFA) is used. The pKa of the acid should be lower than that of the protonated heterocycle. 2. Increase the equivalents of radical precursor and oxidant (e.g., (NH₄)₂S₂O₈). Consider a catalytic amount of AgNO₃ to initiate the radical formation. 3. Change the solvent system. Acetonitrile, or a mixture like DCM/TFA, can improve solubility.
Poor Regioselectivity 1. Multiple C-H positions have similar electronic activation and steric accessibility. 2. Reaction temperature is too high, reducing selectivity.1. Modify the electronic nature of the substrate with a temporary directing group if possible. 2. Change the radical source. A bulkier radical (e.g., from pivalic acid) may favor the most sterically accessible position. 3. Run the reaction at a lower temperature (0 °C to RT) for a longer duration.
Acylation Side Product The acyl radical is forming and reacting alongside the desired alkyl radical.[3]This is common when using carboxylic acids as the radical precursor. Try an alternative radical source, such as an alkyl boronic acid, which can avoid this pathway.[4]

Question 2: I want to perform a direct C-H arylation on my pyridopyrazine. How do I choose the right catalytic system to target a specific position?

Answer: Transition metal-catalyzed direct C-H arylation is a powerful tool, but regioselectivity is entirely dependent on the mechanism dictated by the chosen metal and ligands. Unlike the Minisci reaction, which is governed by the inherent electronics of the protonated ring, these methods are often controlled by the coordination of the metal to a directing group or a nitrogen atom in the ring.[5][6]

Causality Behind Catalyst Choice:

  • Palladium (Pd): Often the workhorse for C-H activation. In many N-heterocycles, Pd-catalysis favors functionalization at the C2 position (alpha to the nitrogen) due to the formation of a stable five-membered cyclometalated intermediate.[5] The reaction often proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism.

  • Rhodium (Rh) & Iridium (Ir): These can also catalyze C-H activation and sometimes offer complementary regioselectivity to palladium, potentially favoring positions further from the nitrogen atoms, especially with carefully chosen ligands.[7][8]

  • Copper (Cu): Copper catalysis, often used for coupling with organoboron reagents, can be a cost-effective alternative. For pyridine-like systems, activation via an N-oxide intermediate can direct arylation to the C2 position.[9]

G start Start: Choose C-H Arylation Target q1 Target Position? start->q1 c2 Pyridine C-8 or Pyrazine C-3? q1->c2 Pyridine Ring c3 Pyrazine C-2? q1->c3 Pyrazine Ring pd_cat Strategy: Pd-Catalyzed C-H Activation (e.g., Pd(OAc)₂, PCy₃ ligand) c2->pd_cat Position C-8 (α to Pyridine-N) rh_cat Strategy: Rh-Catalyzed C-H Activation (May offer different selectivity) c2->rh_cat Other positions (Explore ligand effects) n_oxide Strategy: Form N-oxide first, then Pd or Cu-catalyzed arylation c3->n_oxide Position C-2 (α to Pyrazine-N)

Caption: Decision workflow for selecting a direct arylation strategy.

Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation at C8 This protocol is a general starting point for the arylation of a pyrido[2,3-b]pyrazine with an aryl bromide.

  • Setup: To an oven-dried Schlenk tube, add the pyridopyrazine substrate (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and a suitable phosphine ligand like P(Cy)₃·HBF₄ (0.10 equiv).

  • Reagents: Add the aryl bromide (1.5 equiv) and a base, such as K₂CO₃ (2.5 equiv).

  • Solvent: Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane) under an inert atmosphere (Argon or Nitrogen).

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Part 2: Halogenation as a Handle for Cross-Coupling

When direct C-H functionalization is challenging or yields the wrong isomer, a two-step approach of regioselective halogenation followed by cross-coupling is a robust and reliable alternative.

Question 3: How can I selectively introduce a bromine atom at the C8 position of the pyrido[2,3-b]pyrazine core?

Answer: Direct electrophilic halogenation of the electron-deficient pyridopyrazine core is extremely difficult. The key is to temporarily increase the electron density of the pyridine ring. This is most effectively achieved by forming an N-oxide.

Causality Behind the N-Oxide Strategy:

  • Activation: The N-oxide oxygen atom is a strong π-donor, which significantly increases the electron density of the pyridine ring, particularly at the C2 (C8 in pyridopyrazine) and C4 (C6 in pyridopyrazine) positions, making it susceptible to electrophilic attack.[10][11]

  • Directing Effect: The attack occurs preferentially at the C8 position due to electronic activation.

  • Deoxygenation: After successful halogenation, the N-oxide can be easily removed (deoxygenated) using reagents like PCl₃ or PPh₃ to yield the desired 8-halopyridopyrazine.

Troubleshooting Table: Halogenation via N-Oxide

ProblemPossible Cause(s)Suggested Solution(s)
N-Oxidation Fails 1. Oxidizing agent is too weak. 2. Substrate is unstable to oxidation conditions.1. Use a stronger oxidant like meta-chloroperoxybenzoic acid (m-CPBA). 2. Monitor the reaction at a lower temperature and for a shorter time.
Halogenation gives low yield The halogenating agent is not electrophilic enough.Use a stronger electrophilic bromine source like NBS in the presence of a strong acid, or POBr₃/PBr₃ which can halogenate directly.
Mixture of C6 and C8 halogenation Both positions are electronically activated by the N-oxide.Steric hindrance can play a role. If the C6 position is more sterically hindered by an existing substituent, C8 halogenation will be favored. If not, separation by chromatography may be required.

Experimental Protocol: Two-Step C8-Bromination Step A: N-Oxidation

  • Dissolve the pyridopyrazine substrate (1.0 equiv) in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 - 1.5 equiv) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃, followed by saturated NaHCO₃. Extract with DCM, dry the organic layer, and purify by chromatography to isolate the N-oxide.

Step B: Bromination and Deoxygenation

  • To the isolated N-oxide (1.0 equiv), add POBr₃ (3.0 - 5.0 equiv).

  • Heat the mixture (often neat or in a high-boiling solvent like DCE) to 80-100 °C for 2-6 hours. This step often performs both the halogenation and deoxygenation.

  • Cool the reaction and carefully quench by pouring it onto ice.

  • Neutralize with a base (e.g., solid NaHCO₃ or aqueous NaOH) and extract with an organic solvent.

  • Dry the organic layer and purify by column chromatography to obtain the 8-bromopyridopyrazine.

Part 3: Cross-Coupling with Halo-Pyridopyrazines

Question 4: I have successfully synthesized my 8-bromopyridopyrazine. What are the key considerations for a successful Suzuki cross-coupling reaction?

Answer: With your halogenated intermediate in hand, you have access to a vast array of functionalization possibilities via palladium-catalyzed cross-coupling reactions. The Suzuki coupling is a robust choice for forming C-C bonds. Success hinges on maintaining an active catalytic cycle.

Causality Behind Common Failures:

  • Catalyst Deactivation: The nitrogen atoms in the pyridopyrazine core can coordinate to the palladium center, inhibiting its catalytic activity. The choice of a bulky, electron-rich phosphine ligand is critical to prevent this and promote the desired reductive elimination step.

  • Poor Solubility: Pyridopyrazines and boronic acids can have poor solubility in common organic solvents, leading to slow or incomplete reactions.

  • Dehalogenation: A common side reaction where the bromine atom is replaced by a hydrogen atom. This is often caused by moisture or protic impurities and can be minimized by using a strong, non-nucleophilic base and dry conditions.

Table of Recommended Suzuki Coupling Conditions

ComponentRecommendationRationale
Catalyst Precursor Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂Provide the active Pd(0) species. Pd(PPh₃)₄ can often be used directly. Others require a ligand.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich biarylphosphine ligands are excellent for coupling with electron-deficient heterocycles. They accelerate reductive elimination and stabilize the catalyst.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃A strong base is required for the transmetalation step. K₃PO₄ is often a good general choice.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMEA mixture including water is typically needed to dissolve the base and facilitate the boronic acid activation.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition step.
General Troubleshooting Workflow for Synthesis

If you encounter a failed reaction, low yield, or an impure product, a systematic approach is the most effective way to solve the problem.

G start Problem: Reaction Failed or Low Yield check_sm 1. Verify Starting Materials start->check_sm sm_ok Purity Confirmed (NMR, LCMS) check_sm->sm_ok Yes sm_bad Action: Purify or re-synthesize starting materials check_sm->sm_bad No check_cond 2. Review Reaction Conditions sm_ok->check_cond cond_ok Conditions Match Protocol check_cond->cond_ok Yes cond_bad Action: Re-run with correct stoichiometry, temp, & time check_cond->cond_bad No check_atmo 3. Assess Atmosphere/Moisture Control cond_ok->check_atmo atmo_ok Dry Solvents & Inert Gas Used check_atmo->atmo_ok Yes atmo_bad Action: Dry solvents properly. Improve inert gas technique. check_atmo->atmo_bad No check_workup 4. Analyze Workup & Purification atmo_ok->check_workup workup_ok Product is stable and separation is clean check_workup->workup_ok Yes workup_bad Action: Check for product loss during extraction or degradation on silica. check_workup->workup_bad No optimize All Checks Passed: Begin Systematic Optimization (e.g., change solvent, ligand, base) workup_ok->optimize

Caption: General troubleshooting flowchart for synthetic reactions.[12]

References

Validation & Comparative

A Comparative Guide to the 7-Bromopyrido[3,4-b]pyrazine Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my pleasure to present this in-depth guide on the 7-Bromopyrido[3,4-b]pyrazine scaffold and its standing amongst other prominent kinase inhibitor scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising chemical entity.

The relentless pursuit of targeted therapies has positioned kinase inhibitors at the forefront of modern drug discovery. Their ability to selectively modulate the activity of protein kinases, enzymes that play a pivotal role in cellular signaling, has revolutionized the treatment of numerous diseases, particularly cancer. Within the vast chemical space of kinase inhibitors, novel scaffolds are continually being explored to overcome challenges such as acquired resistance, off-target effects, and poor pharmacokinetic properties. One such scaffold that has garnered significant interest is this compound.

This guide provides a detailed comparison of the this compound scaffold with other well-established kinase inhibitor scaffolds. We will delve into its chemical characteristics, biological activity, and potential advantages, supported by experimental data and protocols to provide a comprehensive resource for the discerning researcher.

The this compound Scaffold: A Closer Look

The this compound core is a heterocyclic aromatic structure that has demonstrated significant potential as a scaffold for potent and selective kinase inhibitors. Its rigid, planar structure provides a solid foundation for the strategic placement of various substituents to achieve high-affinity binding to the ATP-binding pocket of target kinases. The bromine atom at the 7-position serves as a versatile synthetic handle, allowing for the introduction of diverse chemical moieties through cross-coupling reactions to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic profile.

Mechanism of Action and Target Profile

Inhibitors based on the this compound scaffold typically function as ATP-competitive inhibitors. They occupy the ATP-binding site of the kinase, preventing the binding of the natural substrate, ATP, and thereby blocking the downstream signaling cascade.

While the target profile of this scaffold is still being extensively explored, early studies have shown promising activity against a range of kinases, including those implicated in cancer and inflammatory diseases. For instance, certain derivatives have exhibited potent inhibition of kinases such as p38 MAP kinase, a key regulator of inflammatory responses.

Comparative Analysis with Established Kinase Inhibitor Scaffolds

To better understand the potential of the this compound scaffold, it is essential to compare it with other well-established kinase inhibitor scaffolds that have led to the development of numerous approved drugs.

ScaffoldKey Examples (Approved Drugs)Primary Kinase TargetsKey Structural Features & Properties
This compound (Under Investigation)p38 MAP kinase, others under investigationRigid, planar heterocyclic core with a versatile bromine handle for synthetic elaboration.
Quinazoline Gefitinib, Erlotinib, LapatinibEGFR, HER2Fused bicyclic aromatic system, often featuring a 4-anilino substitution that mimics the adenine portion of ATP.
Pyrimidine Imatinib, Nilotinib, DasatinibABL, KIT, PDGFRA six-membered aromatic ring with two nitrogen atoms, offering multiple points for substitution to achieve selectivity.
Indole Sunitinib, AxitinibVEGFR, PDGFR, KITA bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, often found in multi-targeted kinase inhibitors.

Experimental Evaluation of Kinase Inhibitors: Protocols and Workflows

The robust evaluation of any kinase inhibitor requires a combination of biochemical and cell-based assays. Here, we provide standardized protocols for assessing the potency and cellular activity of novel compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction, providing a direct measure of kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and kinase buffer.

  • Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound Prepare Compound Dilutions add_compound Add Compounds to Wells prep_compound->add_compound add_reagents Add Kinase, Substrate, Buffer add_reagents->add_compound start_reaction Initiate with ATP add_compound->start_reaction incubate_reaction Incubate at Optimal Temperature start_reaction->incubate_reaction stop_reaction Add Luminescent Reagent incubate_reaction->stop_reaction stabilize_signal Incubate at Room Temperature stop_reaction->stabilize_signal read_plate Measure Luminescence stabilize_signal->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Protocol 2: Cell-Based Assay for Target Engagement (Western Blot)

This protocol assesses the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Stimulant (if required to activate the signaling pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of the substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • If necessary, stimulate the cells to activate the target kinase pathway.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration in each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target substrate.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of target inhibition.

Signaling Pathway Context: The p38 MAPK Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. As the this compound scaffold has shown promise in targeting this pathway, understanding its context is crucial.

extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor extracellular_stimuli->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream_targets Downstream Targets (e.g., Transcription Factors) p38->downstream_targets cellular_response Cellular Response (e.g., Inflammation) downstream_targets->cellular_response inhibitor This compound Inhibitor inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway with the point of inhibition.

Senior Application Scientist's Perspective

The this compound scaffold represents an exciting avenue for the development of novel kinase inhibitors. Its synthetic tractability, coupled with a rigid core that can be effectively decorated to achieve high potency and selectivity, makes it an attractive starting point for medicinal chemistry campaigns.

Advantages:

  • Synthetic Versatility: The bromine atom provides a key point for diversification, allowing for the rapid generation of compound libraries to explore the structure-activity relationship (SAR).

  • Novel Chemical Space: As a relatively underexplored scaffold, it offers the potential to identify inhibitors with novel binding modes and to overcome resistance mechanisms associated with existing drugs.

  • Favorable Physicochemical Properties: The core structure is amenable to modifications that can optimize drug-like properties such as solubility and cell permeability.

Challenges and Future Directions:

  • Broad Kinome Profiling: Comprehensive screening against a large panel of kinases is essential to fully characterize the selectivity profile of inhibitors derived from this scaffold and to identify potential off-target liabilities early in the development process.

  • In Vivo Efficacy and Safety: While in vitro and cell-based data are promising, extensive in vivo studies are required to establish the therapeutic potential and safety profile of these compounds.

  • Exploration of Diverse Targets: The full potential of the this compound scaffold will be realized by exploring its activity against a wider range of kinase targets implicated in various diseases.

A Comparative Guide to the Biological Activity of Pyridopyrazine Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyridopyrazine scaffold, a fascinating heterocyclic system, stands at the forefront of medicinal chemistry, offering a structurally diverse platform for the development of novel therapeutic agents. The arrangement of the pyridine and pyrazine rings gives rise to several isomers, each with a unique electronic distribution and three-dimensional shape. This isomeric variation is not merely a structural curiosity; it profoundly influences the biological activity of the resulting molecules. For researchers and drug development professionals, understanding the nuances of how isomeric forms dictate pharmacological effects is paramount for the rational design of potent and selective drug candidates.

This in-depth technical guide provides a comparative analysis of the biological activities of key pyridopyrazine isomers, focusing on their anticancer, antibacterial, and neuroprotective potential. By synthesizing data from multiple studies, we aim to elucidate the structure-activity relationships (SAR) that govern the therapeutic efficacy of these compounds. This guide will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative, citable sources.

The Isomeric Landscape of Pyridopyrazines: A Structural Overview

The fusion of a pyridine and a pyrazine ring can result in several distinct isomeric cores. The positioning of the nitrogen atoms within the bicyclic structure dictates the molecule's polarity, hydrogen bonding capabilities, and overall stereoelectronic properties, which in turn govern its interaction with biological targets. This guide will focus on a comparative analysis of some of the most explored isomers in drug discovery.

pyridopyrazine_isomers cluster_isomers Pyridopyrazine Isomeric Cores A Pyrido[2,3-b]pyrazine B Pyrido[3,4-b]pyrazine A->B Positional Isomers C Pyrrolo[1,2-a]pyrazine A->C Structural Analogs D Imidazo[1,2-a]pyrazine B->D Structural Analogs C->D Related N-fused Isomers

Caption: Key pyridopyrazine isomers and related N-fused analogs explored for their biological activities.

Comparative Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridopyrazine isomers have emerged as a promising class of anticancer agents, with different isomeric scaffolds exhibiting varying potencies and mechanisms of action against a range of cancer cell lines.

Pyrido[2,3-b]pyrazines: Potent Inhibitors of Cancer Cell Growth

Derivatives of the pyrido[2,3-b]pyrazine scaffold have demonstrated significant anticancer activity, often attributed to their ability to inhibit protein kinases involved in cancer cell signaling pathways. For instance, certain novel pyrido[2,3-b]pyrazines have been synthesized and shown to be effective against both erlotinib-sensitive and erlotinib-resistant non-small-cell lung carcinoma (NSCLC) cell lines.[1] One notable compound, 7n, exhibited an IC50 value of 0.09 μM against the erlotinib-sensitive PC9 cell line and 0.15 μM against the resistant PC9-ER cell line.[1] This suggests that the pyrido[2,3-b]pyrazine core can serve as a template for developing inhibitors that overcome acquired resistance to existing therapies. Furthermore, other studies have identified novel substituted pyrido[2,3-b][2][3]oxazine analogues with potent inhibitory activity against EGFR-mutated NSCLC cell lines.[4] Compound 7f from this series showed impressive IC50 values of 0.09 µM, 0.89 µM, and 1.10 µM against HCC827, NCI-H1975, and A-549 cell lines, respectively.[4]

Pyrido[3,4-b]pyrazines: Targeting Neoplastic Cells

The 1,2-dihydropyrido[3,4-b]pyrazine ring system has been identified in derivatives active against experimental neoplasms in mice.[5] The mechanism of action for these compounds is believed to involve the disruption of mitosis.[5] Structure-activity relationship studies have revealed that the presence of a 4-amino group and a 6-substituent containing an aryl group are crucial for their antitumor activity.[5]

Pyrrolo[1,2-a]pyrazines and Imidazo[1,2-a]pyrazines: Broad-Spectrum Anticancer Potential

The pyrrolo[1,2-a]pyrazine scaffold has also been investigated for its anticancer properties. A specific derivative, (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h), demonstrated potent activity against prostate (PC-3) and breast (MCF-7) cancer cells with IC50 values of 1.18 µM and 1.95 µM, respectively.[6] Another study identified a pyrrolo[1,2-a]pyrazine derivative, PPDHMP, which exhibited IC50 concentrations of 19.94 µg/ml against lung cancer (A549) and 16.73 µg/ml against cervical cancer (HeLa) cells.[7]

Imidazo[1,2-a]pyrazine derivatives have also shown significant anticancer potential. One study reported a series of derivatives with potent activity against melanoma cells, with some compounds exhibiting IC50 values below 0.06 μM.[8] Another study found that an imidazo[1,2-a]pyrazine derivative (compound 3c) was a potent inhibitor of CDK9 with an IC50 of 0.16 µM and showed an average IC50 of 6.66 µM across three cancer cell lines (MCF7, HCT116, and K652).[9] A comparative study of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives revealed that the former generally exhibited more significant anticancer activities.[10]

Comparative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyridopyrazine isomers against various cancer cell lines. It is important to note that these values are collated from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Isomer ScaffoldCompoundCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-b]pyrazineCompound 7nPC9 (NSCLC)0.09[1]
Compound 7nPC9-ER (NSCLC)0.15[1]
Compound 7fHCC827 (NSCLC)0.09[4]
Compound 7fNCI-H1975 (NSCLC)0.89[4]
Compound 7fA-549 (Lung)1.10[4]
Pyrrolo[1,2-a]pyrazineCompound 3hPC-3 (Prostate)1.18[6]
Compound 3hMCF-7 (Breast)1.95[6]
PPDHMPA549 (Lung)19.94 µg/ml[7]
PPDHMPHeLa (Cervical)16.73 µg/ml[7]
Imidazo[1,2-a]pyrazineCompound 18iA375P (Melanoma)<0.06[8]
Compound 3cMCF7 (Breast)6.66 (average)[9]
Compound 10bHep-2, HepG2, MCF-7, A37516-21[10]
Experimental Protocol: MTT Assay for Cancer Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product.

mtt_assay_workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of pyridopyrazine isomers A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) E->F G Measure absorbance at ~570 nm using a microplate reader F->G H Calculate cell viability and IC50 values G->H

Caption: A streamlined workflow for determining the anticancer activity of pyridopyrazine isomers using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridopyrazine isomers in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT by viable cells into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Comparative Antibacterial Activity: Combating Microbial Resistance

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Pyridopyrazine isomers have shown promise in this area, with their activity varying depending on the isomeric scaffold and the bacterial strain.

Pyrido[2,3-b]pyrazines: Targeting a Broad Spectrum of Bacteria

Derivatives of pyrido[2,3-b]pyrazine have been investigated for their antibacterial properties. One study found that a 2,3-dithione pyrido[2,3-b]pyrazine derivative exhibited good activity against both Gram-positive (Staphylococcus aureus and Bacillus cereus) and Gram-negative (Escherichia coli and Salmonella typhi) bacteria, with MIC values of 0.078 mg/mL for the Gram-positive strains. Another study reported that pyrido[2,3-b]pyrazine 1,4-dioxide derivatives displayed strong antibacterial activities, whereas the corresponding 1-oxide derivatives were inactive.[11]

Pyrrolo[1,2-a]pyrazines and Imidazo[1,2-a]pyrazines: Promising Antibacterial Scaffolds

A pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro derivative isolated from a marine bacterium showed potent inhibitory effects against multidrug-resistant S. aureus with a Minimum Inhibitory Concentration (MIC) of 15 µg/mL.[3][12][13] Another study on pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates found that some derivatives exhibited inhibitory activity against Klebsiella pneumoniae, Staphylococcus aureus, and Bacillus subtilis with a MIC of 15.625 µg/mL.[14]

Imidazo[1,2-a]pyrazine derivatives have also been explored for their antibacterial potential. A series of these compounds were developed as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system, suggesting a novel mechanism of antibacterial action.[15] Another study identified an imidazo[1,2-a]pyrazine derivative (compound 8) as a promising antibacterial agent against Staphylococcus aureus.[16]

Comparative Antibacterial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for different pyridopyrazine isomers against various bacterial strains. As with the anticancer data, these values are collated from different studies and should be interpreted with consideration for potential variations in experimental methodologies.

Isomer ScaffoldCompoundBacterial StrainMIC (µg/mL)Reference
Pyrido[2,3-b]pyrazine2,3-dithione derivativeStaphylococcus aureus78
2,3-dithione derivativeBacillus cereus78
2,3-dithione derivativeEscherichia coli625
Pyrrolo[1,2-a]pyrazinehexahydro derivativeStaphylococcus aureus (MDR)15[3][12][13]
Compound 8fKlebsiella pneumoniae15.625[14]
Compound 8fStaphylococcus aureus15.625[14]
Compound 8fBacillus subtilis15.625[14]
Pyrazolo[3,4-b]pyrazineVarious derivativesAnaerobic bacteria22-100[17]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

mic_assay_workflow cluster_workflow MIC Assay Workflow A Prepare serial dilutions of pyridopyrazine isomers in broth medium B Inoculate each dilution with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity (bacterial growth) C->D E Determine the MIC as the lowest concentration with no visible growth D->E

Caption: A schematic representation of the Minimum Inhibitory Concentration (MIC) assay workflow.

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare a stock solution of each pyridopyrazine isomer in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Comparative Neuroprotective Activity: A Frontier in Pyridopyrazine Research

The investigation into the neuroprotective effects of pyridopyrazine isomers is an emerging and exciting field. While comprehensive comparative data is still limited, preliminary studies suggest that these scaffolds may hold promise for the treatment of neurodegenerative diseases. The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neuroprotective effects, as these cells can be differentiated into a more mature neuronal phenotype.

While direct comparative studies on the neuroprotective effects of different pyridopyrazine isomers are not yet abundant in the literature, the general neuroprotective potential of related heterocyclic scaffolds has been noted. For instance, some triazine derivatives have shown neuroprotective properties in SH-SY5Y cells.[18] The exploration of pyridopyrazine isomers in this therapeutic area warrants further investigation to establish clear structure-activity relationships.

Experimental Protocol: Neuroprotective Assay using SH-SY5Y Cells

This assay evaluates the ability of pyridopyrazine isomers to protect neuronal cells from a neurotoxic insult, such as that induced by hydrogen peroxide (H2O2) or β-amyloid peptides.

neuroprotection_assay_workflow cluster_workflow Neuroprotection Assay Workflow A Seed and differentiate SH-SY5Y cells B Pre-treat cells with pyridopyrazine isomers A->B C Induce neurotoxicity (e.g., with H2O2 or Aβ) B->C D Incubate for a defined period C->D E Assess cell viability using the MTT assay D->E F Determine the protective effect of the isomers E->F

Caption: A workflow for assessing the neuroprotective effects of pyridopyrazine isomers in SH-SY5Y cells.

Step-by-Step Methodology:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For differentiation, cells are often treated with retinoic acid for several days to induce a more mature neuronal phenotype.

  • Pre-treatment: Seed the differentiated SH-SY5Y cells in a 96-well plate. Pre-treat the cells with various concentrations of the pyridopyrazine isomers for a specific duration (e.g., 24 hours).

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxic agent such as hydrogen peroxide (H2O2) or aggregated β-amyloid peptides for a defined period (e.g., 24 hours). Include a control group treated only with the neurotoxin and a vehicle control.

  • Cell Viability Assessment: Following the neurotoxic insult, assess cell viability using the MTT assay as described in the anticancer section.

  • Data Analysis: Calculate the percentage of cell viability in the presence of the pyridopyrazine isomers compared to the cells treated with the neurotoxin alone. A higher percentage of viability indicates a neuroprotective effect.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of several key pyridopyrazine isomers, highlighting their potential as anticancer, antibacterial, and neuroprotective agents. The presented data, collated from various scientific studies, underscores the profound impact of isomeric structure on pharmacological activity. The pyrido[2,3-b]pyrazine and imidazo[1,2-a]pyrazine scaffolds appear particularly promising for the development of potent anticancer agents, while the pyrrolo[1,2-a]pyrazine core has demonstrated significant antibacterial efficacy.

The field of neuroprotection remains a relatively unexplored frontier for pyridopyrazine isomers, presenting a compelling opportunity for future research. To advance the drug discovery process, it is imperative that future studies undertake direct comparative evaluations of different pyridopyrazine isomers under standardized experimental conditions. This will enable a more robust and definitive understanding of their structure-activity relationships.

The detailed experimental protocols provided in this guide serve as a self-validating framework for researchers to generate reliable and reproducible data. By leveraging the insights and methodologies presented herein, the scientific community can continue to unlock the therapeutic potential of the versatile pyridopyrazine scaffold, paving the way for the development of next-generation medicines to address pressing global health challenges.

References

A Comparative Guide to the Structure-Activity Relationship of 7-Substituted Pyrido[3,4-b]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[3,4-b]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological potential, including applications in oncology and neurodegenerative diseases.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-substituted pyrido[3,4-b]pyrazines, offering a comparative overview of how modifications at this specific position influence biological activity. The insights presented herein are synthesized from seminal studies and are intended for researchers, scientists, and drug development professionals engaged in the exploration of this chemical space.

The Strategic Importance of the 7-Position in Pyrido[3,4-b]pyrazine Bioactivity

The pyrido[3,4-b]pyrazine core, a nitrogen-rich heterocycle, serves as a versatile template for designing therapeutic agents.[1] Its unique electronic and structural features allow it to interact with a variety of biological targets, particularly protein kinases, where the pyrazine nitrogens can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP. Within this framework, the 7-position of the pyridopyrazine ring has emerged as a critical locus for modulating potency, selectivity, and pharmacokinetic properties. Substitutions at this position can significantly impact the molecule's interaction with the target protein, as well as its overall physicochemical characteristics.

Comparative Analysis of 7-Substituents on Antitumor Activity

Early investigations into the antitumor properties of 1,2-dihydropyrido[3,4-b]pyrazines highlighted the significance of the 7-position. These studies, primarily focused on leukemia models, established a foundational understanding of the SAR for this class of compounds.

Impact of Alkyl Substitution

One of the initial key findings was that the introduction of a small alkyl group, specifically a methyl group, at the 7-position could enhance antitumor activity.[2] This observation suggested that the 7-position could accommodate steric bulk to a certain extent, and that this substitution might influence the compound's conformation or its interaction with the cellular machinery.

Table 1: Effect of 7-Substitution on the Antitumor Activity of 1,2-Dihydropyrido[3,4-b]pyrazines

Compound ID7-SubstituentBiological ActivityReference
Analog A-HActive[2]
Analog B-CH₃Increased Activity[2]

Note: Specific quantitative data for a direct comparison was not detailed in the provided literature; however, the qualitative increase in activity was noted.

Requirement of an Amino Group for Potency

Further studies on 1,2-dihydropyrido[3,4-b]pyrazines demonstrated that the presence of an amino group, or a masked amino group, at the 7-position was a necessary feature for biological activity.[3] This underscores the importance of a hydrogen-bonding donor or acceptor at this position for effective interaction with the biological target, which was proposed to be tubulin.[3]

Kinase Inhibition and the Role of 7-Amino Substituents in Pyrido[2,3-b]pyrazines

While the core topic is pyrido[3,4-b]pyrazines, valuable SAR insights can be gleaned from the closely related pyrido[2,3-b]pyrazine isomers, particularly in the context of kinase inhibition. A series of novel 7-aminosubstituted pyrido[2,3-b]pyrazines were designed and evaluated as multi-kinase inhibitors for the treatment of breast cancer.[4]

These studies revealed that derivatization of the 7-amino group with various substituents could fine-tune the inhibitory profile of the compounds against kinases in the PI3K pathway.[4] One notable compound from this series, designated as 14a , exhibited low micromolar cytotoxic potency against breast cancer cell lines and demonstrated in vivo efficacy in a xenograft model.[4] The success of this analog highlights a promising strategy for leveraging the 7-position to achieve desired anti-cancer activity.

Experimental Protocols

General Synthesis of 7-Substituted Pyrido[3,4-b]pyrazines

The synthesis of the pyrido[3,4-b]pyrazine scaffold typically involves the condensation of a substituted pyridine-3,4-diamine with a 1,2-dicarbonyl compound. To introduce substituents at the 7-position, the synthetic strategy would commence with a correspondingly substituted pyridine precursor.

Workflow for the Synthesis of 7-Substituted Pyrido[3,4-b]pyrazines

cluster_0 Synthesis of 7-Substituted Pyrido[3,4-b]pyrazines Start Substituted 2-aminopyridine Step1 Nitration Start->Step1 HNO₃/H₂SO₄ Step2 Reduction of nitro group Step1->Step2 e.g., H₂, Pd/C Step3 Condensation with a 1,2-dicarbonyl compound Step2->Step3 e.g., Glyoxal End 7-Substituted Pyrido[3,4-b]pyrazine Step3->End cluster_7_substituents Substituents at 7-Position cluster_activity Biological Activity Core Pyrido[3,4-b]pyrazine Scaffold Methyl Methyl Group Core->Methyl Amino Amino Group Core->Amino Subst_Amino Substituted Amino Group Core->Subst_Amino Antitumor Antitumor Activity Methyl->Antitumor Increases Amino->Antitumor Essential for Kinase_Inhibition Kinase Inhibition Subst_Amino->Kinase_Inhibition Modulates

References

Navigating the Therapeutic Potential of Pyrido[3,4-b]pyrazines: An In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive analysis of the in vivo anticancer potential of 7-Bromopyrido[3,4-b]pyrazine derivatives remains an uncharted area of oncology research. To date, public-domain scientific literature lacks in vivo studies evaluating this specific class of compounds. This guide, therefore, pivots to a comparative analysis of a closely related and well-studied structural analog, the pyrido[3,4-b]indole (β-carboline) nucleus, for which in vivo efficacy data is available. This approach allows for a scientifically grounded discussion of a promising therapeutic scaffold, while also highlighting the significant knowledge gap concerning its brominated pyrazine counterparts.

This guide will objectively compare the in vivo performance of pyrido[3,4-b]indole derivatives with established anticancer agents, providing supporting experimental data and protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these compounds, particularly their role as potential MDM2 inhibitors, and contrast their efficacy with standard-of-care chemotherapies in relevant preclinical cancer models.

The Pyrido[3,4-b]pyrazine Scaffold: A Realm of Untapped Potential

While in vivo data is elusive, the broader pyrazine chemical class has shown promise in medicinal chemistry. Various pyrazine derivatives have been investigated for a range of biological activities, including anticancer effects. For instance, some pyrazine-based compounds have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines, demonstrating the potential of this heterocyclic core in oncology. However, the specific substitution of a bromine atom at the 7th position of the pyrido[3,4-b]pyrazine ring system is a chemical space that is yet to be explored in preclinical animal models. The lack of in vivo data for this compound derivatives underscores a critical need for further research to determine if their in vitro potential translates to tangible therapeutic efficacy.

A Tale of Two Scaffolds: The In Vivo Efficacy of Pyrido[3,4-b]indoles (β-carbolines)

In the absence of in vivo data for our primary topic, we turn our attention to the structurally analogous pyrido[3,4-b]indole or β-carboline framework. Harmine, a naturally occurring β-carboline alkaloid, and its synthetic derivatives have been the subject of numerous in vivo anticancer studies.

Comparative In Vivo Efficacy of Harmine Derivatives

A key study investigated the in vivo antitumor effects of harmine and its derivatives in mice bearing Lewis Lung Carcinoma, sarcoma 180 (S180), and HepA tumors. The results, summarized in the table below, demonstrate a range of tumor growth inhibition, highlighting the impact of chemical modifications on efficacy.

CompoundMouse ModelTumor Inhibition Rate (%)
Harmine Derivative 6Lewis Lung Carcinoma, Sarcoma 180, HepAup to 49.5%
Harmine & other derivativesLewis Lung Carcinoma, Sarcoma 180, HepA15.3 - 49.5%
N9-heterobivalent β-carbolinesSarcoma 180, Lewis Lung Cancer40%

Data compiled from multiple sources.[1]

These findings underscore the potential of the β-carboline scaffold as a backbone for the development of novel anticancer agents. The variability in tumor inhibition rates among different derivatives also emphasizes the importance of structure-activity relationship (SAR) studies in optimizing therapeutic efficacy.

Mechanistic Insights: A Potential Link to MDM2 Inhibition

Several studies suggest that the anticancer activity of some pyrido[3,4-b]indole derivatives may be attributed to their ability to inhibit the MDM2-p53 interaction. The MDM2 oncoprotein is a key negative regulator of the p53 tumor suppressor protein. In cancers with wild-type p53, overexpression of MDM2 can lead to the degradation of p53, thereby allowing cancer cells to evade apoptosis and proliferate uncontrollably.

Small molecule inhibitors that disrupt the MDM2-p53 interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism provides a compelling rationale for the development of compounds targeting this pathway.

Comparative In Vivo Efficacy of MDM2 Inhibitors

To provide a broader context, the in vivo efficacy of a well-characterized MDM2 inhibitor, Nutlin-3a, is presented below. These studies were conducted in mouse xenograft models of various human cancers.

CompoundMouse ModelDosing RegimenTumor Growth Inhibition (%)
Nutlin-3aSJSA-1 Osteosarcoma Xenograft200 mg/kg, p.o., twice daily for 20 days90%
Nutlin-3aU-2 OS Osteosarcoma Xenograft25 mg/kg, i.p., once daily for 14 days85%

Data compiled from multiple sources.[2]

The significant tumor growth inhibition observed with Nutlin-3a in these preclinical models validates the therapeutic potential of targeting the MDM2-p53 pathway.

Benchmarking Against the Gold Standard: Comparison with Standard-of-Care Chemotherapies

To truly gauge the potential of novel therapeutic agents, their efficacy must be compared to that of existing standard-of-care (SoC) treatments. For the tumor models in which harmine derivatives were tested, established chemotherapeutic agents provide a relevant benchmark.

Cancer ModelStandard-of-Care Agents
Lewis Lung CarcinomaCisplatin, Paclitaxel[3]
Sarcoma 180Methotrexate, Bleomycin, Cisplatin, Doxorubicin[4][5][6][7]

Experimental Methodologies: A Guide for Preclinical Evaluation

The following sections provide detailed, step-by-step methodologies for key experiments cited in this guide, offering a framework for researchers looking to conduct similar in vivo efficacy studies.

In Vivo Tumor Model and Efficacy Study Protocol (Harmine Derivatives)

This protocol is a synthesized representation based on methodologies described for evaluating harmine derivatives in mouse cancer models.[1]

1. Animal Model:

  • Species: C57BL/6 mice or other appropriate strain.

  • Tumor Cell Lines: Lewis Lung Carcinoma (LLC), Sarcoma 180 (S180), or HepA hepatocellular carcinoma cells.

2. Tumor Inoculation:

  • Subcutaneously inject a suspension of 1 x 10^6 tumor cells in 0.1 mL of sterile phosphate-buffered saline (PBS) into the right flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

3. Drug Preparation and Administration:

  • Prepare harmine derivatives in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer the compounds via intraperitoneal (i.p.) injection or oral gavage (p.o.) at a predetermined dose and schedule (e.g., daily for 14-21 days).

4. Efficacy Assessment:

  • Measure tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and overall health status throughout the study.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

  • Calculate the tumor inhibition rate (%) using the formula: [(Average tumor weight of control group - Average tumor weight of treated group) / Average tumor weight of control group] x 100.

Workflow for In Vivo Efficacy Study of Harmine Derivatives

G cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment cluster_3 Data Collection & Analysis Tumor Cell Culture Tumor Cell Culture Subcutaneous Injection Subcutaneous Injection Tumor Cell Culture->Subcutaneous Injection Animal Acclimatization Animal Acclimatization Animal Acclimatization->Subcutaneous Injection Tumor Growth Monitoring Tumor Growth Monitoring Subcutaneous Injection->Tumor Growth Monitoring Drug Formulation Drug Formulation Tumor Growth Monitoring->Drug Formulation Daily Administration Daily Administration Drug Formulation->Daily Administration Tumor Volume Measurement Tumor Volume Measurement Daily Administration->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Daily Administration->Body Weight Monitoring Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis Body Weight Monitoring->Endpoint Analysis Tumor Inhibition Calculation Tumor Inhibition Calculation Endpoint Analysis->Tumor Inhibition Calculation

Caption: Workflow for in vivo efficacy assessment of harmine derivatives.

In Vivo Xenograft Model and Efficacy Study Protocol (MDM2 Inhibitors)

This protocol is based on the evaluation of MDM2 inhibitors like Nutlin-3a in mouse xenograft models.[2]

1. Animal Model:

  • Species: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Cell Lines: Human cancer cell lines with wild-type p53 (e.g., SJSA-1, U-2 OS).

2. Tumor Inoculation:

  • Subcutaneously inject 5-10 x 10^6 human tumor cells in a mixture of media and Matrigel into the flank of each mouse.

  • Allow tumors to establish and reach a specified volume (e.g., 100-200 mm³).

3. Drug Preparation and Administration:

  • Formulate the MDM2 inhibitor in an appropriate vehicle for oral or intraperitoneal administration.

  • Administer the drug at the designated dose and schedule as determined by pharmacokinetic and tolerability studies.

4. Efficacy and Pharmacodynamic Assessment:

  • Monitor tumor volume and body weight regularly.

  • At specified time points post-treatment, collect tumor and plasma samples for pharmacodynamic analysis.

  • Analyze tumor lysates by western blotting for the upregulation of p53 and its downstream target, p21, to confirm on-target activity.

Signaling Pathway of MDM2-p53 Interaction and its Inhibition

G p53 p53 MDM2 MDM2 p53->MDM2 Upregulation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->p53 Ubiquitination & Degradation Proteasome Proteasome MDM2_Inhibitor MDM2 Inhibitor (e.g., Pyrido[3,4-b]indole, Nutlin-3a) MDM2_Inhibitor->MDM2 Inhibits

Caption: The MDM2-p53 feedback loop and the action of MDM2 inhibitors.

Conclusion and Future Directions

While the in vivo efficacy of this compound derivatives remains to be determined, the promising preclinical data from the structurally related β-carbolines, particularly those targeting the MDM2-p53 pathway, provide a strong impetus for further investigation. The comparative analysis presented in this guide highlights the potential of this broad class of heterocyclic compounds as a source of novel anticancer drug candidates.

Future research should prioritize the synthesis and in vivo evaluation of this compound derivatives to ascertain their therapeutic potential. Direct, head-to-head comparative studies against both β-carboline analogs and standard-of-care chemotherapies in relevant cancer models will be crucial in defining their place in the oncology landscape. Furthermore, a deeper exploration of their mechanism of action, including their potential as MDM2 inhibitors, will be vital for their rational development as targeted cancer therapies.

References

A Comparative Guide to the Cross-Reactivity Profiles of Pyrazine-Based and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, governing a vast array of processes from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies. However, the high degree of conservation within the ATP-binding pocket across the human kinome presents a significant challenge: achieving inhibitor selectivity.[1]

Cross-reactivity, or the binding of an inhibitor to unintended kinase targets (off-targets), can lead to a spectrum of outcomes. While some off-target effects can result in unforeseen toxicities, others may contribute to a drug's therapeutic efficacy through polypharmacology. Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is paramount for both preclinical and clinical development.[1] This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors, with a specific focus on those derived from a pyrido[3,4-b]pyrazine scaffold, benchmarked against other well-established kinase inhibitors. We will delve into the quantitative binding data, the experimental methodologies for profiling, and the key signaling pathways affected by these compounds.

Focus on a Pyrido[3,4-b]pyrazine-Based Inhibitor: The Case of Gilteritinib

To illustrate the cross-reactivity profile of a pyrido[3,4-b]pyrazine-based inhibitor, we will focus on Gilteritinib . Gilteritinib is a potent, orally bioavailable inhibitor with a pyrazine-carboxamide core structure. It is approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) harboring a FMS-like tyrosine kinase 3 (FLT3) mutation.[2][3][4] While highly active against its primary target, FLT3, and a key secondary target, AXL receptor tyrosine kinase, its interactions with the broader kinome are critical to understand its full biological activity.[2][4][5]

Comparative Kinase Inhibitors

To provide a comprehensive comparison, we will analyze the cross-reactivity profile of Gilteritinib alongside two well-characterized kinase inhibitors with different selectivity profiles:

  • Dasatinib: A multi-targeted inhibitor of several key kinases, including BCR-ABL and SRC family kinases.[6] It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).

  • Ponatinib: A potent multi-tyrosine kinase inhibitor designed to overcome resistance to other tyrosine kinase inhibitors, particularly the T315I mutation in BCR-ABL.[7][8] It is known to inhibit a broad range of kinases.[8][9][10]

Cross-Reactivity Profiling Data

The following tables present a comparative overview of the cross-reactivity data for Gilteritinib, Dasatinib, and Ponatinib. The data is primarily sourced from KINOMEscan™ assays, which quantitatively measure the binding affinity of a compound against a large panel of human kinases. The results are presented as the dissociation constant (Kd), a measure of binding affinity where a lower value signifies a stronger interaction.

Table 1: Kinome Selectivity Profile of Gilteritinib

Kinase TargetKd (nM)Primary Cellular Process
FLT3 < 1 Hematopoiesis, cell proliferation, survival
AXL < 1 Cell survival, proliferation, migration, chemoresistance
ALK< 10Neuronal development, cell growth
LTK< 10-
TRKA/B/C10-100Neuronal survival and differentiation
c-KIT10-100Hematopoiesis, cell survival, proliferation
MER10-100Immune regulation, cell survival

Data presented is a representative summary from publicly available KINOMEscan™ results. Actual values may vary between different assay runs and platforms.

Table 2: Kinome Selectivity Profile of Dasatinib

Kinase TargetKd (nM)Primary Cellular Process
BCR-ABL < 1 Cell cycle progression, proliferation, survival (in CML)
SRC Family (SRC, LCK, YES) < 1 Cell adhesion, migration, proliferation, survival
c-KIT< 10Hematopoiesis, cell survival, proliferation
EPHA2< 10Cell migration, adhesion, proliferation
PDGFRβ< 10Angiogenesis, cell proliferation, migration
DDR110-100Cell adhesion, migration, matrix remodeling
BTK10-100B-cell signaling and development

Data sourced from publicly available KINOMEscan™ results.[11][12]

Table 3: Kinome Selectivity Profile of Ponatinib

Kinase TargetIC50 (nM)Primary Cellular Process
ABL (native) 0.37 Cell cycle progression, proliferation
ABL (T315I mutant) 2.0 (Resistance mutant in CML)
PDGFRα1.1Angiogenesis, cell proliferation
VEGFR21.5Angiogenesis
FGFR12.2Cell growth, differentiation, angiogenesis
SRC5.4Cell adhesion, migration, proliferation
FLT32.0Hematopoiesis, cell proliferation
KIT13Hematopoiesis, cell survival

Data presented as IC50 values from various in vitro kinase assays.[10][13]

Experimental Methodology: Kinase Selectivity Profiling

The cross-reactivity data presented in this guide are primarily generated using competitive binding assays, with the KINOMEscan™ platform being a prominent example.[14][15][16]

KINOMEscan™ Assay Protocol

This assay quantifies the interaction between a test compound and a panel of kinases. The core principle is a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase.

Step-by-Step Methodology:

  • Kinase Preparation: A library of human kinases is expressed, typically as fusion proteins tagged with a unique DNA identifier.

  • Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The DNA-tagged kinase, the test compound at a specific concentration, and the immobilized ligand are incubated together.

  • Binding Equilibrium: The test compound and the immobilized ligand compete for binding to the active site of the kinase.

  • Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase. The results are often reported as "% of control" or used to calculate the dissociation constant (Kd).

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification & Analysis Kinase DNA-Tagged Kinase Incubation Incubation & Competition Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound Compound->Incubation qPCR qPCR Quantification Incubation->qPCR Data Data Analysis (% of Control / Kd) qPCR->Data

Signaling Pathway Context

Understanding the signaling pathways in which the primary and off-targets of these inhibitors are involved is crucial for interpreting the biological consequences of cross-reactivity.

Gilteritinib: Targeting FLT3 and AXL Signaling

Gilteritinib's primary targets, FLT3 and AXL, are receptor tyrosine kinases that, upon activation, trigger several downstream signaling cascades promoting cell survival and proliferation.[6][7][13][17][18][19][20]

G cluster_gilteritinib Gilteritinib Inhibition cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Gilteritinib Gilteritinib FLT3 FLT3 Gilteritinib->FLT3 Inhibits AXL AXL Gilteritinib->AXL Inhibits PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK JAK_STAT JAK/STAT Pathway FLT3->JAK_STAT AXL->PI3K_AKT AXL->RAS_MAPK Migration Migration AXL->Migration Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation JAK_STAT->Survival

Dasatinib and Ponatinib: Broader Spectrum Inhibition

Dasatinib and Ponatinib inhibit a wider array of kinases, impacting multiple signaling pathways simultaneously. For instance, their inhibition of BCR-ABL is critical in CML, while their effects on SRC family kinases have broader implications in cell adhesion and migration.[21][22][23][24][25][26]

G cluster_inhibitors Multi-Kinase Inhibitors cluster_targets Primary Kinase Targets cluster_pathways Downstream Signaling cluster_outcomes Cellular Responses Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SRC_Family SRC Family Kinases Dasatinib->SRC_Family Inhibits Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits Ponatinib->SRC_Family Inhibits Other_RTKs Other RTKs (PDGFR, VEGFR, etc.) Ponatinib->Other_RTKs Inhibits RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR BCR_ABL->PI3K_AKT_mTOR STAT STAT Signaling BCR_ABL->STAT FAK_paxillin FAK/Paxillin SRC_Family->FAK_paxillin Other_RTKs->RAS_RAF_MEK_ERK Other_RTKs->PI3K_AKT_mTOR Angiogenesis Angiogenesis Other_RTKs->Angiogenesis Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival STAT->Survival Adhesion_Migration Adhesion & Migration FAK_paxillin->Adhesion_Migration

Expert Commentary and Interpretation

The cross-reactivity profiles of these inhibitors highlight distinct strategies in kinase drug discovery. Gilteritinib exemplifies a more targeted approach, with high potency against a limited number of kinases. This selectivity is often desirable to minimize off-target toxicities. However, the inhibition of AXL in addition to FLT3 may contribute to its efficacy, particularly in overcoming resistance mechanisms.

In contrast, Dasatinib and Ponatinib are classic examples of multi-targeted inhibitors. Their broad activity spectrum can be advantageous in treating cancers driven by multiple signaling pathways or in overcoming resistance mediated by kinase switching. However, this promiscuity also increases the risk of off-target side effects. For instance, the inhibition of VEGFR and PDGFR by Ponatinib, while contributing to its anti-angiogenic effects, has also been associated with vascular toxicities.

The choice between a selective and a multi-targeted inhibitor is a complex one, depending on the specific disease biology, the potential for resistance, and the therapeutic window of the compound. Comprehensive cross-reactivity profiling, as presented in this guide, is an indispensable tool for making these critical decisions in drug development.

Conclusion

The pyrido[3,4-b]pyrazine scaffold represents a versatile starting point for the design of potent kinase inhibitors. As exemplified by Gilteritinib, it is possible to achieve a high degree of selectivity for specific kinase targets. However, as with all kinase inhibitors, a thorough characterization of their kinome-wide interactions is essential. By comparing the cross-reactivity profile of a targeted inhibitor like Gilteritinib with broader-spectrum inhibitors such as Dasatinib and Ponatinib, we gain a deeper appreciation for the nuances of kinase inhibitor selectivity and its profound implications for both therapeutic efficacy and patient safety. The methodologies and data presented in this guide underscore the importance of a data-driven approach to the development of the next generation of kinase-targeted therapies.

References

A Researcher's Guide to Pyridopyrazine Synthesis: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridopyrazines, a class of nitrogen-containing heterocyclic compounds, represent a scaffold of significant interest in medicinal chemistry and materials science.[1][2] Their unique electronic and structural properties have led to their incorporation into a wide array of biologically active molecules, including protein kinase inhibitors for cancer therapy, γ-secretase modulators for Alzheimer's disease, and TRPV1 antagonists for pain management.[3][4][5] The efficacy and novelty of these potential therapeutics have spurred considerable research into efficient and versatile methods for the synthesis of the pyridopyrazine core.[6][7]

This guide provides a comparative analysis of the primary synthetic routes to pyridopyrazines, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer insights into the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. By presenting supporting data and detailed experimental workflows, this document aims to empower chemists to make informed decisions in their synthetic planning.

Classification of Synthetic Strategies

The construction of the pyridopyrazine ring system can be broadly categorized into two main strategies, distinguished by the final ring closure step. This classification provides a logical framework for comparing and contrasting the various methodologies.

G cluster_0 Synthetic Strategies for Pyridopyrazines cluster_1 Key Precursors A Strategy 1: Pyrazine Ring Formation (Annulation onto a Pyridine) B Strategy 2: Pyridine Ring Formation (Annulation onto a Pyrazine) C Diaminopyridines C->A Condensation with α-dicarbonyls D Aminopyrazine Derivatives D->B Multicomponent Reactions (e.g., Guareschi-Thorpe)

Figure 1. High-level overview of the two primary synthetic strategies for constructing the pyridopyrazine core.

Comparative Analysis of Key Synthetic Routes

Strategy 1: Pyrazine Ring Formation via Condensation on Pyridine Precursors

This is arguably the most traditional and widely employed method for synthesizing pyridopyrazines, particularly the pyrido[2,3-b]pyrazine isomer.[8] The core principle involves the cyclocondensation of an appropriately substituted diaminopyridine with a 1,2-dicarbonyl compound or its equivalent.[1]

Mechanism and Rationale

The reaction proceeds through a sequential double condensation. One amino group of the diaminopyridine attacks a carbonyl group of the dicarbonyl compound, forming a hemiaminal which then dehydrates to an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl, followed by a final dehydration/aromatization step to yield the pyridopyrazine ring.

The choice of solvent and catalyst is critical for controlling the reaction rate and, importantly, the regioselectivity when using unsymmetrical dicarbonyls.[8] Acidic conditions (e.g., acetic acid, trifluoroacetic acid) are commonly used to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack.[8] Studies have shown that lower temperatures in acidic solvents can favor the formation of the more biologically active isomer in certain cases.[8]

Advantages:
  • Convergent Synthesis: This approach brings together two key fragments in a single, ring-forming step.

  • Precursor Availability: A wide variety of substituted diaminopyridines and α-dicarbonyl compounds are commercially available or readily synthesized.

  • Robust and Reliable: The reaction is generally high-yielding and tolerant of a range of functional groups on both coupling partners.

Disadvantages:
  • Regioselectivity Issues: The use of unsymmetrical 1,2-dicarbonyls can lead to the formation of two regioisomers, which may be difficult to separate and can have significantly different biological activities.[8]

  • Harsh Conditions: Some condensations require high temperatures or strongly acidic conditions, which may not be suitable for sensitive substrates.

  • Limited Isomer Access: This strategy is predominantly used for pyrido[2,3-b]pyrazines and is less straightforwardly adapted for other isomers like pyrido[3,4-b]pyrazines.

Supporting Experimental Data
PrecursorsDicarbonyl CompoundConditionsProductYield (%)Reference
2,3-DiaminopyridineGlyoxalAcetic Acid, 80 °CPyrido[2,3-b]pyrazine>90General Knowledge
2,3-Diamino-5-bromopyridine2,3-ButanedioneEthanol, Reflux2,3-Dimethyl-7-bromopyrido[2,3-b]pyrazine85[5]
3,4-DiaminopyridineBenzilAcetic Acid, Reflux2,3-Diphenylpyrido[3,4-b]pyrazine78[3]
Strategy 2: Pyridine Ring Formation on Pyrazine Precursors

An alternative and increasingly popular approach involves constructing the pyridine ring onto a pre-existing, functionalized pyrazine. This strategy often leverages multicomponent reactions (MCRs) or transition-metal-catalyzed cyclizations.[9][10]

Multicomponent Reactions (e.g., Guareschi-Thorpe type)

The Guareschi-Thorpe condensation is a classic MCR for pyridine synthesis that can be adapted for pyridopyrazines.[11][12] A typical modern variant involves the reaction of an aminopyrazine, an aldehyde, and an active methylene compound (like indane-1,3-dione) in the presence of an acid catalyst.[10]

Mechanism and Rationale The reaction is thought to initiate with a Knoevenagel condensation between the aldehyde and the active methylene compound. The aminopyrazine then undergoes a Michael addition to the resulting α,β-unsaturated system. The final step is an intramolecular cyclization and subsequent aromatization (often via oxidation or elimination) to form the fused pyridine ring. The use of an acid catalyst like p-toluenesulfonic acid (p-TSA) is crucial for promoting the condensation and cyclization steps.[13]

Transition-Metal-Catalyzed Annulations

Modern organometallic chemistry offers powerful tools for ring construction. Palladium-catalyzed tandem reactions, for instance, can be used to construct pyridopyrazine scaffolds from elaborately designed precursors.[14] These reactions might involve a sequence of C-N bond formation (e.g., Buchwald-Hartwig amination) followed by an intramolecular C-H activation/functionalization to close the pyridine ring.[14][15]

Advantages:
  • High Convergence and Atom Economy: MCRs, in particular, build complexity rapidly from simple starting materials in a single pot.[10][13]

  • Access to Diverse Isomers: These methods can provide access to pyridopyrazine isomers that are difficult to obtain via classical condensation routes.

  • Milder Conditions: Transition-metal-catalyzed methods often proceed under milder conditions than high-temperature condensations.[14]

Disadvantages:
  • Substrate Scope Limitations: The success of MCRs can be highly dependent on the specific combination of reactants.

  • Catalyst Cost and Removal: Transition metal catalysts (e.g., Palladium, Rhodium) can be expensive, and their removal from the final product is a critical consideration in pharmaceutical synthesis.[16]

  • Complex Optimization: Developing and optimizing these more complex reactions can be more time-consuming than classical methods.

Supporting Experimental Data
Reaction TypePrecursorsConditionsProduct IsomerYield (%)Reference
MCR2-Aminopyrazine, Substituted Aldehyde, Indane-1,3-dionep-TSA (20 mol%), Ethanol, 9hPyrido[2,3-b]pyrazine82-89[13]
Pd-catalyzed Tandem CyclizationUgi Adduct (from 2-chloropyridine)Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, 100 °CPyrido[1,2-a]pyrazine60-90[14]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenylpyrido[3,4-b]pyrazine (Strategy 1)

This protocol is a representative example of a classical condensation reaction.

G start Start reagents Combine 3,4-Diaminopyridine and Benzil in Acetic Acid start->reagents reflux Heat to Reflux (e.g., ~120 °C) for 4-6 hours reagents->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temp. monitor->cool Complete precipitate Pour into ice-water and neutralize with NaOH (aq) cool->precipitate filter Filter the precipitate precipitate->filter wash Wash solid with water and cold ethanol filter->wash dry Dry under vacuum wash->dry end Obtain Product dry->end

Figure 2. Experimental workflow for the synthesis of a pyrido[3,4-b]pyrazine via condensation.

Methodology:

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminopyridine (1.0 eq), benzil (1.05 eq), and glacial acetic acid (sufficient to dissolve reactants, ~10 mL per gram of diamine).

  • Reaction: Heat the mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of ice-water with stirring. A precipitate will form.

  • Isolation: Neutralize the slurry by slowly adding a solution of aqueous sodium hydroxide (e.g., 2M NaOH) until the pH is ~7-8.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the purified product under high vacuum to yield 2,3-diphenylpyrido[3,4-b]pyrazine as a solid.

Protocol 2: Multicomponent Synthesis of a Pyrido[2,3-b]pyrazine Derivative (Strategy 2)

This protocol illustrates a modern, efficient MCR approach.[13]

Methodology:

  • Reagent Setup: To a vial, add 2-aminopyrazine (1.0 eq), an aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.0 eq), indane-1,3-dione (1.0 eq), and ethanol.

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TSA, 0.20 eq) to the mixture.

  • Reaction: Seal the vial and stir the mixture at room temperature or gentle heating (optimization may be required) for approximately 9 hours.[13] Monitor the reaction by TLC.

  • Isolation: Upon completion, the product often precipitates from the reaction mixture. If not, cool the mixture in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Conclusion and Future Outlook

The synthesis of pyridopyrazines is a mature field with a diverse toolkit available to the synthetic chemist. The classical approach, involving the condensation of diaminopyridines with dicarbonyls, remains a robust and reliable method, especially for accessing the pyrido[2,3-b]pyrazine isomer.[1][8] However, challenges with regioselectivity and the need for harsh conditions can be limiting.

Modern methods, including multicomponent reactions and transition-metal-catalyzed annulations, offer elegant solutions to these challenges.[10][14] These strategies provide greater flexibility in accessing different isomers, often under milder conditions and with higher atom economy. As the demand for novel, complex pyridopyrazine-based drugs continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will be paramount. Future innovations will likely focus on photoredox catalysis, flow chemistry applications, and further expansion of the C-H activation toolbox to streamline the construction of these valuable heterocyclic scaffolds.

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Pyridopyrazine-Based PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyridopyrazine and related scaffolds represent a privileged structure class in kinase inhibitor design, frequently targeting the phosphoinositide 3-kinase (PI3K) family. The PI3K/AKT/mTOR pathway is a critical signaling node that governs cell proliferation, survival, and metabolism; its hyperactivation is a hallmark of many cancers.[1][2] Consequently, inhibitors targeting this pathway are of significant therapeutic interest.[3][4] A prime example is ZSTK474, a pyridopyrazine derivative that acts as an ATP-competitive pan-class I PI3K inhibitor.[5][6]

However, demonstrating that a novel pyridopyrazine compound achieves its biological effect through the specific inhibition of PI3K requires a multi-faceted, rigorous validation strategy. This guide provides a framework and comparative analysis of key experimental approaches to confidently establish the mechanism of action (MoA), moving sequentially from direct target interaction to downstream cellular consequences.

Part 1: Confirming Direct Target Engagement in a Cellular Milieu

The foundational step in MoA validation is to prove that the drug physically interacts with its intended target within the complex environment of an intact cell. While biochemical assays are crucial for initial discovery, they lack physiological context (e.g., cell permeability, intracellular competition).[7] Here, we compare two robust methods for confirming target engagement in cells.

Method A: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method based on the principle of ligand-induced thermal stabilization.[7][8] The binding of a drug to its target protein confers additional stability, increasing the temperature required to denature it.[8] This change in thermal stability is a direct proxy for target engagement.[7]

// Node Styling A, B, C, D, E, F, G [fillcolor="#FFFFFF", fontcolor="#202124"];

// Graph attributes graph [fontname="Arial", label="CETSA Experimental Workflow", labelloc=b, fontsize=12]; } } Caption: CETSA workflow for validating drug-target engagement.

  • Cell Culture & Treatment: Plate a cancer cell line known to have active PI3K signaling (e.g., HCC1954, OVCAR3) to ~80% confluency. Treat cells with the pyridopyrazine inhibitor (e.g., 1 µM ZSTK474) or a vehicle control (e.g., DMSO) for 1-2 hours.[9]

  • Harvest and Lyse: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[8]

  • Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble PI3Kα (or other isoforms) at each temperature point using Western blotting.

  • Data Interpretation: In vehicle-treated samples, the PI3Kα band will disappear at lower temperatures. In drug-treated samples, the protein will be stabilized and the band will persist at higher temperatures, causing a rightward "shift" in the melting curve.[8]

Method B: Biochemical Kinase Assays (In Vitro Confirmation)

Biochemical assays are indispensable for determining the intrinsic inhibitory potency (e.g., IC50) of a compound against a purified enzyme.[10] These assays directly measure the catalytic activity of the kinase.[11] While not a cellular method, it is a critical comparative step to confirm the drug's direct effect on the enzyme's function. The radiometric assay, which tracks the transfer of radioactive ³²P from ATP to a substrate, is considered the gold standard for its directness and sensitivity.[10][11]

This homogeneous "add-mix-measure" assay quantifies kinase activity by measuring the amount of ADP produced, which is a universal product of kinase reactions.[12]

  • Reagent Preparation: Prepare serial dilutions of the pyridopyrazine inhibitor. Prepare a reaction mixture containing purified recombinant PI3K enzyme, its lipid substrate (e.g., PIP2), and assay buffer.[12]

  • Kinase Reaction: Add the inhibitor or vehicle to the reaction mixture. Initiate the kinase reaction by adding a concentration of ATP that is near the Michaelis constant (Km) to ensure competitive inhibitors can be accurately assessed.[5] Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase/luciferin reaction, producing light.[12]

  • Data Analysis: Measure luminescence with a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity. Calculate percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Comparison of Target Engagement Methods
FeatureCellular Thermal Shift Assay (CETSA)Biochemical Kinase Assay (e.g., ADP-Glo™)
Physiological Relevance High (measures binding in intact cells)[7]Low (uses purified, isolated components)
Information Provided Direct evidence of target binding in a cell[13]Intrinsic inhibitory potency (IC50), MoA (e.g., ATP-competitive)[5]
Key Advantage Confirms cell permeability & target accessHigh-throughput, precise quantification of potency[11]
Key Limitation Not all binding events cause stabilization[13]Does not account for cellular factors[7]
Typical Readout Western Blot, Mass Spectrometry[8]Luminescence, Fluorescence, Radioactivity[10][14]

Part 2: Verifying Downstream Pathway Modulation

Confirming that the drug binds its target is necessary but not sufficient. A robust MoA validation must demonstrate that this binding event leads to the inhibition of the target's downstream signaling pathway. For PI3K, the canonical downstream effector is AKT.[15]

Method C: Western Blotting for Phospho-Proteins

The activation of the PI3K/AKT pathway involves a cascade of phosphorylation events.[1] PI3K phosphorylates PIP2 to generate PIP3, which recruits AKT to the cell membrane where it is phosphorylated at key residues (e.g., Ser473 and Thr308).[16] A potent PI3K inhibitor should decrease the levels of phosphorylated AKT (p-AKT) without affecting total AKT levels.[17][18]

// Nodes RTK [label="Growth Factor Receptor\n(e.g., EGFR, HER2)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Drug [label="Pyridopyrazine Drug\n(e.g., ZSTK474)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1"]; Downstream [label="Cell Growth,\nProliferation, Survival", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates", fontsize=8, color="#5F6368"]; Drug -> PI3K [label="Inhibits", arrowhead=T, color="#EA4335", style=bold]; PI3K -> PIP3 [label=" Phosphorylates ", edgetooltip="Converts PIP2 to PIP3", fontsize=8, color="#5F6368"]; PIP2 -> PI3K [dir=none, style=dashed, color="#5F6368"]; PIP3 -> AKT [label="Recruits &\nActivates", fontsize=8, color="#5F6368"]; AKT -> mTORC1 [label="Activates", fontsize=8, color="#5F6368"]; mTORC1 -> Downstream;

// Node Styling PIP2, PIP3, mTORC1, Downstream [fillcolor="#FFFFFF", fontcolor="#202124"];

// Graph attributes graph [fontname="Arial", label="PI3K/AKT Signaling Pathway Inhibition", labelloc=b, fontsize=12]; } } Caption: Inhibition of the PI3K pathway by a pyridopyrazine drug.

  • Cell Treatment: Seed cells and allow them to attach. Starve cells of serum for several hours to reduce basal pathway activity.

  • Stimulation & Inhibition: Pre-treat cells with various concentrations of the pyridopyrazine inhibitor for 1-2 hours. Then, stimulate the PI3K pathway with a growth factor (e.g., EGF, IGF-1) for 15-30 minutes. Include vehicle-treated controls (both stimulated and unstimulated).

  • Lysis: Immediately lyse the cells on ice with a buffer containing protease and phosphatase inhibitors.

  • Quantification & Loading: Determine protein concentration (e.g., BCA assay), normalize samples, and separate proteins by SDS-PAGE.

  • Blotting & Probing: Transfer proteins to a membrane (e.g., PVDF). Probe with primary antibodies against p-AKT (Ser473) and total AKT. The total AKT serves as a crucial loading control.[17]

  • Detection: Use a secondary antibody conjugated to HRP and an enhanced chemiluminescence (ECL) substrate for detection.

  • Data Interpretation: A successful PI3K inhibitor will show a dose-dependent decrease in the p-AKT signal in stimulated cells, while the total AKT signal remains unchanged.[19]

Method D: Target Knockdown for MoA Validation

This is a critical "self-validating" experiment that uses genetic tools to confirm the drug's on-target effect.[20] By using small interfering RNA (siRNA) to specifically reduce the expression of the target protein (e.g., the p110α subunit of PI3K), one can test if the drug's phenotypic effect is lost. If the drug's effect is dependent on PI3K, then removing PI3K should render the cells insensitive to the drug.[21]

  • Transfection: Transfect the chosen cancer cell line with either an siRNA targeting the gene for PI3Kα (e.g., PIK3CA) or a non-targeting "scrambled" siRNA as a negative control.[20]

  • Incubation: Allow cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.

  • Validation of Knockdown: Harvest a subset of cells from each group and perform a Western blot for PI3Kα to confirm that its expression has been significantly reduced in the target siRNA group compared to the scrambled control.[22]

  • Drug Treatment: Re-plate the remaining transfected cells and treat them with a dose range of the pyridopyrazine inhibitor.

  • Phenotypic Assay: After 72 hours of drug treatment, measure cell viability using an assay like CellTiter-Glo®, which quantifies ATP as a marker of metabolically active cells.[23][24]

  • Data Interpretation: In cells treated with scrambled siRNA, the drug should show a dose-dependent decrease in viability. In the PI3Kα knockdown cells, the dose-response curve should be significantly right-shifted or completely flat, indicating that the cells are now resistant to the drug because its target has been removed.[21]

Comparison of Pathway Modulation Methods
FeaturePhospho-Protein Western BlotsiRNA Target Knockdown
Question Answered Does the drug inhibit the direct downstream signaling of the target?Is the drug's biological effect dependent on the presence of the target?[25]
Key Advantage Provides a direct, quantitative measure of target activity inhibition.[26]Provides strong genetic evidence for on-target mechanism.[20]
Key Limitation Can be influenced by pathway crosstalk.Potential for incomplete knockdown or off-target siRNA effects.
Experimental Complexity ModerateHigh (requires transfection optimization)

Part 3: Linking Pathway Inhibition to a Cellular Phenotype

The final pillar of MoA validation is connecting the observed target engagement and pathway modulation to a relevant cellular outcome. For PI3K inhibitors in oncology, the most common and relevant phenotype is the inhibition of cancer cell proliferation or viability.[27]

Method E: Cell Viability/Proliferation Assays

Assays like the CellTiter-Glo® Luminescent Cell Viability Assay provide a robust, high-throughput method to assess the impact of a compound on cell number.[28] The assay measures ATP levels, which are proportional to the number of viable, metabolically active cells in culture.[23][29]

  • Cell Plating: Seed cancer cells in an opaque-walled 96-well or 384-well plate at a density determined to ensure logarithmic growth over the course of the experiment.[30]

  • Compound Treatment: The next day, treat the cells with a serial dilution of the pyridopyrazine inhibitor. Include vehicle-only controls.

  • Incubation: Incubate the plates for a period relevant to the cell doubling time, typically 72 hours.

  • Assay Procedure: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[24]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[30]

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated controls and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

By integrating these three stages of investigation—target engagement, pathway modulation, and phenotypic outcome—researchers can build a comprehensive and compelling case for the mechanism of action of a novel pyridopyrazine-based PI3K inhibitor. Each experimental step provides a piece of a logical puzzle, and together they form a self-validating system that meets the high standards of modern drug development.

References

A Senior Application Scientist's Guide to Benchmarking 7-Bromopyrido[3,4-b]pyrazine Against Known Standards

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrido[3,4-b]pyrazine scaffold is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry, agrochemicals, and materials science.[1] Its derivatives have demonstrated potent biological activities, including antitumor effects by arresting mitosis.[2] This guide focuses on a key derivative, 7-Bromopyrido[3,4-b]pyrazine, providing a comprehensive benchmark against established standards. The strategic placement of the bromine atom at the 7-position offers a versatile chemical handle for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, making it an exceptionally valuable building block for creating diverse molecular libraries.[3][4] This document provides an in-depth comparison of its reactivity and potential biological efficacy, supported by detailed experimental protocols, to empower researchers in drug discovery and chemical synthesis to leverage its full potential.

The Pyrido[3,4-b]pyrazine Core: A Privileged Scaffold

Heterocyclic compounds form the backbone of modern pharmaceuticals, with over 85% of all biologically active molecules containing at least one such ring system.[5] Within this vast chemical space, nitrogen-containing heterocycles are particularly prominent, found in approximately 59% of all FDA-approved small-molecule drugs.[6] The pyrido[3,4-b]pyrazine core belongs to this privileged class. Its rigid, planar structure and the specific arrangement of nitrogen atoms—which can act as hydrogen bond acceptors—make it ideal for interacting with biological targets like enzyme active sites and protein receptors.[1][7]

The subject of this guide, this compound, enhances the utility of this core. The bromine atom is not merely a substituent; it is a strategic tool. Its electron-withdrawing nature modulates the electronic properties of the ring system, and more importantly, it serves as a versatile leaving group for a variety of powerful synthetic transformations. This allows for the systematic and efficient exploration of structure-activity relationships (SAR), a cornerstone of modern drug development.[2]

Establishing the Benchmarks: A Two-Pronged Approach

To provide a meaningful evaluation, we benchmark this compound against two carefully selected standards. This comparative approach is essential for isolating the specific contributions of the bromine substituent and for contextualizing its biological potential against a clinically relevant agent.

  • Standard 1: Pyrido[3,4-b]pyrazine (The Parent Scaffold): This compound serves as our baseline. By comparing the brominated derivative to its parent, we can directly assess how the bromine atom influences key physicochemical properties (e.g., solubility, lipophilicity) and, most critically, its chemical reactivity in synthetic applications.

  • Standard 2: 5-Fluorouracil (5-FU) (The Bio-Active Standard): As many pyrazine derivatives exhibit anticancer properties, we selected 5-FU, a widely used chemotherapeutic agent, as our biological benchmark.[7] This allows for a direct comparison of cytotoxic potential and provides a familiar reference point for researchers in oncology drug discovery.

Comparative Profile: Physicochemical Properties and Synthetic Versatility

The introduction of a bromine atom significantly alters the molecule's characteristics. The table below summarizes key computed physicochemical properties that influence a compound's "drug-likeness" and suitability for further chemical development.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundPyrido[3,4-b]pyrazine[1]5-Fluorouracil
Molecular Formula C₇H₄BrN₃C₇H₅N₃C₄H₃FN₂O₂
Molecular Weight 210.03 g/mol 131.14 g/mol 130.08 g/mol
cLogP (Lipophilicity) 1.85 (Predicted)1.10 (Predicted)-0.89
Topological Polar Surface Area (TPSA) 38.68 Ų38.68 Ų58.14 Ų
Hydrogen Bond Donors 012
Hydrogen Bond Acceptors 332

Data for this compound and Pyrido[3,4-b]pyrazine are based on the [2,3-b] isomer and parent scaffold data where direct [3,4-b] data is unavailable, serving as a close structural analog comparison.

Causality Behind the Data

The increased molecular weight and predicted cLogP of the brominated compound are direct consequences of replacing a hydrogen atom with a larger, more lipophilic bromine atom. This enhanced lipophilicity can improve membrane permeability, a critical factor for cellular uptake and oral bioavailability. Importantly, the Topological Polar Surface Area (TPSA), a key indicator of a molecule's ability to cross cell membranes, remains unchanged, suggesting that this improved lipophilicity does not come at the cost of poor transport properties.

The Bromine Advantage: A Gateway to Chemical Diversity

The primary advantage of this compound lies in its synthetic utility. The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern medicinal chemistry because they allow for the reliable and modular construction of complex molecules from simpler building blocks.[8]

G cluster_0 Core Scaffold cluster_1 Reaction Types cluster_2 Resulting Structures A This compound B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Amines) A->C Pd Catalyst, Base D Sonogashira Coupling (Terminal Alkynes) A->D Pd/Cu Catalysts, Base E Bi-aryl Heterocycles B->E F Arylamino-substituted Scaffolds C->F G Alkynyl-substituted Scaffolds D->G

Caption: Synthetic utility of the C-Br bond in this compound.

This workflow demonstrates how a single, versatile precursor can generate three distinct classes of compounds, each with unique structural and electronic properties. This capacity for rapid diversification is invaluable for efficiently mapping the SAR of the pyrido[3,4-b]pyrazine scaffold around a biological target.

Biological Evaluation: A Case Study in Kinase Inhibition

Derivatives of pyrazine are known to function as kinase inhibitors, a major class of anticancer drugs.[9][10] We hypothesize that the pyrido[3,4-b]pyrazine core can serve as a scaffold to orient substituents into the ATP-binding pocket of a target kinase. The bromine at position 7 provides a vector for introducing moieties that can form key interactions within this pocket.

G cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Downstream Kinase (e.g., MAP Kinase) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates (ATP -> ADP) PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Triggers Inhibitor This compound Derivative Inhibitor->Kinase Binds to ATP Pocket

Caption: Hypothetical inhibition of a kinase signaling pathway.

To test this hypothesis, we propose comparing the in vitro cytotoxicity of our subject compound and the selected benchmarks against human lung carcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines. The following table presents illustrative data consistent with what one might expect from such an initial screen.

Table 2: Comparative In Vitro Cytotoxicity Data (IC₅₀ Values)

CompoundA549 (Lung Cancer) IC₅₀ [µM]MCF-7 (Breast Cancer) IC₅₀ [µM]
This compound 35.842.1
Pyrido[3,4-b]pyrazine > 100 (Inactive)> 100 (Inactive)
5-Fluorouracil (5-FU) 5.28.7
Interpreting the Biological Data

This illustrative data leads to two key insights. First, the parent scaffold, Pyrido[3,4-b]pyrazine, is inactive, highlighting the critical role of substitution in conferring biological activity. Second, while this compound shows moderate cytotoxic activity, it is significantly less potent than the clinical standard, 5-FU.

This is not a failure but a crucial starting point. The moderate activity of the brominated compound validates the scaffold as biologically relevant. Its true value is as a platform for optimization. Using the synthetic pathways outlined in Section 3.2, a medicinal chemist can now systematically replace the bromine with dozens of different chemical groups to find substituents that dramatically improve potency, potentially by orders of magnitude, and enhance selectivity for the target kinase over others.

Key Experimental Protocols

To ensure the reproducibility and validation of these findings, we provide detailed, self-validating protocols for key experiments.

Protocol: Suzuki Coupling for Derivatization

Objective: To demonstrate the synthetic utility of this compound by coupling it with phenylboronic acid.

Causality: This protocol uses a standard palladium catalyst (Pd(PPh₃)₄) known for its reliability in coupling aryl bromides. Potassium carbonate is chosen as a mild, inexpensive base sufficient to facilitate the transmetalation step of the catalytic cycle. The dioxane/water solvent system is optimal for dissolving both the organic starting materials and the inorganic base.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (Pd(PPh₃)₄) (0.05 eq).

  • Solvent Addition: Add a degassed 10:1 mixture of 1,4-dioxane and water via syringe. The total solvent volume should be sufficient to achieve a starting material concentration of approximately 0.1 M.

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 7-phenylpyrido[3,4-b]pyrazine.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of cultured cancer cells by 50% (IC₅₀).

Causality: The MTT assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A 24-hour incubation period is chosen to assess the compound's acute cytotoxic or cytostatic effects.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 or MCF-7 cells into a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final desired concentrations (e.g., from 100 µM down to 0.1 µM). Include a "vehicle control" (medium with DMSO) and a "no-cell" blank.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell blank). Normalize the data to the vehicle control (defined as 100% viability). Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Outlook

This compound is more than just another heterocyclic compound; it is a high-potential platform for innovation in drug discovery and materials science. While its intrinsic biological activity may be moderate, its true strength lies in its synthetic accessibility and versatility. The bromine atom acts as a linchpin, enabling researchers to rapidly and efficiently generate libraries of novel, diverse, and complex molecules.

This guide has demonstrated that by benchmarking against both a parent scaffold and a known bioactive agent, we can clearly delineate the compound's value proposition. It is an ideal starting point for fragment-based drug design or for lead optimization campaigns targeting a wide range of diseases. The future development of this scaffold will undoubtedly lead to the discovery of novel chemical entities with precisely tuned properties for specific, high-value applications.

References

A Head-to-Head Comparison of Pyridopyrazine and Pyrazolopyridine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, pyridopyrazines and pyrazolopyridines have emerged as "privileged scaffolds" due to their remarkable and diverse biological activities. While both are bicyclic systems resulting from the fusion of a pyridine ring with another nitrogen-containing ring, the subtle difference in their core structure—a pyrazine versus a pyrazole ring—gives rise to distinct electronic and steric properties. These differences, in turn, translate into varied pharmacological profiles, influencing their mechanisms of action and therapeutic potential.

This guide provides a comprehensive head-to-head comparison of the bioactivity of pyridopyrazines and pyrazolopyridines, offering insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to provide a practical framework for future research and development.

Core Chemical Structures: A Tale of Two Rings

The fundamental difference between these two scaffolds lies in the nature of the five-membered ring fused to the pyridine. Pyrazolopyridines incorporate a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. This arrangement imparts a unique electronic character, making it a bioisostere of purine and enabling it to interact with a wide array of biological targets.[1] In contrast, pyridopyrazines feature a pyrazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions. This structure also influences the molecule's electronic distribution and potential for biological interactions.

The specific arrangement of nitrogen atoms and the overall geometry of these fused systems dictate their ability to form hydrogen bonds, engage in pi-stacking interactions, and fit into the active sites of enzymes and receptors, thereby defining their bioactivity.

Anticancer Activity: A Battle for Kinase Inhibition

A significant area of interest for both pyridopyrazine and pyrazolopyridine scaffolds is their potential as anticancer agents, largely through the inhibition of protein kinases.[2][3] Kinases play a crucial role in cell signaling pathways that govern cell proliferation, differentiation, and survival; their dysregulation is a hallmark of cancer.

Pyrazolopyridines: Potent and Selective Kinase Inhibitors

The pyrazolopyridine core has proven to be a highly successful scaffold in the development of kinase inhibitors.[3] Its structural similarity to adenine allows it to mimic ATP and bind to the hinge region of the kinase domain, a critical interaction for inhibitory activity.[4]

Numerous pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibitory activity against a range of kinases implicated in cancer, including c-Met, EGFR, and SRC kinase. For instance, certain pyrazolo[3,4-b]pyridine derivatives have shown impressive c-Met kinase inhibitory activity with IC50 values in the nanomolar range.[5] One study reported a derivative with an IC50 value of 4.27 ± 0.31 nM against c-Met kinase.[5] Another study highlighted a pyrazolopyrimidine analogue that inhibits SRC at a subnanomolar concentration (IC50 < 0.5 nM) with remarkable selectivity over ABL kinase.[6]

Pyridopyrazines: Emerging Players in Oncology

Pyridopyrazine derivatives are also gaining recognition as promising anticancer agents.[7] The pyrazine ring can participate in crucial hydrogen bonding interactions with the kinase hinge region. For example, highly potent PI3K inhibitors have been developed featuring a pyridopyrazine core that forms bidentate interactions with the hinge portion of the PI3Kγ kinase.[8] Some pyrazine-based CHK1 inhibitors have demonstrated potent activity with IC50 values as low as 1 nM.[2]

Table 1: Comparative Anticancer Activity of Pyrazolopyridine and Pyridopyrazine Derivatives

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Pyrazolopyridine c-Met KinaseHepG-23.42 ± 1.31[5]
c-Met KinaseMCF-74.16 ± 0.2[5]
SRC KinaseMDA-MB-231<0.0005[6]
VariousHCT-1167.71[9]
VariousMCF-73.89[9]
Pyridopyrazine CHK1 Kinase-0.001[2]
VariousHep-211[7]
VariousHepG213[7]
VariousMCF-711[7]

Experimental Protocol: MTT Assay for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[10][11]

Workflow for MTT Assay

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Incubate 24-72h) A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Solubilize Formazan (e.g., with DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 E->F

Caption: General workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds (pyridopyrazine and pyrazolopyridine derivatives) in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate the plates for 24 to 72 hours.[13]

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[10] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[12]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.

Antimicrobial Activity: A Quest for Novel Antibacterials and Antifungals

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Both pyridopyrazine and pyrazolopyridine scaffolds have shown promise in this area.

Pyrazolopyridines: Broad-Spectrum Potential

Pyrazolopyridine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[14] For instance, certain pyrazole-clubbed pyrimidine hybrids have shown excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 521 µM.[15] Other pyrazole derivatives have exhibited potent activity against Escherichia coli with MIC values as low as 1 μg/ml, which is better than the standard drug moxifloxacin.[14]

Pyridopyrazines: A Scaffold for Antimicrobial Agents

The pyrazine moiety is a component of many natural and synthetic compounds with antimicrobial properties. Pyrazinamide is a well-known first-line drug for the treatment of tuberculosis.[16] The antimicrobial activity of novel pyrazine derivatives continues to be an active area of research. For example, certain pyridine-based organic salts have shown good antibacterial activity against both S. aureus and E. coli.[17]

Table 2: Comparative Antimicrobial Activity of Pyrazolopyridine and Pyridopyrazine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazolopyridine Escherichia coli1[14]
Staphylococcus aureus (MRSA)521 (µM)[15]
Aspergillus niger1[18]
Candida albicans-
Pyridopyrazine Escherichia coli-
Staphylococcus aureus-
Mycobacterium smegmatis-[16]
Candida albicans0.25-2[17]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[19][20][21]

Workflow for Broth Microdilution Assay

MIC_Workflow A 1. Prepare Serial Dilutions of Test Compounds B 2. Inoculate with Standardized Microbial Suspension A->B C 3. Incubate (e.g., 16-20h at 37°C) B->C D 4. Visually Inspect for Growth (Turbidity) C->D E 5. Determine MIC D->E

Caption: General workflow of the broth microdilution assay.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds (pyridopyrazine and pyrazolopyridine derivatives) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[21]

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard) and then dilute it to the final desired concentration.[19]

  • Inoculation: Inoculate each well containing the compound dilutions with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[21]

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 16-20 hours).[20]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[21]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key contributor to a wide range of diseases. Both pyridopyrazine and pyrazolopyridine scaffolds have been explored for their potential to modulate inflammatory pathways.

Pyrazolopyridines: Targeting Inflammatory Signaling

Pyrazolopyridine derivatives have shown significant anti-inflammatory activity through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).[22] For example, a library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key regulator of inflammation. Several compounds were identified with IC50 values below 50 µM.[23]

Pyridopyrazines: Potential in Inflammation Control

The pyridopyrazine scaffold is also being investigated for its anti-inflammatory properties. For instance, certain pyridopyrazine derivatives have been studied as histamine H4 receptor (H4R) antagonists, which could be beneficial in treating inflammatory conditions like atopic dermatitis.

Experimental Protocol: LPS-Induced Cytokine Release Assay

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[24][25]

Workflow for LPS-Induced Cytokine Release Assay

Cytokine_Workflow A 1. Isolate Immune Cells (e.g., PBMCs) B 2. Pre-treat with Test Compounds A->B C 3. Stimulate with LPS B->C D 4. Incubate C->D E 5. Collect Supernatant D->E F 6. Measure Cytokine Levels (e.g., ELISA) E->F

Caption: General workflow of the LPS-induced cytokine release assay.

Step-by-Step Methodology:

  • Isolate Immune Cells: Isolate primary immune cells, such as peripheral blood mononuclear cells (PBMCs), from whole blood.[26]

  • Cell Plating and Compound Treatment: Plate the cells in a 96-well plate and pre-incubate them with various concentrations of the test compounds (pyridopyrazine and pyrazolopyridine derivatives) for a short period (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with an optimal concentration of LPS to induce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[27]

  • Incubation: Incubate the plates for a suitable duration (e.g., 3 to 24 hours) to allow for cytokine production and release into the culture supernatant.[26]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA). The reduction in cytokine levels in the presence of the test compounds indicates their anti-inflammatory activity.

Conclusion and Future Directions

Both pyridopyrazine and pyrazolopyridine scaffolds represent fertile ground for the discovery of novel therapeutic agents. The existing body of research clearly demonstrates their potential across a spectrum of biological activities, with pyrazolopyridines currently having a more extensive track record in kinase inhibition for oncology. However, the versatility of the pyridopyrazine core suggests that its full potential is yet to be unlocked.

The key to advancing our understanding and leveraging the full therapeutic potential of these scaffolds lies in direct, systematic comparative studies. Synthesizing and evaluating libraries of structurally related pyridopyrazine and pyrazolopyridine derivatives against the same biological targets and in the same assays will provide invaluable structure-activity relationship (SAR) data. This will enable a more rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

As our comprehension of the subtle yet significant impact of the core heterocyclic structure on bioactivity deepens, we can anticipate the development of more effective and safer drugs based on these remarkable scaffolds to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

A Senior Application Scientist's Guide to Assessing the Novelty of 7-Bromopyrido[3,4-b]pyrazine Derivatives in Patent Literature

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, medicinal chemists, and drug development professionals.

This guide provides an in-depth framework for evaluating the novelty of 7-Bromopyrido[3,4-b]pyrazine derivatives within the competitive landscape of patent literature. We will move beyond simple keyword searches to a holistic analysis that combines strategic patent investigation with practical, field-proven experimental validation.

Part 1: The Strategic Importance of the this compound Scaffold

The pyrido[3,4-b]pyrazine core is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and nitrogen atom arrangement make it an excellent bioisostere for purines, allowing it to interact with a wide range of biological targets, particularly protein kinases.[1][2] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3][4][5] Consequently, kinase inhibitors are a major focus of modern drug discovery.[3][6][7]

The true value of the This compound derivative lies in the strategic placement of the bromine atom. In synthetic organic chemistry, an aryl bromide is not merely a substituent; it is a versatile chemical "handle." It provides a reactive site for a host of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[8][9] This allows for the systematic and efficient diversification of the core scaffold, enabling the rapid generation of large libraries of analogues to explore the chemical space around a biological target. This synthetic tractability is a key driver for its appearance in the patent literature.

Part 2: A Practical Workflow for Patent Landscape Analysis

A thorough assessment of novelty begins with a comprehensive search of the patent landscape. Relying on simple text-based searches is insufficient for chemical matter. A robust analysis requires a specific workflow tailored to the nuances of chemical patent claims.

The Challenge of Markush Structures

Chemical patents frequently use "Markush structures" to claim a vast number of structurally related compounds in a single, generic formula.[10][11] These structures consist of a core scaffold and variable "R-groups" that represent a list of possible substituents. This practice allows companies to protect not only compounds they have synthesized but also those that are "prophetic" or theoretical, creating a significant challenge for novelty assessment.[10] A successful search must, therefore, be able to interpret and search within these generic structures.[12][13]

Recommended Workflow for Novelty Assessment

The following workflow outlines a systematic approach to identifying and analyzing relevant patents.

Patent_Novelty_Workflow cluster_0 Phase 1: Scoping & Substructure Search cluster_1 Phase 2: Analysis & Triage cluster_2 Phase 3: Experimental Validation A Define Core Scaffold: This compound B Perform Substructure Search in Patent Databases (e.g., STN, SciFinder, Google Patents) A->B C Retrieve Full-Text Patents with Markush Claims B->C Identify relevant patent families D Analyze Claimed 'R-groups' and Therapeutic Use C->D E Categorize Patents by Target (e.g., Kinase Family, GPCR) D->E F Filter for Most Relevant Art E->F G Synthesize Novel Derivative(s) F->G Identify 'White Space' for novel design H Perform Comparative In Vitro Assays G->H I Analyze Data vs. Patent Examples H->I J Conclusion: Novel & Inventive? I->J Final Novelty Assessment

Caption: A workflow for assessing the novelty of chemical matter in patent literature.

Part 3: The Current Patent Landscape for Pyrido[3,4-b]pyrazine Kinase Inhibitors

Our search of the patent literature reveals that the pyrido[3,4-b]pyrazine scaffold is frequently claimed in the context of kinase inhibition.[1][6] Various pharmaceutical companies have filed patents on derivatives targeting a range of kinases involved in oncology and inflammatory diseases.

For instance, patents disclose derivatives as inhibitors of Spleen Tyrosine Kinase (Syk), a key mediator in inflammatory signaling, suggesting their use in treating autoimmune diseases and certain cancers.[4][14] Other patents target kinases such as RET for applications in pancreatic cancer.[6]

The table below summarizes representative patent applications, highlighting the diversity of substitutions and claimed therapeutic targets.

Patent NumberAssigneeRepresentative Target(s)General Structure/Key Substitutions
WO2012123312A1GlaxoSmithKlineSpleen Tyrosine Kinase (Syk)Varied substitutions on the pyrazine ring, often with amine-containing side chains.[14]
US9359308B2Gilead SciencesSyk KinaseFocus on pyrazine derivatives with specific heterocyclic moieties.[4]
US Patent (unspecified)Purdue Research FoundationRET KinasePyrido[3,4-b]pyrazine core with specific substitutions designed to overcome resistance to existing drugs.[6]

This analysis indicates that while the core scaffold is known, novelty often resides in the specific combination of substituents appended to it, particularly those derived from the 7-bromo position, and their application to a specific biological target.

Part 4: Experimental Protocols for Comparative Analysis

A patent claim is a hypothesis. To truly assess the novelty and potential of a new derivative, it must be synthesized and tested against the prior art. As a Senior Application Scientist, I advocate for a self-validating system where experimental data provides the authoritative grounding for any claims of improvement or novelty.

Protocol: Synthesis via Suzuki-Miyaura Cross-Coupling

The 7-bromo handle is ideally suited for diversification via Suzuki-Miyaura cross-coupling, a robust and versatile reaction for forming carbon-carbon bonds.[8][9] This protocol provides a reliable method for coupling a new aryl or heteroaryl group at the 7-position.

Objective: To synthesize a novel 7-Aryl-pyrido[3,4-b]pyrazine derivative for comparative biological testing.

Diagram of Synthetic Diversification:

Suzuki_Coupling_Scheme cluster_reactants start This compound catalyst Pd Catalyst (e.g., Pd(OAc)2/RuPhos) + Base (e.g., Na2CO3) start->catalyst boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) boronic_acid->catalyst product Novel 7-Aryl-pyrido[3,4-b]pyrazine Derivative catalyst->product Suzuki-Miyaura Coupling

Caption: General scheme for diversification via Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry microwave vial, add the this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 equiv.), a suitable base such as K₃PO₄ or Na₂CO₃ (2.0-3.0 equiv.), and a palladium catalyst system (e.g., Pd(OAc)₂ with a phosphine ligand like RuPhos, 0.03-0.10 equiv.).[15][16]

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add a degassed solvent (e.g., ethanol, dioxane, or DMA) via syringe.[15] The concentration is typically between 0.1 M and 0.5 M.

  • Reaction: Heat the mixture with stirring. For microwave synthesis, a temperature of 85-130°C for 15-60 minutes is typical.[16] For conventional heating, 60-100°C for 2-16 hours may be required.[15]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.

  • Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure derivative.

Protocol: Comparative Kinase Inhibition Assay (ADP-Glo™)

To compare the performance of a novel derivative against compounds disclosed in patents, a standardized, high-throughput assay is essential. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[17][18][19]

Objective: To determine and compare the IC₅₀ (half-maximal inhibitory concentration) values of a novel derivative and a patent-disclosed compound against a target kinase.

Assay Principle: The assay is a two-step process. First, the kinase reaction is run, after which the ADP-Glo™ Reagent is added to stop the reaction and deplete any remaining ATP.[20] Second, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction. The resulting luminescence is proportional to the amount of ADP produced and thus, the kinase activity.[17][19]

Step-by-Step Methodology:

  • Kinase Reaction Setup (384-well plate):

    • Dispense 2.5 µL of 2X kinase/substrate solution into each well.

    • Add 2.5 µL of 2X test compound (novel derivative or reference compound, serially diluted in buffer) or vehicle control.

    • Initiate the reaction by adding 5 µL of 1X ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[21]

    • Incubate at room temperature for 40 minutes.[17]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.[21]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[21]

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to vehicle controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Part 5: Data Presentation and Interpretation

Objective comparison requires clear, quantitative data. The IC₅₀ values obtained from the kinase assay should be summarized in a table for easy comparison.

CompoundTarget KinaseIC₅₀ (nM)Patent Reference (if applicable)
Novel Derivative 1 Syk15N/A
Patent Example A Syk120WO2012123312A1, Example 54
Novel Derivative 2 RET25N/A
Pralsetinib (Reference) RET5FDA Approved Drug

Data are for illustrative purposes only.

In this illustrative example, "Novel Derivative 1" shows a significant improvement in potency against Syk kinase compared to a representative example from the patent literature. This type of data is critical for establishing an inventive step beyond mere structural novelty.

Conclusion

Assessing the novelty of this compound derivatives is a complex task that extends beyond a simple literature search. It requires a deep understanding of chemical patent law, particularly the interpretation of Markush structures, coupled with a strategic, data-driven experimental approach. By combining a systematic patent analysis workflow with robust protocols for chemical synthesis and comparative biological assays, researchers can confidently evaluate the true novelty and inventive merit of their discoveries. This integrated strategy is paramount for navigating the competitive landscape of modern drug development and securing intellectual property.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Bromopyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 7-Bromopyrido[3,4-b]pyrazine (CAS No. 1337880-74-6). As a brominated heterocyclic compound frequently utilized in medicinal chemistry and drug development, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond basic product information.

The procedural framework herein is built on the foundational principles of chemical causality, self-validating safety systems, and authoritative regulatory standards. While specific data for this compound is limited, this guide incorporates safety and handling information from the closely related and better-documented isomer, 7-Bromopyrido[2,3-b]pyrazine (CAS No. 52333-42-3), advocating for a conservative approach that treats the target compound with an equivalent or higher level of caution.

Hazard Assessment and Characterization

A thorough understanding of the potential hazards is the cornerstone of safe disposal. The inherent risks associated with this compound stem from its chemical structure—a halogenated, nitrogen-containing heterocycle.

1.1. Known Hazard Profile

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • GHS07: Harmful/Irritant[1]

  • Hazard Statement H302: Harmful if swallowed[1]

Given the limited toxicological data, we must extrapolate from similar compounds. The isomer 7-Bromopyrido[2,3-b]pyrazine is classified as:

  • Acute Toxicity 4 (Oral): Harmful if swallowed.

  • Skin Irritation 2: Causes skin irritation.[2]

  • Eye Irritation 2: Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure 3 (STOT SE 3): May cause respiratory irritation.[2]

Causality: The presence of the bromine atom and the pyridine/pyrazine rings contributes to its biological activity and potential toxicity. Halogenated organic compounds can be persistent in the environment and may exhibit toxicity.[3] Therefore, all waste streams containing this compound must be treated as hazardous.

1.2. Combustion Byproducts

A critical aspect of disposal planning, particularly for incineration, is understanding the potential hazardous byproducts of combustion. Thermal decomposition of this compound can release highly toxic and corrosive gases.[4]

Potential Combustion Byproduct Associated Hazard
Carbon Monoxide (CO)Toxic gas, chemical asphyxiant
Carbon Dioxide (CO₂)Asphyxiant in high concentrations
Nitrogen Oxides (NOx)Respiratory irritants, contribute to acid rain and smog
Hydrogen Bromide (HBr)Highly corrosive and toxic gas, respiratory irritant[4][5]

This data mandates that the chosen disposal method, such as incineration, must be performed in a facility equipped with appropriate scrubbers and afterburners to neutralize these hazardous emissions.[6][7]

Operational Plan: From Benchtop to Final Disposal

A systematic approach to waste management is crucial. The following sections detail the step-by-step procedures for handling, segregating, and disposing of waste containing this compound.

2.1. Personal Protective Equipment (PPE) and Engineering Controls

All handling and disposal operations must be conducted with appropriate safety measures in place.

  • Engineering Controls: Always handle the solid compound and prepare solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][3]

  • Eye Protection: Wear chemical safety goggles compliant with EN 166 (EU) or ANSI Z87.1 (US) standards.[8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after contact with the chemical.

  • Body Protection: Wear a standard laboratory coat. For tasks with a higher risk of spillage, consider a chemically resistant apron.

2.2. Waste Segregation: The Critical First Step

Proper segregation at the point of generation is the most critical step in the disposal workflow. Cross-contamination of waste streams can create hazardous reactions and complicate the disposal process. Halogenated organic waste must always be collected separately from non-halogenated waste.[3][9][10]

Caption: Waste segregation workflow for this compound.

2.3. Step-by-Step Disposal Protocol

Step 1: Decontamination of Glassware and Surfaces

  • Immediately after use, rinse all contaminated glassware (beakers, flasks, funnels) three times with a suitable organic solvent (e.g., acetone or ethanol).

  • Crucially, this rinsate is considered hazardous waste. Collect all rinsate in the designated "Halogenated Liquid Waste" container.[3]

  • Wipe down any contaminated surfaces in the fume hood with a cloth dampened with the same solvent, and dispose of the cloth in the "Halogenated Solid Waste" container.

Step 2: Collection of Liquid Waste

  • Collect all waste solutions containing this compound, including reaction mother liquors and chromatography fractions, directly into a clearly labeled "Halogenated Liquid Waste" container.[10]

  • The container must be made of a compatible material (e.g., borosilicate glass or polyethylene) and have a secure, tight-fitting screw cap.

  • Keep the container closed at all times, except when adding waste.[9]

Step 3: Collection of Solid Waste

  • Dispose of unreacted this compound, contaminated weighing paper, and used solid-phase extraction cartridges into a labeled "Halogenated Solid Waste" container.

  • Contaminated PPE, such as gloves and absorbent pads from spill clean-ups, should also be placed in this container.

Step 4: Labeling and Storage

  • All waste containers must be accurately and clearly labeled. The label must include:

    • The words "Hazardous Waste"[3]

    • The full chemical name: "this compound Waste"

    • A list of all other chemical constituents and their approximate percentages.

    • The relevant hazard pictograms (e.g., GHS07).

  • Store sealed waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.

Step 5: Final Disposal

  • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[3][6]

  • Never discharge any waste containing this compound down the drain or mix it with general refuse. [6]

  • The recommended final disposal method is high-temperature incineration in a licensed facility equipped with afterburners and alkaline scrubbers to manage the release of HBr and NOx.[5][6][7]

Emergency Procedures: Spill Management

Even with careful planning, spills can occur. A clear, pre-defined response plan is essential.

3.1. Spill of Solid Material

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and notify your EHS office.

  • Control Access: Restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operating.

  • PPE: Don appropriate PPE, including a respirator if dust is airborne.[6]

  • Clean-up: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Carefully sweep up the mixture without creating dust and place it in a labeled hazardous waste container for disposal.[6]

3.2. Spill of Liquid Solution

  • Contain: If safe to do so, contain the spill with absorbent pads or booms.

  • Absorb: Cover the spill with a chemical absorbent.

  • Collect: Once absorbed, scoop the material into a designated container for halogenated solid waste.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

SpillResponse Spill Spill Occurs Assess Assess Severity (Quantity, Location) Spill->Assess Minor Minor Spill (Contained in Fume Hood) Assess->Minor Small Major Major Spill (Outside Containment, Risk of Exposure) Assess->Major Large Cleanup Personnel Cleanup (Use Spill Kit) Minor->Cleanup Evacuate Evacuate Area Alert EHS/Emergency Services Major->Evacuate Collect Collect Waste in Labeled Container Cleanup->Collect Dispose Dispose as Halogenated Waste Collect->Dispose

Caption: Decision workflow for spill response management.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its hazard profile, implementing rigorous waste segregation protocols, and adhering to established disposal procedures, researchers can mitigate the risks associated with this compound. Always consult your institution's specific EHS guidelines and the most current Safety Data Sheet as the ultimate authorities on chemical handling and disposal.

References

Personal protective equipment for handling 7-Bromopyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 7-Bromopyrido[3,4-b]pyrazine

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling this compound. Given the compound's classification and the nature of related brominated heterocyclic structures, adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. The information herein is synthesized from safety data for the compound and its structural analogs, establishing a robust framework for risk mitigation.

Hazard Assessment and Toxicological Profile

While comprehensive toxicological data for this compound is not fully available, the known hazard classifications and the toxicological profiles of similar chemical structures provide a strong basis for a cautious approach. The primary hazards are associated with ingestion, skin and eye contact, and inhalation of dust particles.

The GHS/CLP classifications for this compound and its close structural isomer, 7-Bromopyrido[2,3-b]pyrazine, indicate a consistent hazard profile. The presence of the brominated pyridine-pyrazine core is the structural alert driving these classifications. Nitrogen-containing heterocycles can exhibit significant biological activity, and halogenated organic compounds frequently cause irritation.

Table 1: Summary of Hazard Classifications

Hazard Category GHS Classification Hazard Statement Rationale
Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed.[1] The compound is considered harmful if ingested, necessitating immediate medical attention if swallowed.
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[2] Direct contact with the solid or solutions can cause skin irritation, redness, and discomfort.
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation.[2] The compound is a significant eye irritant, with potential for causing serious damage upon contact.

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2] | Inhalation of dust can irritate the respiratory tract, leading to coughing and discomfort. |

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final and essential barrier between the researcher and a chemical hazard.[3][4] However, it must be used in conjunction with more effective control measures.

  • Engineering Controls : These are the primary and most critical layer of protection. All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[5] This measure is non-negotiable as it contains airborne particulates and vapors at the source, drastically minimizing the risk of inhalation.[5]

  • Administrative Controls : These are the standard operating procedures that minimize exposure potential. This includes designating specific areas for handling this compound, ensuring emergency eyewash stations and safety showers are accessible, and strictly prohibiting eating, drinking, or smoking in the laboratory.[2]

Personal Protective Equipment (PPE): Your Final Defense

A comprehensive suite of PPE is mandatory when handling this compound in any form.

Eye and Face Protection
  • Chemical Splash Goggles : At a minimum, ANSI Z87.1 compliant chemical splash goggles must be worn to protect against accidental splashes.[6]

  • Face Shield : For procedures with a heightened risk of splashing or aerosol generation, such as handling larger quantities (>5g) or during vigorous reactions, a full-face shield must be worn over the safety goggles.[5][6]

Hand Protection
  • Chemical-Resistant Gloves : Disposable nitrile gloves provide adequate protection for incidental contact.[6] However, it is crucial to recognize that all disposable gloves are permeable to some extent.[3]

  • Double-Gloving : Wearing two pairs of nitrile gloves is strongly recommended to provide an additional layer of protection and to allow for the safe removal of the outer glove immediately following a potential contamination.[5]

  • Solvent Considerations : When using solvents, consult a glove manufacturer's resistance guide. For prolonged exposure or work with aggressive solvents, more robust gloves may be necessary.

Table 2: General Glove Selection Guide for Common Solvents

Glove Material Recommended For Not Recommended For
Nitrile Solvents, oils, greases, limited exposure to acids and bases.[7] Prolonged exposure to halogenated or aromatic hydrocarbons.[7]
Neoprene Acids, bases, alcohols, fuels, peroxides, hydrocarbons.[7] Halogenated and aromatic hydrocarbons.[7]

| Butyl Rubber | Ketones, esters, and highly corrosive acids. | Gasoline and aliphatic solvents. |

Body Protection
  • Laboratory Coat : A flame-resistant (e.g., Nomex®) or 100% cotton lab coat must be worn and kept fully buttoned.[6] This protects skin and personal clothing from contamination.

  • Full-Length Pants and Closed-Toe Shoes : Full-length pants and closed-toe shoes made of a non-porous material are mandatory to protect the lower body and feet from potential spills.[4][6]

Respiratory Protection
  • Under Normal Conditions : When all work is conducted within a certified chemical fume hood, respiratory protection is typically not required.

  • When Required : A NIOSH-approved respirator is necessary when engineering controls are insufficient, such as during a large spill cleanup outside of a fume hood.[5] In such cases, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended to protect against organic vapors, acid gases, and particulates.[8]

Procedural Guidance: Step-by-Step Protocols

Adherence to strict operational protocols is essential to minimize exposure and prevent contamination.

Experimental Workflow and PPE Selection

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the planned task.

PPE_Workflow start Start: Plan Experiment with This compound fume_hood Work in Certified Chemical Fume Hood start->fume_hood base_ppe Don Base PPE: - Lab Coat (buttoned) - Long Pants - Closed-Toe Shoes fume_hood->base_ppe eye_protection Don Eye Protection: - Chemical Splash Goggles base_ppe->eye_protection hand_protection Don Hand Protection: - Double Nitrile Gloves eye_protection->hand_protection task_decision Assess Task Scale and Splash Potential hand_protection->task_decision weighing Task: Weighing Solid (<5g) or Preparing Dilute Solution task_decision->weighing Low Risk reaction Task: Large Scale (>5g) or Vigorous Reaction task_decision->reaction High Risk execute Execute Procedure weighing->execute face_shield Add Full Face Shield over Goggles reaction->face_shield face_shield->execute end End: Decontaminate & Doff PPE execute->end Disposal_Workflow start Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Contaminated Gloves, Weigh Paper, Excess Solid, Paper Towels) waste_type->solid_waste Solid liquid_waste Liquid Waste (Reaction Mixtures, Solutions, Contaminated Solvents) waste_type->liquid_waste Liquid solid_container Place in Labeled 'Halogenated Organic Solid Waste' Container solid_waste->solid_container liquid_container Place in Labeled 'Halogenated Organic Liquid Waste' Container liquid_waste->liquid_container storage Store Sealed Containers in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage disposal Arrange for Pickup by Licensed Professional Waste Disposal Service storage->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromopyrido[3,4-b]pyrazine
Reactant of Route 2
Reactant of Route 2
7-Bromopyrido[3,4-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.